Tilpisertib fosmecarbil tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C37H37ClF3N8O9P |
|---|---|
Poids moléculaire |
861.2 g/mol |
Nom IUPAC |
phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H36ClN8O7P.C2HF3O2/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45;3-2(4,5)1(6)7/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49);(H,6,7)/t20?,31-,35?;/m0./s1 |
Clé InChI |
IQAXFQBBUUXECL-ASIFPPIESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Tilpisertib Fosmecarbil: A Technical Guide
For Immediate Release
FOSTER CITY, Calif. – Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), an investigational, orally administered agent, is currently under evaluation in a Phase 2 clinical trial (PALEKONA, NCT06029972) for the treatment of moderate to severe ulcerative colitis. This document provides an in-depth technical overview of the core mechanism of action of its active metabolite, tilpisertib (GS-4875), for researchers, scientists, and drug development professionals. Tilpisertib fosmecarbil is a prodrug that is converted to tilpisertib, a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase.
Core Mechanism of Action: TPL2 Inhibition
Tilpisertib's primary pharmacological activity is the inhibition of TPL2, a serine/threonine kinase also known as MAP3K8 or Cot. TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the inflammatory cascade. Specifically, TPL2 activation is essential for the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα), in response to inflammatory stimuli such as lipopolysaccharide (LPS).
By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation and subsequent activation of MEK and ERK. This disruption of the TPL2-MEK-ERK signaling axis leads to a significant reduction in the production and secretion of key pro-inflammatory cytokines, including TNFα, Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This targeted anti-inflammatory activity forms the basis of its therapeutic potential in immune-mediated inflammatory diseases like ulcerative colitis.
Quantitative Data Summary
Preclinical studies have demonstrated the high potency and selectivity of tilpisertib for the TPL2 kinase. The following table summarizes the key quantitative data from in vitro and in vivo experiments.
| Parameter | Value | Assay/Model | Source |
| IC50 (TPL2 Kinase Inhibition) | 1.3 nM | KINOMEscan™ selectivity assay | [1][2] |
| EC50 (LPS-stimulated TNFα production inhibition) | 667 ± 124 nM | In vivo rat model of acute inflammation | [1] |
Key Experimental Protocols
The mechanism of action of tilpisertib has been elucidated through a series of preclinical experiments. The methodologies for these key experiments are detailed below.
TPL2 Kinase Inhibition and Selectivity Assay
Objective: To determine the potency and selectivity of tilpisertib (GS-4875) against TPL2 kinase.
Methodology:
-
A KINOMEscan™ selectivity assay (ScanMAX, DiscoveRx, San Diego, CA) was utilized.[1]
-
This assay format quantitatively measures the binding of the test compound (tilpisertib) to a comprehensive panel of human kinases.
-
The IC50 value for TPL2 was determined by measuring the concentration of tilpisertib required to inhibit 50% of TPL2 kinase activity.
-
Selectivity was assessed by evaluating the binding affinity of tilpisertib to a wide range of other kinases, with a lack of significant off-target binding indicating high selectivity.[1]
Cellular Assays of Inflammatory Signaling
Objective: To evaluate the effect of tilpisertib on inflammatory signaling pathways in primary human cells.
Methodology:
-
Primary human monocytes were isolated and cultured.
-
The cells were pre-incubated with varying concentrations of tilpisertib (GS-4875) prior to stimulation with inflammatory agents such as lipopolysaccharide (LPS) or TNFα.[1]
-
Following stimulation, cell lysates were analyzed by Western blotting to measure the phosphorylation status of key signaling proteins, including TPL2, MEK, ERK, p38, JNK, and p65.[1]
-
The supernatants from the cell cultures were collected to quantify the secretion of pro-inflammatory cytokines (TNFα, IL-1β, IL-6, and IL-8) using enzyme-linked immunosorbent assays (ELISA).[1]
-
RNA was also extracted from the cells to measure the gene expression of these cytokines via quantitative real-time polymerase chain reaction (qRT-PCR).[1]
In Vivo Model of Acute Inflammation
Objective: To assess the in vivo efficacy of tilpisertib in a model of acute inflammation.
Methodology:
-
Lewis rats were orally administered tilpisertib (GS-4875) at various doses (3, 10, 30, or 100 mg/kg).[1]
-
Two hours after drug administration, acute inflammation was induced by an intravenous injection of LPS (0.01 mg/kg).[1]
-
Blood samples were collected at multiple time points post-LPS challenge.
-
Plasma concentrations of TNFα were measured to determine the dose-dependent and exposure-dependent inhibition of LPS-stimulated TNFα production.[1]
-
The in vivo EC50 was calculated based on these measurements.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway targeted by tilpisertib and the experimental workflow used to characterize its activity.
References
GS-5290: A Technical Overview of a Novel TPL2 Inhibitor in Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of GS-5290 (Tilpisertib Fosmecarbil), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. TPL2, a key regulator of inflammatory signaling pathways, has emerged as a promising therapeutic target for a range of immune-mediated diseases. This document details the scientific rationale for TPL2 inhibition, the preclinical characterization of Gilead's TPL2 inhibitor program, and the ongoing clinical investigation of GS-5290.
Introduction to TPL2 Kinase and its Role in Inflammation
Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a critical role in the innate and adaptive immune systems. TPL2 is a central node in signaling cascades initiated by various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands (e.g., lipopolysaccharide [LPS]), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The TPL2-MEK-ERK pathway is a critical regulator of the production of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8. Dysregulation of the TPL2 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
The Discovery of GS-5290 and Preclinical Characterization
GS-5290 (Tilpisertib Fosmecarbil) is a small molecule inhibitor of TPL2 kinase developed by Gilead Sciences. While specific preclinical data for GS-5290 is not extensively published, data from closely related first-in-class TPL2 inhibitors from Gilead, such as GS-4875, and associated patents provide strong insights into the potency and selectivity of this class of molecules.
In Vitro Potency and Selectivity
Preclinical studies on Gilead's TPL2 inhibitors have demonstrated high potency and selectivity. GS-4875, a precursor or close analog of GS-5290, inhibits the TPL2 kinase with a half-maximal inhibitory concentration (IC50) of 1.3 nM.[1] Patent filings from Gilead describe TPL2 inhibitors with similar picomolar to low nanomolar IC50 values against TPL2 enzymatic activity.[2]
Furthermore, these inhibitors have been shown to be highly selective for TPL2. For instance, GS-4875 exhibited no significant off-target binding activity in a KINOMEscan™ selectivity assay.[1] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.
| Compound | Assay | Target | IC50 | Reference |
| GS-4875 | Kinase Assay | TPL2 | 1.3 nM | [1] |
| Gilead Patent Compound [I] | HTRF Assay | Human Tpl-2/Cot | 1 nM | [2] |
| Gilead Patent Compound [II] | HTRF Assay | Human Tpl-2/Cot | 1 nM | [2] |
Cellular Activity
The inhibitory activity of Gilead's TPL2 inhibitors has been confirmed in cellular assays. These compounds effectively suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli. For example, Gilead's patented compounds suppressed LPS-induced TNF-α production in cryopreserved human monocytes with half-maximal effective concentrations (EC50) in the low nanomolar range (7 nM and 13 nM).[2]
| Compound | Cell Type | Stimulant | Cytokine Measured | EC50 | Reference |
| Gilead Patent Compound [I] | Human Monocytes | LPS | TNF-α | 7 nM | [2] |
| Gilead Patent Compound [II] | Human Monocytes | LPS | TNF-α | 13 nM | [2] |
In Vivo Efficacy
While specific in vivo efficacy data for GS-5290 in preclinical models of ulcerative colitis have not been publicly disclosed, studies on the closely related compound GS-4875 in a rat model of acute inflammation provide evidence of in vivo activity. Oral administration of GS-4875 demonstrated dose- and exposure-dependent inhibition of LPS-stimulated TNFα production, with an estimated EC50 of 667 nM.[1] This demonstrates that oral administration of these TPL2 inhibitors can achieve sufficient exposure to modulate inflammatory responses in vivo.
| Compound | Animal Model | Endpoint | EC50 | Reference |
| GS-4875 | Lewis Rat | LPS-induced TNFα production | 667 nM | [1] |
Signaling Pathways and Experimental Workflows
TPL2 Signaling Pathway
The following diagram illustrates the central role of TPL2 in mediating inflammatory signals.
Experimental Workflow for TPL2 Inhibitor Screening
The discovery and characterization of TPL2 inhibitors like GS-5290 typically involves a multi-step screening process.
Clinical Development of GS-5290 (Tilpisertib Fosmecarbil)
GS-5290, also known as Tilpisertib Fosmecarbil, is currently being investigated in a Phase 2 clinical trial for the treatment of moderately to severely active ulcerative colitis (the PALEKONA study).[3][4][5][6] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of GS-5290 in this patient population.[4][7] The primary objective is to assess the clinical response at Week 12.[3][7]
Experimental Protocols
TPL2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a representative example for determining the in vitro potency of a TPL2 inhibitor.
-
Reagents and Materials:
-
Recombinant human TPL2 kinase
-
Biotinylated peptide substrate
-
ATP
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)
-
Test compounds (e.g., GS-5290) dissolved in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the microplate wells.
-
Add 2 µL of TPL2 kinase solution to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 4 µL of HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
LPS-Induced TNF-α Production in Human Whole Blood Assay
This protocol is a representative example for assessing the cellular activity of a TPL2 inhibitor.
-
Reagents and Materials:
-
Freshly collected human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Test compounds (e.g., GS-5290) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Dilute whole blood 1:10 in RPMI 1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of test compound dilutions to the wells.
-
Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Add 10 µL of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.
-
Collect the plasma supernatant.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
GS-5290 is a promising, potent, and selective TPL2 inhibitor currently in clinical development for the treatment of ulcerative colitis. The inhibition of the TPL2 kinase represents a targeted approach to modulate the dysregulated inflammatory responses that drive this and other immune-mediated diseases. The preclinical data from Gilead's TPL2 inhibitor program provide a strong scientific rationale for its clinical investigation. The ongoing Phase 2 PALEKONA study will provide crucial insights into the therapeutic potential of GS-5290 in patients with ulcerative colitis. The detailed experimental protocols and pathway diagrams provided in this guide offer a technical resource for researchers and scientists in the field of drug discovery and development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of December 2025. Specific preclinical data for GS-5290 may not be fully available in the public domain.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. | BioWorld [bioworld.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Preclinical Profile of Tilpisertib Fosmecarbil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational small molecule inhibitor targeting Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, a serine/threonine kinase.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).[1][2] By inhibiting TPL2, tilpisertib fosmecarbil is being developed as a potential therapeutic agent for autoimmune and inflammatory diseases, with a particular focus on inflammatory bowel disease (IBD).[1][3] This document provides a detailed guide to the preclinical research findings for tilpisertib, the active moiety of tilpisertib fosmecarbil, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
Tilpisertib is a potent inhibitor of the TPL2 kinase. TPL2 is a critical node in the inflammatory signaling cascade, activated by stimuli such as lipopolysaccharide (LPS), TNFα, and Interleukin-1β (IL-1β).[4] Inhibition of TPL2 by tilpisertib has been shown to selectively block the phosphorylation of downstream targets MEK and ERK, leading to a reduction in the production and secretion of multiple pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[4] This targeted approach aims to modulate the inflammatory response in various disease settings.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of tilpisertib (GS-4875), the active form of tilpisertib fosmecarbil.
Table 1: In Vitro Efficacy Data
| Parameter | Value | Cell/System | Assay Type |
| IC50 | 1.3 nM | TPL2 Kinase | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC50 | 667 ± 124 nM | Lewis Rat Whole Blood (LPS-stimulated TNFα production) | Ex vivo analysis |
Data sourced from a 2019 ACR/ARP Annual Meeting abstract.[4]
Table 2: In Vivo Efficacy Data
| Animal Model | Dosing | Endpoint | Result |
| Lewis Rat LPS-TNFα Model of Acute Inflammation | 3, 10, 30, or 100 mg/kg (oral) | Inhibition of LPS-stimulated TNFα production | Dose and exposure-dependent inhibition of TNFα |
Data sourced from a 2019 ACR/ARP Annual Meeting abstract.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of tilpisertib.
TPL2 Kinase Inhibition Assay (HTRF)
This assay quantifies the direct inhibitory effect of tilpisertib on TPL2 kinase activity.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a substrate by TPL2 kinase. A europium cryptate-labeled antibody (donor) binds to the phosphorylated substrate, and an XL665-labeled antibody (acceptor) binds to a tag on the substrate. When both antibodies are bound, they are in close proximity, allowing for FRET to occur upon excitation of the donor, resulting in a specific fluorescence signal from the acceptor. Inhibition of TPL2 by tilpisertib reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a final concentration of 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA. Prepare serial dilutions of tilpisertib in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant human TPL2 kinase and a biotinylated peptide substrate (e.g., a peptide containing the MEK1 phosphorylation site) in the reaction buffer.
-
Assay Procedure (384-well plate format):
-
Add 2 µL of tilpisertib dilution or DMSO (vehicle control) to each well.
-
Add 4 µL of the TPL2 kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for TPL2).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the tilpisertib concentration. Determine the IC50 value using a non-linear regression analysis.
Inhibition of LPS-Induced TNFα Production in Human Monocytes (TR-FRET)
This assay assesses the cellular activity of tilpisertib in a more physiologically relevant system.
Principle: This time-resolved FRET (TR-FRET) assay quantifies the amount of TNFα secreted by human monocytes following stimulation with lipopolysaccharide (LPS). The assay uses two antibodies specific for TNFα, one labeled with a donor fluorophore (e.g., europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the same TNFα molecule, FRET occurs. The intensity of the FRET signal is proportional to the concentration of TNFα.
Protocol:
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Plate the monocytes in a 96-well plate and pre-incubate with various concentrations of tilpisertib or DMSO for 1 hour.
-
Stimulation: Stimulate the cells with 100 ng/mL of LPS for 18-24 hours to induce TNFα production.
-
Sample Collection: Centrifuge the plate and collect the supernatant containing the secreted TNFα.
-
TR-FRET Assay:
-
In a separate assay plate, add a sample of the cell supernatant.
-
Add the TR-FRET antibody pair specific for human TNFα.
-
Incubate for 2-4 hours at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Generate a standard curve using recombinant human TNFα. Calculate the concentration of TNFα in the samples and determine the EC50 value of tilpisertib for the inhibition of TNFα production.
In Vivo Rat Model of LPS-Induced TNFα Production
This in vivo model evaluates the efficacy and pharmacodynamic effects of tilpisertib in a living organism.
Principle: Intravenous administration of LPS to rats induces a systemic inflammatory response, characterized by a rapid increase in plasma levels of TNFα. This model is used to assess the ability of an orally administered compound to suppress this inflammatory response.
Protocol:
-
Animals: Use male Lewis rats (or another appropriate strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Administer tilpisertib orally (p.o.) via gavage at doses of 3, 10, 30, and 100 mg/kg. A vehicle control group (e.g., 0.5% methylcellulose) and a positive control group (e.g., dexamethasone) should be included.
-
-
LPS Challenge: Two hours after the oral administration of the compound, administer 0.01 mg/kg of LPS intravenously (i.v.) via the tail vein.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 1, 2, 4, and 6 hours) after LPS administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Analysis: Centrifuge the blood samples to separate the plasma. Measure the concentration of TNFα in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Plot the plasma TNFα concentration over time for each treatment group. Calculate the area under the curve (AUC) for TNFα and determine the percentage of inhibition for each dose of tilpisertib compared to the vehicle control.
Visualizations
Signaling Pathway of TPL2 Inhibition
Caption: TPL2 signaling pathway and the inhibitory action of tilpisertib.
Experimental Workflow for In Vitro Cellular Assay
Caption: Workflow for the in vitro inhibition of TNFα production assay.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo rat model of LPS-induced TNFα production.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
An In-depth Technical Guide to the MAP3K8 Signaling Pathway and the Investigational Inhibitor Tilpisertib Fosmecarbil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a critical serine/threonine kinase that functions as a key regulator of inflammatory signaling. Positioned upstream of the MEK-ERK pathway, MAP3K8 integrates signals from various pro-inflammatory stimuli, including cytokines and pathogen-associated molecular patterns, to modulate the expression of numerous inflammatory mediators. Its central role in inflammation has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the MAP3K8 signaling pathway, its components, and its mechanism of activation. Furthermore, it details the preclinical pharmacology of Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), a novel, orally administered prodrug of the potent and selective MAP3K8 inhibitor, Tilpisertib (GS-4875). This document includes a summary of its inhibitory activity, detailed experimental protocols for assessing MAP3K8 pathway modulation, and visual representations of the key pathways and experimental workflows.
The MAP3K8 (TPL2) Signaling Pathway
MAP3K8 is a central node in the inflammatory response, primarily activating the extracellular signal-regulated kinase (ERK) pathway downstream of inflammatory triggers such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and lipopolysaccharide (LPS) through Toll-like receptors (TLRs).[1][2] In addition to the ERK pathway, MAP3K8 has been shown to activate the JNK and p38 MAPK pathways.[1]
Under basal conditions, the kinase activity of MAP3K8 is suppressed through its association with an inhibitory complex containing NF-κB1 p105 and ABIN-2. Upon cellular stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates p105, leading to its proteasomal degradation. This event liberates MAP3K8, allowing it to phosphorylate and activate its downstream target, MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of a host of pro-inflammatory genes, including those encoding for cytokines such as TNFα, IL-1β, IL-6, and IL-8.[2]
Tilpisertib Fosmecarbil: A Targeted MAP3K8 Inhibitor
Tilpisertib fosmecarbil (GS-5290) is an orally bioavailable prodrug of Tilpisertib (GS-4875), a potent and highly selective small-molecule inhibitor of MAP3K8 kinase.[3][4] Developed by Gilead Sciences, Tilpisertib fosmecarbil is currently in Phase II clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.[5][6] The mechanism of action of Tilpisertib is the direct inhibition of the MAP3K8 kinase, thereby blocking the downstream phosphorylation of MEK and ERK and subsequent production of pro-inflammatory cytokines.[2][4]
Quantitative Data for Tilpisertib (GS-4875)
The following table summarizes the in vitro and in vivo potency of Tilpisertib, the active metabolite of Tilpisertib fosmecarbil.
| Parameter | Value | Assay Type | Species/System | Reference |
| IC50 | 1.3 nM | Biochemical Kinase Assay | Human TPL2 Kinase | [2][4] |
| EC50 | 667 nM (±124 nM) | In vivo LPS-induced TNFα production | Lewis Rats | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of MAP3K8 inhibitors like Tilpisertib.
MAP3K8 (TPL2) Biochemical Kinase Assay
This protocol is adapted from a radiometric assay format to determine the in vitro potency (IC50) of a test compound against purified human MAP3K8.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on MAP3K8 kinase activity.
-
Materials:
-
Recombinant human MAP3K8 (TPL2) enzyme.
-
Kinase substrate: MEK1 (K97R), a kinase-dead mutant.
-
[γ-33P]-ATP.
-
Kinase reaction buffer.
-
Test compound (e.g., Tilpisertib) serially diluted in DMSO.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified MAP3K8 enzyme, and the MEK1 substrate.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]-ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of 33P incorporated into the MEK1 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay for MAP3K8 Pathway Inhibition (Western Blot)
This protocol describes the use of Western blotting to assess the effect of a MAP3K8 inhibitor on the phosphorylation of downstream targets MEK and ERK in a cellular context.
-
Objective: To determine if the test compound inhibits the phosphorylation of MEK and ERK in cells stimulated with a pro-inflammatory agent.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Cell culture medium and supplements.
-
Pro-inflammatory stimulus (e.g., LPS).
-
Test compound (e.g., Tilpisertib).
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cytokine Production Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokine release from cells treated with a MAP3K8 inhibitor using a sandwich ELISA.
-
Objective: To quantify the inhibition of cytokine (e.g., TNFα, IL-6) production by a test compound in stimulated immune cells.
-
Materials:
-
Primary human monocytes or a relevant cell line.
-
Cell culture medium.
-
Pro-inflammatory stimulus (e.g., LPS).
-
Test compound (e.g., Tilpisertib).
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Wash buffer.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well culture plate.
-
Pre-treat the cells with serially diluted test compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS for a longer duration (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a new 96-well plate with the capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Incubating and washing.
-
Adding the biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding the TMB substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Determine the EC50 value for the inhibition of cytokine production.
-
Conclusion
The MAP3K8 signaling pathway is a pivotal mediator of inflammation, making it a compelling target for therapeutic intervention in a variety of inflammatory disorders. Tilpisertib fosmecarbil, a prodrug of the potent and selective MAP3K8 inhibitor Tilpisertib, represents a promising clinical candidate for diseases such as ulcerative colitis. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of MAP3K8 inhibitors, enabling researchers to thoroughly characterize their biochemical and cellular activities. Further investigation into the clinical efficacy and safety of Tilpisertib fosmecarbil will be crucial in determining its therapeutic potential.
References
- 1. tilpisertib fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Tilpisertib fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 6. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
The Dichotomous Role of Tumor Progression Locus 2 (TPL2) in Inflammatory Bowel Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tumor Progression Locus 2 (TPL2), also known as MAP3K8, has emerged as a critical and complex signaling node in the pathogenesis of Inflammatory Bowel Disease (IBD). Identified through genome-wide association studies as an IBD risk gene, TPL2 presents a dichotomous role, acting as both a pro-inflammatory driver in immune cells and a homeostatic protector in the intestinal stroma.[1][2] In hematopoietic cells, TPL2 is a key mediator of inflammatory cytokine production downstream of pattern recognition receptors (PRRs), activating the MEK-ERK pathway.[3][4] Conversely, in intestinal myofibroblasts, TPL2 is essential for epithelial repair and barrier integrity through a Cox-2-PGE2-dependent mechanism.[1][5] This guide provides an in-depth analysis of the TPL2 signaling axis, summarizes key preclinical data, details relevant experimental protocols, and explores the therapeutic implications of targeting this multifaceted kinase in IBD.
Introduction to TPL2 (MAP3K8)
TPL2 is a serine/threonine protein kinase that functions as a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[6] It is a central regulator of innate and adaptive immunity.[7][8][9][10] In its inactive state, TPL2 forms a complex with NF-κB1 p105.[1] Upon stimulation by various signals, including ligands for Toll-like receptors (TLRs) and NOD-like receptors (NLRs), TPL2 is released and activated, subsequently phosphorylating and activating MEK1/2, which in turn activates ERK1/2.[6][11] This pathway is integral to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-6.[3][12]
Genetic evidence has solidified the link between TPL2 and IBD. A single nucleotide polymorphism (SNP), rs1042058, within the MAP3K8 gene locus is associated with increased risk for IBD.[11][13] This variant acts as a gain-of-function polymorphism, leading to increased TPL2 expression and subsequent amplification of PRR-initiated inflammatory signaling.[2][14]
The TPL2 Signaling Cascade in IBD
TPL2 is a central kinase that translates signals from innate immune receptors into inflammatory responses, primarily through the ERK pathway.
Pro-inflammatory Signaling in Immune Cells
In myeloid cells such as macrophages and dendritic cells, the activation of PRRs by microbial products like lipopolysaccharide (LPS) or muramyl dipeptide (MDP) triggers a signaling cascade that leads to the activation of TPL2.[11] Activated TPL2 then phosphorylates MEK1/2, leading to the activation of ERK1/2. This TPL2-MEK-ERK axis is crucial for the transcriptional and post-transcriptional regulation of key pro-inflammatory cytokines, including TNF-α and IL-1β.[1][3] The IBD-associated rs1042058 risk variant enhances this pathway, leading to increased TPL2 expression, greater activation of ERK, JNK, and NF-κB, and amplified secretion of IL-1β and IL-18.[14]
Homeostatic Signaling in Intestinal Myofibroblasts (IMFs)
Contrary to its role in immune cells, TPL2 plays a protective, homeostatic role in subepithelial intestinal myofibroblasts (IMFs).[1] In these stromal cells, TPL2 is essential for promoting epithelial cell proliferation and repair following injury. This function is mediated through the activation of cyclooxygenase-2 (Cox-2) and the subsequent production of prostaglandin (B15479496) E2 (PGE2).[1][5] Mice with IMF-specific TPL2 ablation are highly susceptible to epithelial injury-induced colitis, displaying impaired crypt proliferation and extensive ulcerations.[1][5] This suggests that the genetic association of TPL2 with IBD may be linked to this previously unknown homeostatic function.[1]
Evidence from Preclinical Models
The role of TPL2 in IBD has been extensively studied using chemically-induced colitis models, primarily with dextran (B179266) sulfate (B86663) sodium (DSS). The results from these studies highlight the dual nature of TPL2.
TPL2 as a Pro-inflammatory Mediator
Studies using global TPL2 knockout mice have shown that the absence of TPL2 can ameliorate DSS-induced colitis.[3][4] In these models, TPL2-deficient mice exhibited reduced weight loss, longer colon length, and diminished synthesis of inflammatory cytokines compared to wild-type controls, despite having normal NF-κB activation.[3][4] Bone marrow chimera experiments confirmed that TPL2 deficiency in hematopoietic cells is sufficient to reduce intestinal inflammation.[4] Pharmacological inhibition of TPL2 kinase was similarly effective in reducing colitis severity.[3]
TPL2 as a Homeostatic Mediator
In contrast, other studies have demonstrated that TPL2-deficient mice are highly susceptible to DSS-induced colitis.[5][15] These mice show significantly increased weight loss, a higher disease activity index, and more severe ulceration.[15] The discrepancy appears to stem from the cell-type-specific role of TPL2. When TPL2 function is ablated specifically in intestinal myofibroblasts, mice display an exacerbated colitis phenotype, mirroring the results seen in global knockout mice in these particular studies.[5] This underscores the critical role of TPL2 in IMFs for maintaining epithelial homeostasis and orchestrating repair mechanisms.[1][5]
Quantitative Data from DSS Colitis Models
The following table summarizes representative quantitative data from studies using the DSS-induced colitis model in TPL2-deficient mice, illustrating the conflicting outcomes based on the predominant role being investigated.
| Parameter | TPL2-Deficient Mice (Ameliorated Phenotype) | TPL2-Deficient Mice (Exacerbated Phenotype) | Wild-Type (WT) Control | Citation(s) |
| Body Weight Change | Less weight loss (e.g., ~95% of initial weight at day 8) | Greater weight loss (e.g., ~80% of initial weight at day 8) | Variable (e.g., ~85-90% of initial weight) | [4][5] |
| Colon Length | Longer, closer to healthy control | Significantly shorter | Shorter than healthy control | [4][5] |
| Disease Activity Index | Lower score | Significantly higher score | Intermediate to high score | [5][15] |
| Histological Score | Milder inflammation, less tissue damage | Similar inflammation but significantly increased tissue damage and ulceration | Moderate to severe inflammation and damage | [4][5][15] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Reduced synthesis | Not significantly different (inflammation score similar) | Elevated | [3][15] |
Key Experimental Methodologies
Reproducing and building upon existing research requires a thorough understanding of the experimental protocols used.
DSS-Induced Colitis Model
This is the most common model for studying IBD pathogenesis and evaluating therapeutic agents.
-
Animal Selection: Age- and sex-matched C57BL/6 wild-type and TPL2 knockout (or conditional knockout) mice (6-12 weeks old) are used.[4][16]
-
Induction: Colitis is induced by administering 1.5% to 3% (w/v) DSS (Dextran Sulfate Sodium, MW 36-50 kDa) in the drinking water for 5-7 consecutive days.[4][5]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of fecal occult blood. A Disease Activity Index (DAI) is calculated based on these parameters.
-
Endpoint Analysis: At the end of the protocol (e.g., day 8-12), mice are euthanized. The colon is excised, and its length is measured.
-
Histology: Colon tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Molecular Analysis: Colon tissue can be cultured ex vivo to measure cytokine secretion in supernatants via ELISA or multiplex assays.[4] RNA and protein can be extracted for qRT-PCR and Western blot analysis, respectively.
Experimental Workflow Diagram
Isolation and Culture of Intestinal Myofibroblasts (IMFs)
-
Tissue Preparation: The colon is excised, opened longitudinally, and washed with PBS. The epithelial layer is removed by incubation in a dissociation buffer (e.g., containing EDTA).
-
Digestion: The remaining tissue (lamina propria) is minced and digested with an enzyme cocktail (e.g., collagenase and dispase) to create a single-cell suspension.
-
Cell Culture: The cell suspension is plated. IMFs will adhere to the plastic culture dish, while non-adherent hematopoietic cells are washed away after an initial incubation period.
-
Stimulation: Cultured IMFs can be stimulated with IL-1β or LPS to assess TPL2-dependent signaling pathways via Western blot (for p-ERK, p-JNK) or gene expression via qRT-PCR (for Ptgs2/Cox-2).[17]
Therapeutic Implications and Future Directions
The dual role of TPL2 presents both an opportunity and a challenge for therapeutic development in IBD.
-
Targeting Pro-inflammatory Actions: Pharmacological inhibition of TPL2 kinase is a promising strategy to reduce the production of key inflammatory drivers like TNF-α and IL-1β.[3][6] Small molecule inhibitors of TPL2 could offer a novel oral therapy for IBD, particularly for Crohn's disease where TPL2/ERK activation is elevated.[3]
-
Navigating Homeostatic Functions: A major challenge is that systemic TPL2 inhibition could impair the protective, wound-healing functions of TPL2 in intestinal myofibroblasts. This could potentially worsen epithelial barrier defects and delay ulcer healing.[1][5]
-
Future Strategies: Drug development efforts may need to focus on creating targeted delivery systems that deliver TPL2 inhibitors specifically to pathogenic immune cells while sparing stromal cell populations. Alternatively, developing inhibitors that selectively block pathogenic downstream signaling without affecting homeostatic pathways could be another avenue. Further research is needed to fully dissect the context-dependent signaling outputs of TPL2 in different intestinal cell types.
References
- 1. Intestinal myofibroblast-specific Tpl2-Cox-2-PGE2 pathway links innate sensing to epithelial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Innate and adaptive immunity in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Innate and adaptive immunity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting Innate and Adaptive Immunity in Inflammatory Bowel Disease: Immune Compartmentalization, Microbiota Crosstalk, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the Impact of the Genetic Variant rs1042058 within the TPL2 Risk Gene Locus on Molecular and Clinical Disease Course Patients with Inflammatory Bowel Disease [mdpi.com]
- 12. TPL2 Is a Key Regulator of Intestinal Inflammation in Clostridium difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unravelling the Impact of the Genetic Variant rs1042058 within the TPL2 Risk Gene Locus on Molecular and Clinical Disease Course Patients with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A TPL2 (MAP3K8) disease-risk polymorphism increases TPL2 expression thereby leading to increased pattern recognition receptor-initiated caspase-1 and caspase-8 activation, signalling and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tumor Progression Locus 2 (Tpl2) Kinase Promotes Chemokine Receptor Expression and Macrophage Migration during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
GS-4875: A Potent and Selective TPL2 Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GS-4875, the active metabolite of the prodrug Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), is a first-in-class, potent, and highly selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or Cot. TPL2 is a critical regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNFα), and interleukin-1 beta (IL-1β). By inhibiting TPL2, GS-4875 effectively suppresses the production of key pro-inflammatory cytokines, positioning it as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical characterization of GS-4875, including detailed experimental methodologies and quantitative data to support further research and development.
Introduction
Tumor Progression Locus 2 (TPL2) is a serine/threonine protein kinase that plays a pivotal role in the innate immune response.[1] As a mitogen-activated protein kinase kinase kinase (MAP3K), TPL2 is the primary regulator of the MEK-ERK signaling cascade downstream of various inflammatory receptors, including Toll-like receptors (TLRs), the TNF receptor (TNFR), and the IL-1 receptor (IL-1R).[2][3] Dysregulated TPL2 signaling is associated with chronic inflammation and has been implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][3]
GS-4875 is the pharmacologically active form of Tilpisertib fosmecarbil. This prodrug approach is designed to improve the oral bioavailability of GS-4875. In the body, Tilpisertib fosmecarbil is converted to GS-4875, which then acts as a potent inhibitor of TPL2 kinase.[4] This document details the preclinical data available for GS-4875, focusing on its biochemical activity, selectivity, cellular effects, and in vivo efficacy.
Biochemical Activity and Selectivity
GS-4875 demonstrates high potency against TPL2 kinase with minimal off-target activity.
Table 1: In Vitro Potency of GS-4875
| Parameter | Value | Description |
| IC50 | 1.3 nM | Half-maximal inhibitory concentration against TPL2 kinase.[5] |
| EC50 | 667 ± 124 nM | Half-maximal effective concentration for the inhibition of LPS-stimulated TNFα production in a rat model.[5] |
The selectivity of GS-4875 has been extensively profiled against a broad panel of kinases, demonstrating a highly specific interaction with TPL2.
Mechanism of Action
GS-4875 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of TPL2. This disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.
The TPL2 Signaling Pathway
Upon stimulation by inflammatory signals such as LPS or TNFα, TPL2 is activated and subsequently phosphorylates and activates MEK1/2.[1][6] Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.[2] Phosphorylated ERK (pERK) then translocates to the nucleus to activate transcription factors involved in the expression of various pro-inflammatory genes, including those for TNFα, IL-1β, IL-6, and IL-8.[5]
// Nodes LPS_TNF [label="LPS / TNFα", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="TLR / TNFR", fillcolor="#F1F3F4", fontcolor="#202124"]; TPL2 [label="TPL2 (MAP3K8)", fillcolor="#FBBC05", fontcolor="#202124"]; GS4875 [label="GS-4875", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK1_2 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pERK1_2 [label="pERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNFα, IL-1β, IL-6, IL-8)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS_TNF -> Receptor [label="binds"]; Receptor -> TPL2 [label="activates"]; TPL2 -> MEK1_2 [label="phosphorylates"]; GS4875 -> TPL2 [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed]; MEK1_2 -> ERK1_2 [label="phosphorylates"]; ERK1_2 -> pERK1_2 [label="activation"]; pERK1_2 -> Transcription_Factors [label="activates"]; Transcription_Factors -> Cytokines [label="upregulates expression"]; } TPL2 Signaling Pathway and Inhibition by GS-4875.
Effect of GS-4875 on Downstream Signaling
GS-4875 has been shown to selectively inhibit the phosphorylation of TPL2, MEK, and ERK in response to LPS and TNFα stimulation in primary human monocytes.[5] Importantly, it does not significantly affect the phosphorylation of other MAP kinases such as p38 and JNK, nor the activation of NF-κB (p65), highlighting its specificity for the TPL2-MEK-ERK axis.[5]
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of GS-4875.
TPL2 Kinase Inhibition Assay
A high-throughput mass spectrometry assay can be used to determine the in vitro potency of GS-4875 against the TPL2/NF-κB1 p105/ABIN-2 complex.
-
Enzyme Preparation: Recombinant TPL2/NF-κB1 p105/ABIN-2 complex is expressed and purified.
-
Assay Reaction:
-
Dispense the TPL2 enzyme complex into assay plates.
-
Add serial dilutions of GS-4875 or control compounds and incubate for a defined period (e.g., 10 minutes).
-
Initiate the kinase reaction by adding a substrate buffer containing an optimal peptide substrate (e.g., TPL-2tide) and ATP.[7]
-
-
Detection: The reaction is quenched, and the amount of phosphorylated peptide substrate is quantified using a RapidFire™ mass spectrometry system.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling (KINOMEscan™)
The selectivity of GS-4875 is assessed using the KINOMEscan™ platform (DiscoveRx).[5] This is a competition binding assay.
-
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.[8]
-
Methodology:
// Nodes Kinase [label="DNA-tagged Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Immobilized Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; GS4875 [label="GS-4875", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Binding Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="Capture on Solid Support", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qPCR [label="qPCR Detection", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(% of Control)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Kinase -> Binding; Ligand -> Binding; GS4875 -> Binding; Binding -> Capture; Capture -> qPCR; qPCR -> Data; } KINOMEscan™ Experimental Workflow.
In Vitro Cell-Based Assays with Primary Human Monocytes
These assays evaluate the effect of GS-4875 on inflammatory responses in a physiologically relevant cell type.
-
Isolation of Monocytes:
-
Cell Culture and Treatment:
-
Endpoint Measurement:
-
Cytokine Production: Measure the levels of TNFα, IL-1β, IL-6, and IL-8 in the cell culture supernatants using enzyme-linked immunosorbent assays (ELISA).
-
Phospho-protein Analysis: Lyse the cells and analyze the phosphorylation status of TPL2, MEK, ERK, p38, and JNK using Western blotting or other immunoassays.
-
Gene Expression: Isolate RNA and quantify the mRNA levels of pro-inflammatory cytokines using quantitative real-time PCR (qRT-PCR).
-
In Vivo Rat LPS-Induced TNFα Model
This animal model is used to assess the in vivo efficacy and establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of GS-4875.[5]
-
Animals: Lewis rats are commonly used for this model.[5]
-
Experimental Procedure:
-
Analysis:
-
Measure the plasma concentrations of TNFα using ELISA.
-
Measure the plasma concentrations of GS-4875 using LC-MS/MS to determine the pharmacokinetic profile.
-
-
PK/PD Modeling: Correlate the plasma concentrations of GS-4875 with the inhibition of TNFα production to determine the in vivo potency (EC50).
Clinical Development
Tilpisertib fosmecarbil, the prodrug of GS-4875, has been investigated in clinical trials for the treatment of moderately to severely active ulcerative colitis.[12][13][14] These studies aim to evaluate the efficacy and safety of different doses of the drug compared to a placebo.[12]
Conclusion
GS-4875 is a highly potent and selective inhibitor of TPL2 kinase with demonstrated anti-inflammatory activity in both in vitro and in vivo models. By specifically targeting the TPL2-MEK-ERK signaling pathway, GS-4875 effectively reduces the production of a range of pro-inflammatory cytokines. The data presented in this technical guide support the continued investigation of Tilpisertib fosmecarbil as a potential therapeutic for inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological effects and therapeutic potential of this novel TPL2 inhibitor.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 6. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 7. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Primary Monocytes as a Model for in vitro Immunotoxicity Testing: Evaluation of the Regulatory Properties of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Tilpisertib Fosmecarbil: A Deep Dive into its Molecular Targets in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule prodrug under development by Gilead Sciences for the treatment of autoimmune diseases, with a current focus on ulcerative colitis.[1][2] It is designed to deliver the active moiety, tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[3][4] TPL2 is a critical serine/threonine kinase that plays a pivotal role in the inflammatory cascade, making it a compelling therapeutic target for immune-mediated disorders. This technical guide will provide an in-depth overview of the molecular targets of tilpisertib fosmecarbil, the associated signaling pathways, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Target: TPL2 (MAP3K8)
The primary molecular target of the active form of tilpisertib fosmecarbil is the serine/threonine kinase TPL2.[2] TPL2 is a key downstream effector of inflammatory signals originating from various receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and the interleukin-1 receptor (IL-1R).[5][6] In the context of autoimmune diseases like ulcerative colitis, these pathways are often chronically activated.
TPL2 Signaling Pathway in Autoimmunity
In its inactive state, TPL2 forms a complex with NF-κB1 p105 and the A20-binding inhibitor of NF-κB (ABIN-2).[7] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates p105, leading to its processing and the release of an active TPL2.[6]
Once activated, TPL2 specifically phosphorylates and activates MEK1/2 (MAPK Kinase 1/2), which in turn phosphorylates and activates ERK1/2 (Extracellular signal-regulated kinase 1/2).[5] This TPL2-MEK-ERK signaling cascade is a central regulator of the expression of numerous pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[8] By inhibiting TPL2, tilpisertib blocks this signaling cascade, thereby reducing the production of these key inflammatory mediators.[3][8] This mechanism is particularly relevant in inflammatory bowel disease (IBD), where increased TPL2/ERK activation has been observed in patients with Crohn's disease.[9]
Quantitative Data
Preclinical data for tilpisertib (GS-4875), the active metabolite of tilpisertib fosmecarbil, demonstrates potent and selective inhibition of TPL2 kinase activity.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| Tilpisertib (GS-4875) | TPL2 Kinase | Kinase Assay | 1.3 | - | [8] |
| Tilpisertib (GS-4875) | LPS-stimulated TNFα production in rats | In vivo PK/PD model | - | 667 ± 124 | [8] |
Experimental Protocols
The following are representative experimental protocols that are employed to characterize TPL2 inhibitors like tilpisertib.
TPL2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of TPL2.
-
Principle: The assay quantifies the phosphorylation of a biotinylated MEK1-derived peptide substrate by recombinant human TPL2. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Methodology:
-
Recombinant human TPL2 enzyme is added to the wells of a low-volume 384-well plate containing serial dilutions of the test compound (e.g., tilpisertib).
-
The kinase reaction is initiated by adding a mixture of the biotinylated substrate peptide and ATP.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and detection reagents (donor-labeled antibody and acceptor-labeled streptavidin) are added.
-
Following a second incubation period to allow for antibody-peptide binding, the plate is read on an HTRF-compatible reader.
-
-
Data Analysis: The ratio of the emission signals from the acceptor and donor fluorophores is calculated. IC50 values are determined by fitting the inhibitor concentration-response data to a four-parameter logistic equation.[10]
Cellular TNF-α Production Assay
This assay measures the ability of a TPL2 inhibitor to block a key downstream functional consequence of TPL2 activation in a cellular context.
-
Principle: In immune cells such as primary human monocytes, lipopolysaccharide (LPS) activates TLR4, which triggers a signaling cascade involving TPL2, leading to the production and secretion of the pro-inflammatory cytokine TNF-α. The potency of the inhibitor is determined by its ability to reduce TNF-α secretion.[10]
-
Methodology:
-
Isolated primary human monocytes are pre-incubated with serial dilutions of the test compound for 1 hour.
-
The cells are then stimulated with LPS (e.g., 100 ng/mL).
-
After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each concentration of the inhibitor, and an IC50 value is determined.[8]
Clinical Development in Ulcerative Colitis
Tilpisertib fosmecarbil is currently being evaluated in a Phase 2, double-blinded, randomized, placebo-controlled, dose-ranging study in participants with moderately to severely active ulcerative colitis (NCT06029972).[11] The primary objective of this study is to assess the efficacy of tilpisertib fosmecarbil compared to placebo in achieving clinical response at Week 12.[12][13]
Conclusion
Tilpisertib fosmecarbil represents a targeted therapeutic approach for autoimmune diseases by inhibiting TPL2, a key kinase in the pro-inflammatory signaling cascade. Its active metabolite, tilpisertib, has demonstrated potent inhibition of TPL2 and its downstream effects on cytokine production in preclinical models. The ongoing clinical development in ulcerative colitis will provide crucial insights into the therapeutic potential of this novel mechanism of action. The data and methodologies presented in this guide offer a comprehensive technical foundation for understanding the core targets of tilpisertib fosmecarbil.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. tilpisertib fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 9. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 13. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
Cot/TPL2 as a Therapeutic Target in Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, is a serine/threonine protein kinase that has emerged as a critical regulator of inflammatory responses. It functions as an essential kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically activating the MEK-ERK pathway downstream of key pro-inflammatory stimuli such as Toll-like receptor (TLR) agonists, TNFα, and IL-1β.[1][2][3] TPL2 is required for the production of numerous inflammatory mediators, including TNFα, IL-1β, IL-6, and matrix metalloproteinases (MMPs).[1][3][4] Its central role in amplifying inflammatory signals has made it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis.[5][6][7][8] This guide provides an in-depth overview of TPL2 signaling, preclinical efficacy data for TPL2 inhibitors, and key experimental protocols for its investigation.
The Cot/TPL2 Signaling Pathway
Cot/TPL2 is a tightly regulated kinase that links innate immune receptor activation to the MAPK cascade. In unstimulated cells, its activity is suppressed through complex formation, and its activation requires a precise sequence of events initiated by inflammatory signals.
Activation Mechanism
In its inactive state, TPL2 is sequestered in a cytoplasmic complex with the NF-κB1 precursor protein p105 and the ubiquitin-binding protein ABIN-2.[5][9] The binding of p105 both stabilizes the TPL2 protein and sterically hinders its access to its downstream substrate, MEK.[5]
Activation of inflammatory signaling pathways, for instance through TLR4 by lipopolysaccharide (LPS), leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex.[5][10][11] The IKK complex then phosphorylates p105, tagging it for proteasomal degradation.[5][12] This degradation liberates TPL2 from p105-mediated inhibition, allowing it to become catalytically active and phosphorylate its downstream targets.[5][12]
Downstream Effectors
Once released and active, TPL2 directly phosphorylates and activates MAP kinase kinases (MKKs).
-
MEK1/2-ERK1/2 Axis: The canonical and most well-described function of TPL2 is the phosphorylation and activation of MEK1 and MEK2.[2][5][13] MEK1/2, in turn, phosphorylate the MAPKs, extracellular signal-regulated kinase 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to regulate transcription factors responsible for the expression of a wide array of pro-inflammatory genes, including cytokines (TNFα, IL-1β, IL-6) and chemokines.[2][10]
-
p38 MAPK Axis: In certain cell types, such as neutrophils, TPL2 has also been shown to activate the p38 MAPK pathway.[8][13] This occurs through the phosphorylation of MKK3 and MKK6, which then activate p38α and p38δ isoforms, contributing to the production of inflammatory mediators.[13]
The activation of these MAPK cascades by TPL2 is critical for the production of key drivers of inflammation, making its inhibition a compelling strategy for therapeutic intervention.
Signaling Pathway Diagram
Caption: The Cot/TPL2 signaling pathway from receptor activation to inflammatory gene expression.
Cot/TPL2 Inhibition: Preclinical Efficacy Data
Pharmacological inhibition of TPL2 has demonstrated significant anti-inflammatory effects in a variety of preclinical models. Small molecule inhibitors effectively suppress the production of key inflammatory mediators in primary human cells and show efficacy in vivo.
Table: In Vitro Inhibition of Pro-inflammatory Mediators by TPL2 Inhibitors
| Compound | Cell Type | Stimulus | Mediator Inhibited | IC₅₀ / EC₅₀ | Reference |
| GS-4875 | TPL2 Kinase Assay | - | Kinase Activity | 1.3 nM | [4] |
| GS-4875 | Primary Human Monocytes | LPS | TNFα, IL-1β, IL-6, IL-8 | - (Dose-dependent) | [4] |
| Unnamed | RA Fibroblast-like Synoviocytes | IL-1β | IL-6, IL-8, PGE₂, MMP-1, MMP-3 | - (Dose-dependent) | [3] |
| Unnamed | Primary Human Monocytes | LPS | TNFα | - (Dose-dependent) | [3] |
| G-432 / G-767 | Primary Mouse Microglia | LPS | TNFα, IL-1α, IL-6, CXCL1 | - (Greatly reduced) | [14] |
| Compound 34 | Human Whole Blood | LPS | TNFα | IC₅₀ ~100-300 nM | [15] |
Table: In Vivo Efficacy of TPL2 Inhibitors
| Compound | Animal Model | Effect Measured | Efficacy | Reference |
| GS-4875 | Rat LPS-induced Inflammation | Plasma TNFα Production | EC₅₀ = 667 ± 124 nM | [4] |
| Compound 34 | Rat LPS-induced Inflammation | Plasma TNFα Production | Good efficacy | [15] |
| Unnamed | Mouse DSS-induced Colitis | Amelioration of Colitis | Effective | [6] |
| Unnamed | Mouse Collagen-induced Arthritis | Reduced Clinical Signs | Effective | [7] |
Key Experimental Protocols for TPL2 Research
Investigating TPL2 as a therapeutic target requires robust and reproducible assays. The following section details key methodologies for assessing TPL2 kinase activity, its downstream signaling in a cellular context, and its role in an in vivo model of acute inflammation.
Protocol: In Vitro TPL2 Kinase Assay
This protocol is adapted from methods used to measure the kinase activity of immunoprecipitated TPL2.[16][17]
Objective: To measure the direct catalytic activity of TPL2 on a known substrate.
Materials:
-
RAW264.7 macrophage cell line
-
LPS (100 ng/mL)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TPL2 antibody for immunoprecipitation (IP)
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-MEK1 (inactive) as substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and Western blot equipment
-
Phosphorimager or autoradiography film
Methodology:
-
Cell Stimulation: Culture RAW264.7 cells to ~80% confluency. Stimulate cells with 100 ng/mL LPS for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-TPL2 antibody for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-4 times with Lysis Buffer and twice with Kinase Assay Buffer to remove detergents and non-specific proteins.
-
Kinase Reaction: Resuspend the beads in 30 µL of Kinase Assay Buffer containing 1-2 µg of inactive GST-MEK1 substrate and 10 µCi of [γ-³²P]ATP. Incubate at 30°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Detection: Separate the proteins by SDS-PAGE. Transfer the gel to a membrane or dry the gel. Visualize the phosphorylated GST-MEK1 band using a phosphorimager or by autoradiography.
-
Control: Perform a parallel IP and Western blot to confirm equal amounts of TPL2 were precipitated in each sample.[17]
Protocol: Cellular Assay for TPL2 Activity (Phospho-ERK Western Blot)
Objective: To assess TPL2 activity in intact cells by measuring the phosphorylation of its downstream target, ERK, in response to a stimulus.[4]
Materials:
-
Primary human monocytes or a relevant cell line
-
TPL2 inhibitor (e.g., GS-4875) and vehicle control (e.g., DMSO)
-
LPS (100 ng/mL)
-
Cell Lysis Buffer with inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Plating: Plate primary human monocytes in 12-well plates and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the TPL2 inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Add LPS (100 ng/mL final concentration) to the wells and incubate for 15-30 minutes.
-
Lysis: Remove media, wash with ice-cold PBS, and add Lysis Buffer to each well.
-
Protein Quantification: Collect lysates, clarify by centrifugation, and determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescence substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
Protocol: In Vivo Model - LPS-Induced TNFα Production in Rats
This protocol is based on a standard model to evaluate the in vivo efficacy of anti-inflammatory compounds.[4]
Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a TPL2 inhibitor by measuring its effect on LPS-induced TNFα in rats.
Materials:
-
Lewis rats
-
TPL2 inhibitor formulated for oral (p.o.) administration
-
LPS (e.g., 0.01 mg/kg) for intravenous (i.v.) injection
-
Dexamethasone (B1670325) (positive control)
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kit for rat TNFα
Methodology:
-
Animal Acclimation: Acclimate Lewis rats to the facility for at least one week.
-
Compound Administration: Dose animals orally with the TPL2 inhibitor at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle. Include a positive control group dosed with dexamethasone (e.g., 1 mg/kg).
-
LPS Challenge: At a set time post-compound administration (e.g., 2 hours), challenge the rats with an i.v. injection of LPS.[4]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points after the LPS challenge (e.g., 0, 1, 2, 4 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
TNFα Quantification: Measure the concentration of TNFα in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
PK Analysis: In a parallel satellite group, collect plasma at multiple time points to determine the drug concentration and establish the PK profile.
-
Data Analysis: Correlate the plasma drug concentration with the inhibition of TNFα production to establish a PK/PD relationship and calculate an in vivo EC₅₀.[4]
Experimental Workflow Diagram
Caption: Workflow for an in vivo LPS-induced inflammation model to test TPL2 inhibitors.
Conclusion and Future Directions
Cot/TPL2 is a well-validated, druggable target positioned at a critical control point in inflammatory signaling. Its inhibition effectively blocks the MEK-ERK pathway downstream of multiple innate immune receptors, leading to a broad suppression of pro-inflammatory cytokines and other mediators implicated in chronic inflammatory diseases.[2][3][4] Preclinical data strongly support the therapeutic potential of TPL2 inhibitors in conditions like RA and IBD.[6][7]
Future research will likely focus on the continued development of highly selective and orally bioavailable TPL2 inhibitors, their progression into clinical trials, and the identification of patient populations most likely to benefit from this therapeutic strategy. Further investigation into the cell-type-specific roles of TPL2, such as its nuanced regulation of cytokine production (e.g., IFN-β and IL-10), will be crucial for fully understanding the therapeutic window and potential side effects of its long-term inhibition.[18]
References
- 1. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A multitude of kinases—Which are the best targets in treating rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice | eLife [elifesciences.org]
- 10. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TPL-2 negatively regulates interferon-β production in macrophages and myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intellectual Property and Technical Landscape of Tilpisertib Fosmecarbil (GS-5290): A TPL2 Inhibitor for Ulcerative Colitis
For Immediate Release
This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding Tilpisertib fosmecarbil (TFA), a novel, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. Developed by Gilead Sciences and identified by the code GS-5290, this compound is currently under investigation for the treatment of moderately to severely active ulcerative colitis (UC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core patents, preclinical and clinical data, and the underlying mechanism of action.
Core Intellectual Property: Composition of Matter and Therapeutic Applications
The foundational intellectual property for Tilpisertib and its analogs is primarily encapsulated in the international patent application WO2020252151A1 , titled "COT (MAP3K8) MODULATORS". This patent application, filed by Gilead Sciences, Inc., discloses the composition of matter for a series of compounds, including the active moiety of Tilpisertib fosmecarbil, and their use in treating inflammatory diseases.
The patent claims cover the chemical structure of these TPL2 inhibitors, their pharmaceutically acceptable salts, and formulations. The inventive step lies in the discovery of these specific chemical entities and their potent and selective inhibitory activity against TPL2, a key kinase in the inflammatory signaling cascade. The intellectual property also extends to the therapeutic application of these compounds in the treatment of a range of immune-mediated inflammatory diseases, with a particular emphasis on inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.
Mechanism of Action: Targeting the TPL2 Signaling Pathway
Tilpisertib fosmecarbil is a prodrug that is converted to its active form, Tilpisertib (GS-4875), in the body. Tilpisertib is a potent and selective inhibitor of TPL2, a serine/threonine kinase that plays a crucial role in the innate and adaptive immune systems. TPL2 is a key downstream effector of Toll-like receptors (TLRs) and cytokine receptors, such as the tumor necrosis factor receptor (TNFR) and the interleukin-1 receptor (IL-1R).
Upon activation by these upstream signals, TPL2 phosphorylates and activates MEK1/2, which in turn activates the extracellular signal-regulated kinase (ERK) 1/2. The TPL2/MEK/ERK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting TPL2, Tilpisertib effectively blocks this signaling cascade, leading to a reduction in the production of these key inflammatory mediators that drive the pathogenesis of ulcerative colitis.[1][2][3][4][5]
Preclinical and Clinical Data Overview
In Vitro Activity
Preclinical studies have demonstrated the potent and selective inhibitory activity of Tilpisertib's active metabolite.
| Assay Type | Target | Metric | Value |
| Kinase Assay | TPL2 | IC50 | 1.3 nM |
This data is for the related compound GS-4875 and is indicative of the potency of the active moiety of Tilpisertib fosmecarbil.
Animal Models of Colitis
The therapeutic potential of TPL2 inhibition has been evaluated in preclinical models of colitis, most notably the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. These studies have shown that genetic deletion or pharmacological inhibition of TPL2 leads to a significant amelioration of colitis severity.[1][6]
| Animal Model | Key Findings |
| DSS-induced colitis in mice | Reduced body weight loss, decreased colon shortening, and lower histological scores of inflammation in TPL2-deficient or inhibitor-treated mice compared to controls.[6] |
| Diminished production of pro-inflammatory cytokines in the colonic tissue.[1] |
Clinical Trials
Tilpisertib fosmecarbil (GS-5290) is currently being evaluated in a Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study in participants with moderately to severely active ulcerative colitis (PALEKONA trial; NCT06029972).[7][8][9] The primary objective of this study is to assess the efficacy of Tilpisertib fosmecarbil in inducing clinical remission compared to placebo.[7][8] While the full results of this trial are not yet publicly available, its progression to this stage suggests promising early-phase clinical data.
Experimental Protocols
Detailed experimental protocols for the synthesis of Tilpisertib fosmecarbil and related compounds, as well as for the in vitro and in vivo assays, are described within the patent application WO2020252151A1. Below is a summarized workflow for a key in vivo efficacy study.
Conclusion
Tilpisertib fosmecarbil represents a promising novel therapeutic agent for the treatment of ulcerative colitis, backed by a solid intellectual property foundation. Its targeted mechanism of action, inhibiting the TPL2 signaling pathway to reduce pro-inflammatory cytokine production, offers a differentiated approach to managing this chronic inflammatory disease. The ongoing Phase 2 clinical trial will be crucial in further elucidating the efficacy and safety profile of this first-in-class TPL2 inhibitor. The data presented in this guide underscore the significant potential of Tilpisertib fosmecarbil and provide a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAP3K8 is a potential therapeutic target in airway epithelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TPL2 (MAP3K8) disease-risk polymorphism increases TPL2 expression thereby leading to increased pattern recognition receptor-initiated caspase-1 and caspase-8 activation, signalling and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP3K8 mitogen-activated protein kinase kinase kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Proof of Concept for GS-5290: A Review of Currently Available Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-5290, now known as tilpisertib (B3325163) fosmecarbil, is an investigational drug currently under evaluation for the treatment of moderately to severely active ulcerative colitis. At present, the in vivo proof of concept for this compound is being established through a Phase 2 human clinical trial. Publicly available information from preclinical in vivo studies in animal models is not available. This guide summarizes the existing data from the ongoing clinical trial, providing an overview of the study design and objectives as the current basis for its in vivo proof of concept.
Introduction
Tilpisertib fosmecarbil (formerly GS-5290) is a novel therapeutic agent being developed by Gilead Sciences.[1][2] The primary indication currently under investigation is for adults with moderate to severe ulcerative colitis, a chronic inflammatory bowel disease.[3][4][5] This document outlines the available information regarding the in vivo assessment of GS-5290.
Clinical Development: The PALEKONA Study
The core of the current in vivo proof of concept for GS-5290 is the PALEKONA study, a Phase 2, double-blinded, randomized, placebo-controlled, dose-ranging clinical trial (NCT06029972).[1][6][7] This study is designed to evaluate the efficacy and safety of tilpisertib fosmecarbil in participants with moderately to severely active ulcerative colitis.[1][2][4][7][8][9][10]
Study Objectives and Design
The primary objective of the PALEKONA study is to assess whether tilpisertib fosmecarbil is superior to placebo in achieving clinical response at Week 12.[1][7][8] The study will compare different treatment groups receiving various doses of the drug against a placebo group.[1][4][7]
Table 1: PALEKONA Study (NCT06029972) Design
| Parameter | Description |
| Official Title | A Phase 2, Double-Blinded, Randomized, Placebo-Controlled, Dose-Ranging Study Evaluating the Efficacy and Safety of GS-5290 in Participants With Moderately to Severely Active Ulcerative Colitis[1] |
| Phase | Phase 2[1][4] |
| Study Type | Interventional[1] |
| Estimated Enrollment | 176 participants[1][7] |
| Intervention | Tilpisertib Fosmecarbil, Placebo[1] |
| Primary Completion Date | Estimated April 2026[1] |
| Study Completion Date | Estimated May 2027[1] |
Experimental Protocol: Participant Selection
The PALEKONA study has specific inclusion and exclusion criteria to ensure a well-defined patient population for evaluating the efficacy and safety of GS-5290.
Table 2: Key Inclusion and Exclusion Criteria for the PALEKONA Study
| Criteria Type | Description |
| Key Inclusion Criteria | - Adults aged 18 to 75 years.[7][10][11] - Confirmed diagnosis of ulcerative colitis for at least 90 days prior to randomization.[7][11] - Moderately to severely active ulcerative colitis, as determined by a modified Mayo Clinic Score.[4][7] - History of treatment with at least one approved advanced therapy for ulcerative colitis.[11] |
| Key Exclusion Criteria | - Current diagnosis of Crohn's Disease or indeterminate colitis.[7][8] - Disease limited to the rectum (ulcerative proctitis).[8] - Active, clinically significant infection.[8] - Requirement for ongoing therapy with prohibited medications.[8] |
Visualizing the Clinical Trial Workflow
The following diagram illustrates the general workflow for a participant in the PALEKONA study.
Preclinical Data and Signaling Pathways
As of the current date, no specific preclinical in vivo data, such as pharmacokinetic, efficacy, or toxicology studies in animal models, have been made publicly available for GS-5290. Information regarding the specific signaling pathways targeted by GS-5290 is also not detailed in the available documentation, other than its classification as an investigational drug for inflammatory bowel disease.[6][11]
Conclusion
The in vivo proof of concept for tilpisertib fosmecarbil (GS-5290) is currently being established through the PALEKONA Phase 2 clinical trial in participants with moderately to severe ulcerative colitis. While the design and objectives of this trial provide a framework for its evaluation in humans, a comprehensive understanding of its preclinical in vivo profile, including data from animal models and detailed mechanistic pathways, is not possible based on the currently available public information. The results of the PALEKONA study will be critical in establishing the clinical efficacy and safety of GS-5290 and will represent the primary source of in vivo proof of concept data moving forward. Researchers and drug development professionals should monitor for future publications and presentations from Gilead Sciences for forthcoming data.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Clinical Trials | Gastroenterology [gastroenterology.ucsf.edu]
- 7. Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]
- 8. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 9. UCSD Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsd.edu]
- 10. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 11. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
Tilpisertib Fosmecarbil: A Technical Overview of its Impact on TNFα Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule that has demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNFα) production. This document provides a detailed technical guide on the mechanism of action, quantitative effects, and experimental methodologies related to the impact of tilpisertib fosmecarbil on TNFα synthesis. The primary mechanism of action is the inhibition of Tumor progression locus 2 (TPL2), a key serine/threonine kinase in the mitogen-activated protein kinase (MAPK) pathway, which is critical for the expression of several pro-inflammatory cytokines, including TNFα.
Mechanism of Action: TPL2 Inhibition
Tilpisertib (GS-4875), the active metabolite of the prodrug tilpisertib fosmecarbil, is a highly selective and potent inhibitor of TPL2 (also known as MAP3K8 or Cot). TPL2 is a crucial regulator of the ERK1/2 signaling pathway downstream of various pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNFα itself. By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation cascade that leads to the activation of MEK and ERK, ultimately suppressing the transcription of pro-inflammatory genes, including TNF.[1][2][3] This targeted inhibition allows for the modulation of inflammatory responses central to various autoimmune and inflammatory diseases.[1][3]
Quantitative Data on TNFα Inhibition
Preclinical studies have quantified the inhibitory effect of tilpisertib on TPL2 kinase activity and subsequent TNFα production. The following tables summarize the key in vitro efficacy data.
| Target | Inhibitor | IC50 (nM) | Assay Type | Source |
| TPL2 (MAP3K8) Kinase | Tilpisertib (GS-4875) | 1.3 | Kinase Assay | [1] |
Table 1: In Vitro Kinase Inhibitory Activity of Tilpisertib.
| Cell Type | Stimulant | Inhibitor | EC50 (nM) | Endpoint | Source |
| Primary Human Monocytes | LPS | Tilpisertib (GS-4875) | 667 ± 124 | TNFα Production | [1] |
Table 2: In Vitro Inhibition of TNFα Production by Tilpisertib.
Signaling Pathway
The following diagram illustrates the signaling pathway leading to TNFα production and highlights the point of intervention for tilpisertib.
Caption: TPL2-mediated signaling cascade leading to TNFα production and its inhibition by tilpisertib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tilpisertib's effect on TNFα production.
In Vitro TPL2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of tilpisertib (GS-4875) against TPL2 kinase.
-
Methodology:
-
A KINOMEscan™ selectivity assay (ScanMAX, DiscoveRx, San Diego, CA) was utilized.[1]
-
This competitive binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of the kinase.
-
The amount of kinase captured on a solid support is measured, and the results are reported as a percentage of the DMSO control.
-
The IC50 value is calculated from a dose-response curve of the inhibitor.
-
Inhibition of TNFα Production in Primary Human Monocytes
-
Objective: To determine the half-maximal effective concentration (EC50) of tilpisertib for the inhibition of TNFα production in a cellular context.
-
Methodology:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Pre-incubation: The isolated monocytes are pre-cultured with varying concentrations of tilpisertib (GS-4875) or a vehicle control (e.g., DMSO).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and TNFα production.[1]
-
Incubation: The cell cultures are incubated for a specified period to allow for TNFα synthesis and secretion.
-
Quantification of TNFα: The concentration of TNFα in the cell culture supernatant is measured using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
-
Experimental Workflow
The diagram below outlines the general workflow for assessing the in vitro inhibitory effect of tilpisertib on TNFα production.
Caption: Workflow for determining the in vitro efficacy of tilpisertib in inhibiting TNFα production.
Conclusion
Tilpisertib fosmecarbil, through its active metabolite tilpisertib, demonstrates potent and selective inhibition of TPL2. This mechanism effectively downregulates the MEK-ERK signaling pathway, leading to a significant reduction in TNFα production. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and professionals in the field of drug development for inflammatory diseases. The ongoing clinical trials for ulcerative colitis will further elucidate the therapeutic potential of this novel TPL2 inhibitor.[4][5][6][7][8][9][10][11]
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]
- 9. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
Exploring the Therapeutic Potential of TPL2 Inhibition: A Technical Guide
Executive Summary: Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine protein kinase that serves as a critical node in inflammatory signaling. It is the primary regulator of the MEK/ERK pathway downstream of pro-inflammatory stimuli such as Toll-like receptor (TLR) ligands, TNF-α, and IL-1β. By translating these external signals into a robust inflammatory response, including the production of key cytokines like TNF-α, TPL2 has emerged as a highly attractive therapeutic target for a range of human diseases. Dysregulation of the TPL2 pathway is implicated in autoimmune disorders, various cancers, neuroinflammatory conditions, and diabetic vasculopathy. The development of potent and selective small molecule inhibitors of TPL2 has provided essential tools for preclinical validation and offers a promising new therapeutic strategy for modulating uncontrolled inflammation and disease progression. This guide provides an in-depth overview of TPL2 signaling, the rationale for its inhibition, quantitative data on current inhibitors, and detailed protocols for evaluating candidate molecules.
The TPL2 Signaling Pathway
In unstimulated cells, TPL2 kinase activity is suppressed through its association in a ternary complex with NF-κB1 p105 and A20-binding inhibitor of NF-κB 2 (ABIN-2). This interaction is essential for maintaining TPL2 protein stability while preventing its access to downstream substrates.
Upon stimulation by pro-inflammatory signals—such as lipopolysaccharide (LPS) binding to TLR4 or TNF-α binding to its receptor—the IκB kinase (IKK) complex is activated. IKK phosphorylates p105, targeting it for proteasomal degradation. This event liberates TPL2 from its inhibitory binding, allowing it to phosphorylate and activate its primary downstream targets, MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the MAP kinases ERK1 and ERK2, leading to the transcriptional activation of numerous pro-inflammatory genes, most notably TNF-α. This positions TPL2 as a key gatekeeper of the inflammatory cascade.[1][2][3]
Therapeutic Rationale for TPL2 Inhibition
The central role of TPL2 in mediating inflammatory responses makes it a compelling target for therapeutic intervention across multiple disease areas.
-
Inflammatory and Autoimmune Diseases: Conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by excessive production of pro-inflammatory cytokines.[1] TPL2 is required for the expression of TNF-α, a key mediator in these pathologies.[3] Pharmacological inhibition of TPL2 has been shown to block the production of TNF-α, IL-6, IL-8, and other inflammatory mediators in primary human monocytes and synoviocytes, supporting its potential use in treating these conditions.[3]
-
Oncology: The role of TPL2 in cancer is complex and context-dependent. It has been implicated in the progression of various cancers, including melanoma and pancreatic cancer, by promoting tumor growth and metastasis.[1] In these contexts, TPL2 inhibitors can disrupt cancer cell signaling pathways.[1] Conversely, in some models, TPL2 has been shown to act as a tumor suppressor, highlighting the need for careful patient selection based on tumor type and signaling context.[4]
-
Neuroinflammatory Disorders: Emerging research indicates a role for TPL2 in neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.[5] TPL2 kinase activity can promote harmful microglial activation, leading to cytokine release and subsequent neuronal damage. Inhibiting TPL2 could therefore represent a strategy to reduce neuroinflammation and protect against neuronal loss.[5]
-
Diabetic Vasculopathy: TPL2 has been identified as a key mediator of inflammation and pathological angiogenesis in diabetic retinopathy.[6] TPL2 inhibition can block the inflammasome signaling pathway, reduce the production of angiogenic factors, and inhibit vascular abnormalities in animal models, suggesting a potential therapeutic role in diabetes-associated microvascular complications.[6][7]
Pharmacological Inhibitors and Quantitative Efficacy
Several small molecule inhibitors targeting the ATP-binding site of TPL2 have been developed. These compounds have been instrumental in validating the therapeutic hypothesis and demonstrate a range of potencies in biochemical and cell-based assays.
| Inhibitor Name | Target/Assay | Potency (IC50/EC50) | Reference(s) |
| GS-4875 (Tilpisertib) | TPL2 Kinase | IC50 = 1.3 nM | [8] |
| LPS-induced TNF-α (Rat) | EC50 = 667 nM | [8] | |
| TPL2 Kinase Inhibitor | TPL2 Kinase | IC50 = 50 nM | [9][10] |
| (Calbiochem/Cayman) | LPS-induced TNF-α (Human Monocytes) | IC50 = 0.7 µM | [9] |
| LPS-induced TNF-α (Human Whole Blood) | IC50 = 8.5 µM | [9] | |
| Compound 34 | TPL2 Kinase | Potent (IC50 not specified) | [11] |
| (quinoline-3-carbonitrile) | LPS-induced TNF-α (Rat model) | Efficacious (in vivo) | [11] |
| Luteolin (B72000) | TPL2 Kinase | ATP-competitive inhibitor | [12] |
| (Natural Flavonoid) | Cancer Cell Viability (A549, 48h) | IC50 = 27.12 µM | [13] |
Key Experimental Protocols for TPL2 Inhibitor Evaluation
Evaluating the therapeutic potential of a TPL2 inhibitor involves a multi-step process, from initial biochemical validation to cell-based functional assays and in vivo efficacy models.
In Vitro TPL2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TPL2.
-
Reagents & Materials:
-
Recombinant active TPL2 complex (TPL2/p105/ABIN-2).
-
Kinase substrate: GST-tagged inactive MEK1 (GST-MEK).[14]
-
Kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT.[14]
-
ATP solution (containing [γ-³²P]ATP for radiometric detection or cold ATP for immunoblotting).
-
Test compound (inhibitor) dissolved in DMSO.
-
96-well plates, incubation equipment, detection system (phosphorimager or Western blot equipment).
-
-
Procedure (Radiometric):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add kinase reaction buffer, GST-MEK substrate, and the test compound dilution (final DMSO concentration <1%).
-
Initiate the reaction by adding the recombinant TPL2 enzyme. Incubate for 10-15 minutes at room temperature.
-
Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mix. Incubate for 30-60 minutes at 30°C.[15]
-
Terminate the reaction by adding stop buffer (e.g., EDTA) or spotting the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager.[15]
-
Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Macrophage Inflammation Assay (LPS-induced TNF-α)
This cell-based assay assesses the functional consequence of TPL2 inhibition on the production of a key pro-inflammatory cytokine.
-
Reagents & Materials:
-
Procedure:
-
Seed macrophages in a 96-well plate (e.g., 1-2 x 10⁵ cells/well) and allow them to adhere overnight.[16]
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of the test compound. Pre-incubate the cells for 1-2 hours at 37°C.[8]
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[16]
-
Incubate for 4-18 hours at 37°C. The optimal time depends on the cell type and specific experimental goals.[17][18]
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[17]
-
Calculate the percent inhibition of TNF-α production and determine the EC50 value.
-
Western Blot for Downstream Signaling (p-ERK/ERK)
This assay confirms that the inhibitor blocks the TPL2 signaling cascade at the expected downstream node, ERK.
-
Reagents & Materials:
-
Cells and stimulation reagents (as in 4.2).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.[19][20]
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system (e.g., PVDF membranes).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse/Rabbit anti-total ERK1/2.[19][21]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Stripping buffer for re-probing membranes.[22]
-
-
Procedure:
-
Culture and treat cells with the inhibitor and LPS as described in the macrophage inflammation assay (a shorter LPS stimulation of 15-60 minutes is usually sufficient for ERK phosphorylation).
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[19]
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[20]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST).[20]
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Crucially, to normalize the data, strip the antibody from the membrane using a stripping buffer, re-block, and re-probe with an antibody against total ERK. [23]
-
Quantify band intensities using densitometry and express the result as the ratio of p-ERK to total ERK.
-
Conclusion and Future Directions
TPL2 is a well-validated, druggable target for inflammatory diseases. Its role as a master regulator of the MEK-ERK pathway downstream of key inflammatory triggers provides a powerful strategic point for therapeutic intervention. Potent inhibitors like GS-4875 demonstrate that selective targeting of TPL2 can effectively suppress pro-inflammatory cytokine production in both cellular and in vivo models.[8] The therapeutic utility of TPL2 inhibition extends beyond classical inflammatory diseases to oncology and neurodegeneration, although the dual roles of TPL2 in cancer necessitate a careful, context-specific approach. Future research will focus on the clinical development of TPL2 inhibitors, the identification of biomarkers to guide patient selection, and a deeper exploration of the kinase's function in less-characterized pathologies. The continued application of the robust experimental protocols outlined in this guide will be essential for advancing novel TPL2 inhibitors toward clinical use.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]
- 3. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Therapeutic Potential of Tpl2 (Tumor Progression Locus 2) Inhibition on Diabetic Vasculopathy Through the Blockage of the Inflammasome Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin, a novel natural inhibitor of tumor progression locus 2 serine/threonine kinase, inhibits tumor necrosis factor-alpha-induced cyclooxygenase-2 expression in JB6 mouse epidermis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tpl2 kinase regulates FcγR signaling and immune thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Macrophage preparation and stimulation with LPS [bio-protocol.org]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
TPL2 Inhibition as a Therapeutic Strategy in Models of Rheumatoid Arthritis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial inflammation, and joint destruction. Current therapeutic strategies often target inflammatory cytokines or key signaling pathways. Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8, has emerged as a critical kinase in the inflammatory cascade, positioning it as a promising therapeutic target for RA. This technical guide provides an in-depth overview of the role of TPL2 in RA pathogenesis and summarizes the preclinical data on TPL2 inhibitors in relevant models. While the clinical development of the TPL2 inhibitor GS-5290 (tilpisertib fosmecarbil) is currently focused on ulcerative colitis, the preclinical evidence for targeting TPL2 in arthritis models underscores its potential in a broader range of inflammatory diseases.[1][2] This document will detail the underlying signaling pathways, present quantitative data from preclinical studies of various TPL2 inhibitors, and outline the experimental protocols used to assess their efficacy.
The Role of TPL2 in Rheumatoid Arthritis Pathogenesis
TPL2 is a key MAP3 kinase that regulates the MEK-ERK signaling pathway, which is crucial for the production of pro-inflammatory cytokines and mediators central to the pathophysiology of rheumatoid arthritis.[3] In the context of RA, TPL2 is activated by inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS).[3] The activation of the TPL2-MEK-ERK pathway in immune cells, particularly monocytes and macrophages, leads to the production of TNF-α.[3][4] This creates a positive feedback loop, as TNF-α itself is a potent activator of TPL2, thus amplifying the inflammatory response.[4]
In fibroblast-like synoviocytes from patients with RA, TPL2 inhibition has been shown to block the activation of ERK and the subsequent production of key inflammatory and degradative mediators, including:
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
-
Prostaglandin E2 (PGE2)
-
Matrix Metalloproteinase-1 (MMP-1)
-
Matrix Metalloproteinase-3 (MMP-3)[3]
Given its central role in both the production of and response to key inflammatory cytokines, TPL2 inhibition represents a compelling strategy to modulate the uncontrolled immune activation and inflammation that drives RA.[4]
TPL2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of TPL2 in the inflammatory signaling cascade.
Preclinical Efficacy of TPL2 Inhibitors
While specific data for GS-5290 in RA models is not publicly available, research on other TPL2 inhibitors demonstrates the potential of this target in preclinical settings.
In Vitro Inhibition Data
The following table summarizes the in vitro potency of various TPL2 inhibitors.
| Compound | Assay Type | Cell Type/System | Stimulus | Measured Endpoint | Potency (IC50/EC50) | Reference |
| Gilead Compound [I] | Enzymatic Activity | Human TPL2/Cot | - | Kinase Activity | IC50 = 1 nM | [5] |
| Cellular Activity | Human Monocytes | LPS | TNF-α Production | EC50 = 7 nM | [5] | |
| Gilead Compound [II] | Enzymatic Activity | Human TPL2/Cot | - | Kinase Activity | IC50 = 1 nM | [5] |
| Cellular Activity | Human Monocytes | LPS | TNF-α Production | EC50 = 13 nM | [5] | |
| GS-4875 | Cellular Activity | Not Specified | LPS | TNF-α Production | EC50 = 667 ± 124 nM | [4] |
| Quinoline-3-carbonitriles | Cellular Activity | Human Monocytes | LPS | Phosphorylation | Specific Inhibition | [6] |
| Cellular Activity | Human Whole Blood | - | Moderate Activity | - | [6] |
In Vivo Models of Inflammation
Studies have utilized animal models to assess the in vivo efficacy of TPL2 inhibitors.
| Compound | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| GS-4875 | Lewis Rats (Acute Inflammation Model) | 3, 10, 30, or 100 mg/kg (oral) | LPS-stimulated TNF-α production | Dose and exposure-dependent inhibition of TNF-α | [4] |
| Quinoline-3-carbonitriles | Mice | Intraperitoneal administration | LPS/D-Gal induced TNF-α release | Effective inhibition of TNF-α | |
| Compound 44 | Rats (LPS-induced inflammation) | Not specified | TNF-α production | Inhibition of TNF-α |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used in the assessment of TPL2 inhibitors.
In Vitro Monocyte Activation Assay
This assay is designed to evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines from primary human monocytes.
Protocol Details:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.
-
Pre-incubation: Monocytes are pre-incubated with varying concentrations of the TPL2 inhibitor (e.g., GS-4875) for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Incubation: The cell cultures are incubated for a defined period to allow for cytokine production.
-
Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a sensitive immunoassay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Acute Inflammation Model
This model assesses the in vivo efficacy of a TPL2 inhibitor in reducing systemic inflammation.
Protocol Details:
-
Animal Model: Lewis rats are commonly used for this model.
-
Dosing: Animals are orally administered the TPL2 inhibitor (e.g., GS-4875) at various doses (e.g., 3, 10, 30, 100 mg/kg).
-
Inflammatory Challenge: After a set period post-dosing, a systemic inflammatory response is induced by intraperitoneal injection of LPS.
-
Sample Collection: Blood samples are collected at various time points after the LPS challenge.
-
Analysis: Plasma levels of TNF-α are measured to determine the extent of the inflammatory response.
-
Efficacy Assessment: The dose-dependent inhibition of TNF-α production is evaluated to determine the in vivo efficacy of the compound.
Conclusion
The inhibition of TPL2 presents a promising therapeutic strategy for rheumatoid arthritis. The central role of TPL2 in the inflammatory cascade, downstream of key pro-inflammatory stimuli and upstream of TNF-α production, makes it an attractive target for intervention. Preclinical studies with various TPL2 inhibitors have demonstrated potent in vitro and in vivo activity in relevant models of inflammation. While the clinical development of the TPL2 inhibitor GS-5290 is currently focused on ulcerative colitis, the foundational science supporting the role of TPL2 in RA pathogenesis suggests that this class of inhibitors holds significant potential for the treatment of rheumatoid arthritis and other autoimmune diseases. Further research, including studies in established arthritis models like collagen-induced arthritis (CIA), would be instrumental in fully elucidating the therapeutic potential of TPL2 inhibition in RA.
References
- 1. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. | BioWorld [bioworld.com]
- 6. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tilpisertib Fosmecarbil for Non-Ulcerative Colitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib fosmecarbil, formerly known as GS-5290, is an investigational, orally administered small molecule inhibitor currently in clinical development for the treatment of moderately to severely active ulcerative colitis.[1][2] This technical guide provides a comprehensive overview of the core scientific principles underlying Tilpisertib fosmecarbil, including its mechanism of action, preclinical evidence, and detailed experimental protocols relevant to its evaluation in non-ulcerative colitis research. The information is intended to support researchers and drug development professionals in understanding and potentially investigating this therapeutic agent and its molecular target.
Mechanism of Action: Targeting the TPL2/MAP3K8 Signaling Pathway
Tilpisertib fosmecarbil is a potent and selective inhibitor of the serine/threonine kinase Cot, also known as Tumor Progression Locus 2 (TPL2) or MAP3K8.[3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines.[3][4]
In the context of inflammatory conditions such as colitis, various stimuli, including lipopolysaccharide (LPS) from gut microbiota, can activate Toll-like receptors (TLRs) on immune cells like macrophages. This activation triggers a signaling cascade that leads to the activation of TPL2. Activated TPL2, in turn, phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and promotes the transcription and translation of genes encoding key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][6]
By inhibiting TPL2, Tilpisertib fosmecarbil is designed to block this signaling cascade at a critical upstream juncture, thereby reducing the production of multiple downstream inflammatory mediators that drive the pathogenesis of colitis.[3][7]
Preclinical Evidence in a Colitis Model
While specific preclinical data for Tilpisertib fosmecarbil in colitis models is not yet publicly available, studies on the genetic deletion and pharmacological inhibition of its target, TPL2, provide strong evidence for its therapeutic potential. A key study investigated the impact of TPL2 deficiency and inhibition in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a widely used model that mimics aspects of human ulcerative colitis.[7][8]
Quantitative Data from TPL2 Inhibition in DSS-Induced Colitis
The following table summarizes the key findings from a study where colitis was induced in wild-type and TPL2-deficient (TPL-2-/-) mice by administering 3% DSS in drinking water for 5 days.[8]
| Parameter | Wild-Type (WT) + DSS | TPL-2-/- + DSS |
| Maximal Body Weight Loss (%) | ~ 20% | ~ 5% |
| Colon Length Reduction (%) | Significant shortening | Less pronounced reduction |
| Histopathological Colitis Score | Severe ulcerations and submucosal infiltrations | Minor lesions with epithelial reconstitution |
Data extracted and summarized from a preclinical study on TPL-2 in DSS-induced colitis.[8]
These results demonstrate that the absence of TPL2 significantly ameliorates the clinical and pathological features of DSS-induced colitis.[7][8] Furthermore, the study reported that pharmacological inhibition of TPL2 kinase activity was similarly effective in reducing the severity of colitis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of TPL2 inhibitors like Tilpisertib fosmecarbil in the context of colitis research.
DSS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
Analytical balance
-
Individually tagged mice (e.g., C57BL/6, 8-12 weeks old)
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment for acclimatization.[9]
-
Baseline Measurements: On day 0, record the initial body weight of each mouse.[2]
-
DSS Administration: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[10] Provide this solution as the sole source of drinking water for the mice for 5-7 consecutive days.[10][11] Control mice should receive regular sterile drinking water.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia).[10] The Disease Activity Index (DAI) can be calculated based on these parameters.
-
Termination and Sample Collection: At the end of the DSS administration period (or at predetermined time points), euthanize the mice.[2]
-
Macroscopic Evaluation: Carefully excise the colon from the cecum to the anus. Measure the length of the colon.[2]
-
Sample Processing: A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis. Another portion can be snap-frozen in liquid nitrogen for subsequent molecular or biochemical analysis (e.g., cytokine measurement, Western blotting).
Histological Scoring of Colitis
This protocol provides a method for the semi-quantitative assessment of colonic inflammation and tissue damage.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Processing and Staining: Process the formalin-fixed colon tissues, embed in paraffin, and cut 5 µm sections. Stain the sections with H&E.
-
Microscopic Evaluation: Examine the stained sections under a light microscope.
-
Scoring System: Score the sections based on the following parameters, with a higher score indicating more severe colitis. A common scoring system evaluates:
-
Severity of Inflammation (0-3): 0 = none, 1 = mild, 2 = moderate, 3 = severe.
-
Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
-
Crypt Damage (0-4): 0 = intact crypts, 1 = loss of the basal one-third, 2 = loss of the basal two-thirds, 3 = entire crypt loss, 4 = change in epithelial surface with erosion or ulceration.
-
Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
-
The sum of these scores provides a total histological score.[3][9]
In Vitro TNF-α Inhibition Assay
This cell-based assay is used to determine the potency of a compound in inhibiting the production of TNF-α from immune cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Tilpisertib fosmecarbil or other test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA, if necessary) or primary monocytes into a 96-well plate at an appropriate density.[12]
-
Compound Treatment: Pre-incubate the cells with various concentrations of Tilpisertib fosmecarbil or a vehicle control for 1-2 hours.[5]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[12]
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[12]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibition of the TPL2 signaling pathway by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat macrophages with the test compound followed by stimulation with LPS as in the TNF-α assay. Lyse the cells with ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the protein bands using an ECL substrate and an imaging system.[14]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.[17]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.[18]
Conclusion
Tilpisertib fosmecarbil represents a targeted therapeutic approach for ulcerative colitis by inhibiting the TPL2 kinase and subsequently downregulating the production of key pro-inflammatory cytokines. The preclinical data on TPL2 inhibition in colitis models strongly support its rationale for clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanism of action of TPL2 inhibitors in the context of inflammatory bowel disease and other inflammatory conditions. As clinical data for Tilpisertib fosmecarbil becomes available, it will be crucial to correlate these findings with the fundamental preclinical science to fully understand its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cot/Tpl-2 protein kinase as a target for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tilpisertib Fosmecarbil TFA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of Tilpisertib (B3325163) fosmecarbil TFA, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8.[1][2] Tilpisertib fosmecarbil has demonstrated anti-inflammatory properties and is under investigation for the treatment of inflammatory diseases.[3] The protocols outlined below are based on established methodologies for characterizing inhibitors of the MAPK signaling pathway and can be adapted for the specific experimental needs of your laboratory.
Mechanism of Action
Tilpisertib fosmecarbil targets TPL2, a key serine/threonine kinase that acts as an upstream regulator of the MEK-ERK signaling pathway.[4] Inhibition of TPL2 is expected to reduce the production and signaling of pro-inflammatory cytokines like TNFα.[4] Understanding the in vitro activity of Tilpisertib fosmecarbil is crucial for elucidating its therapeutic potential.
I. In Vitro Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of Tilpisertib fosmecarbil on its target, TPL2. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
A. TPL2 Kinase Assay Protocol
This protocol describes a method to measure the kinase activity of TPL2 by quantifying the phosphorylation of a substrate, such as MEK1.
Materials:
-
Recombinant human TPL2 enzyme
-
Biotinylated-MEK1 substrate
-
Tilpisertib fosmecarbil TFA
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of diluted Tilpisertib fosmecarbil or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of TPL2 enzyme solution to each well.
-
Gently mix and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and biotinylated-MEK1 substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of Tilpisertib fosmecarbil and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | TPL2 | 5.2 |
| Control Compound X | TPL2 | 150.8 |
II. In Vitro Cell-Based Assays
Cell-based assays are critical for evaluating the effect of Tilpisertib fosmecarbil in a more physiologically relevant context. These assays can measure the compound's impact on cell proliferation and its ability to modulate the TPL2 signaling pathway within the cell.
A. Cell Proliferation Assay
This assay determines the effect of Tilpisertib fosmecarbil on the viability and proliferation of a relevant cell line (e.g., a human monocyte cell line like THP-1).
Materials:
-
THP-1 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) for cell growth inhibition.
Data Presentation:
| Cell Line | Compound | EC50 (µM) [Hypothetical] |
| THP-1 | This compound | 1.5 |
| THP-1 | Control Compound Y | > 50 |
B. Western Blot Analysis of ERK Phosphorylation
This assay measures the ability of Tilpisertib fosmecarbil to inhibit the phosphorylation of ERK, a downstream target in the TPL2 pathway.
Materials:
-
THP-1 cells (or other suitable cell line)
-
LPS (Lipopolysaccharide) for cell stimulation
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Procedure:
-
Seed THP-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total-ERK and the loading control (GAPDH).
Data Presentation:
| Treatment Concentration (µM) [Hypothetical] | Relative p-ERK/t-ERK Ratio |
| Vehicle Control (DMSO) + LPS | 1.00 |
| 0.1 | 0.75 |
| 0.5 | 0.42 |
| 1.0 | 0.15 |
| 5.0 | 0.05 |
Disclaimer: The provided protocols are intended as a guide and are based on standard methodologies for similar kinase inhibitors. Optimization of specific conditions, such as cell types, reagent concentrations, and incubation times, may be necessary to achieve optimal results for this compound in your experimental setup.
References
- 1. Tilpisertib fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. Tilpisertib Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Use of GS-5290 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-5290, also known as Tilpisertib (B3325163) Fosmecarbil, is an investigational small molecule inhibitor targeting the serine/threonine kinase Cot, also known as Tumor Progression Locus 2 (TPL2) or MAP3K8.[1][2] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the inflammatory response.[1] By inhibiting TPL2, GS-5290 is expected to reduce the production and signaling of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα).[1] Currently, GS-5290 is undergoing clinical trials for the treatment of moderate to severe ulcerative colitis, a chronic inflammatory bowel disease.[3][4]
These application notes provide a general framework for the utilization of GS-5290 in in vitro cell culture experiments based on its known mechanism of action. Due to the proprietary nature of investigational compounds, specific quantitative data (e.g., EC50, CC50) and detailed experimental protocols for GS-5290 are not publicly available. The following protocols are intended as a starting point for researchers to design and optimize their own cell-based assays.
Mechanism of Action
GS-5290 acts as an inhibitor of the TPL2/Cot kinase. TPL2 is an essential component of the signaling cascade downstream of various inflammatory stimuli. Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of numerous genes, including those encoding pro-inflammatory cytokines like TNFα. Inhibition of TPL2 by GS-5290 is therefore expected to block this cascade, leading to a potent anti-inflammatory effect.
Data Presentation
As specific in vitro quantitative data for GS-5290 is not publicly available, the following table is a template that researchers can use to summarize their own experimental data. Data for a related TPL2 inhibitor, GS-4875, is included for illustrative purposes.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| GS-4875 | TPL2 Kinase Inhibition | Biochemical | IC50 | 1.3 nM | [5] |
| GS-4875 | LPS-stimulated TNFα production | In vivo (Rat) | EC50 | 667 nM | [5] |
| GS-5290 | (e.g., Anti-inflammatory) | (e.g., THP-1) | EC50 | (To be determined) | N/A |
| GS-5290 | (e.g., Cytotoxicity) | (e.g., HEK293) | CC50 | (To be determined) | N/A |
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of a TPL2 inhibitor like GS-5290. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Anti-Inflammatory Activity Assay
This protocol is designed to assess the ability of GS-5290 to inhibit the production of pro-inflammatory cytokines in a relevant cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).
Materials:
-
GS-5290 (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the target cytokine (e.g., human TNFα)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate. For THP-1 cells, a typical density is 1 x 10^5 cells/well. If using THP-1 monocytes, differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh medium.
-
Compound Treatment: Prepare serial dilutions of GS-5290 in cell culture medium. Add the desired concentrations of GS-5290 to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of the pathway).
-
Pre-incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.
-
Stimulation: Add a stimulating agent, such as LPS (e.g., 100 ng/mL), to all wells except the negative control.
-
Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNFα) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) of GS-5290 by plotting the cytokine concentration against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is to determine the concentration of GS-5290 that is toxic to cells, which is crucial for interpreting the results of activity assays.
Materials:
-
GS-5290 (dissolved in an appropriate solvent, e.g., DMSO)
-
A representative cell line (e.g., HEK293, HepG2, or the cell line used in the activity assay)
-
Cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of GS-5290 in cell culture medium. Add the desired concentrations of GS-5290 to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the activity assay (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) of GS-5290 by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
GS-5290 is a promising TPL2 inhibitor with potential therapeutic applications in inflammatory diseases. While specific in vitro data and protocols are not publicly available, the information and generalized methodologies provided in these application notes offer a foundation for researchers to explore the cellular effects of GS-5290 in their own experimental systems. It is imperative that researchers independently optimize assay conditions and validate their findings.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
Application Notes and Protocols for Tilpisertib Fosmecarbil TFA in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilpisertib (B3325163) fosmecarbil (GS-5290) is a phosphate (B84403) prodrug of the active compound tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a critical serine/threonine kinase that regulates inflammatory responses downstream of stimuli such as lipopolysaccharide (LPS), TNF-α, and IL-1β. By inhibiting the TPL2-mediated activation of the MEK-ERK signaling pathway, tilpisertib modulates the production of pro-inflammatory cytokines, making it a promising therapeutic target for inflammatory diseases like ulcerative colitis. This document provides an overview of its mechanism of action, available preclinical data, and representative protocols for its application in in vivo mouse models.
Mechanism of Action: TPL2/MAP3K8 Inhibition
Tilpisertib fosmecarbil is administered as an inactive prodrug and is metabolized to its active form, tilpisertib. Tilpisertib targets TPL2, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory signals, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8. By inhibiting TPL2, tilpisertib effectively blocks this signaling cascade, leading to a reduction in the production of these inflammatory mediators.
Caption: TPL2 signaling pathway and the inhibitory action of Tilpisertib.
Quantitative Data
Note: Specific in vivo dosing and pharmacokinetic data for tilpisertib fosmecarbil tfa in mouse models are not publicly available in the reviewed literature. The following data is for the active metabolite, tilpisertib (GS-4875), from a study in Lewis rats and is provided for reference. This data was presented in a conference abstract and should be considered preliminary.
Table 1: Pharmacodynamic Inhibition of LPS-stimulated TNF-α in Lewis Rats
| Compound | Administration Route | Dose (mg/kg) | Peak Inhibition of TNF-α |
|---|---|---|---|
| GS-4875 | Oral | 3 | Dose-dependent |
| GS-4875 | Oral | 10 | Dose-dependent |
| GS-4875 | Oral | 30 | Dose-dependent |
| GS-4875 | Oral | 100 | Equivalent to dexamethasone (B1670325) |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific mouse models and experimental goals.
Formulation of this compound for Oral Gavage
Tilpisertib fosmecarbil is likely a poorly soluble compound, and the trifluoroacetic acid (TFA) salt may influence its solubility and stability. A formulation screening study is recommended.
Materials:
-
This compound
-
Vehicle components (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water, 0.2% (v/v) Tween 80)
-
Sterile water for injection
-
pH meter, stir plate, sterile containers
Protocol:
-
Prepare the vehicle solution. For a 0.5% methylcellulose with 0.2% Tween 80 solution:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse.
-
Add the remaining volume as cold sterile water and continue to stir until a clear solution is formed.
-
Add Tween 80 to a final concentration of 0.2% and mix thoroughly.
-
-
Weigh the required amount of this compound.
-
Slowly add the powder to the vehicle while vortexing or stirring to create a homogenous suspension.
-
If solubility is an issue, consider alternative vehicles such as those containing cyclodextrins (e.g., 15% Captisol) or co-solvents (e.g., PEG 400), but ensure they are appropriate for the animal model and study duration.
-
Adjust the pH if necessary, keeping in mind the stability of the compound. A pH range of 4-8 is generally well-tolerated for oral administration in mice.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
In Vivo Efficacy Study in a DSS-induced Colitis Mouse Model
This protocol provides a general framework for evaluating the efficacy of tilpisertib fosmecarbil in a common mouse model of ulcerative colitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound formulation
-
Oral gavage needles (20-22 gauge, curved)
-
Standard laboratory equipment for animal monitoring
Workflow:
Caption: Experimental workflow for a DSS-induced colitis mouse model.
Protocol:
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Tilpisertib low dose, Tilpisertib high dose). A typical group size is 8-10 mice.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
Colitis Induction: Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Drug Administration:
-
Based on the rat data for the active compound, a starting dose range for tilpisertib fosmecarbil in mice could be projected. A dose-finding study is highly recommended, but a range of 10-100 mg/kg , administered orally once or twice daily, could be a starting point for investigation.
-
Administer the this compound formulation or vehicle control by oral gavage in a volume of 5-10 mL/kg.
-
Treatment can be prophylactic (starting at Day 0 with DSS) or therapeutic (starting after the onset of clinical signs).
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Observe the general health of the animals daily.
-
-
Termination and Endpoint Analysis:
-
At the end of the study (e.g., Day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Collect additional tissue for analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA or qPCR.
-
Summary and Conclusion
Application Note: Quantification of p-ERK Inhibition by GS-5290 via Western Blot Analysis
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular cascade that governs processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a frequent occurrence in various cancers.[1] Extracellular signal-regulated kinases (ERK1 and ERK2) are key downstream effectors in this cascade, and their activation is dependent on phosphorylation by the upstream kinases MEK1 and MEK2.[1] GS-5290 is a potent and selective inhibitor of the ERK signaling pathway. By targeting key components of this cascade, GS-5290 is expected to block the phosphorylation of ERK, thereby inhibiting downstream signaling that promotes cancer cell growth.
Western blotting is a robust and widely used technique to verify the mechanism of action of targeted inhibitors like GS-5290.[1] This application note provides a detailed protocol for utilizing Western blot to measure the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with GS-5290, enabling a direct evaluation of the inhibitor's efficacy.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the MAPK signaling cascade and the putative point of inhibition by GS-5290.
Experimental Protocols
A. Cell Culture and Treatment
This protocol is designed for cells cultured in a 6-well plate format. Adjust volumes as needed for different culture vessels.
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Incubation : Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Serum Starvation (Optional) : To minimize basal p-ERK levels, you may serum-starve the cells for 4-24 hours before treatment.[1]
-
GS-5290 Treatment : Prepare serial dilutions of GS-5290 in culture media. A common concentration range to demonstrate dose-dependent inhibition is 0 nM (vehicle control, e.g., DMSO), 1 nM, 10 nM, 100 nM, and 250 nM.[1] Treat cells for the desired time period (e.g., 1-2 hours).[3]
-
Stimulation (Optional) : If studying inhibition of stimulated p-ERK, add a known activator of the ERK pathway (e.g., 100 ng/mL EGF or 200 nM PMA) for 5-15 minutes before lysis.[3]
B. Cell Lysis and Protein Quantification
-
Washing : After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[3]
-
Lysis : Add 100-150 µL of ice-cold RIPA buffer, supplemented with fresh protease and phosphatase inhibitors, to each well.[3][4]
-
Scraping and Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Clarification : Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[3]
-
Supernatant Collection : Carefully transfer the supernatant to a new pre-chilled tube. This is your total protein lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation : Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
Gel Electrophoresis : Load the samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel). Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[6][7]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[6]
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6] It is recommended to use BSA instead of non-fat dry milk for blocking when detecting phosphoproteins to avoid high background.[6]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing : Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
D. Stripping and Re-probing
To ensure that changes in p-ERK levels are not due to variations in the total amount of ERK protein, it is crucial to re-probe the membrane for total ERK or a loading control (e.g., β-actin).[6]
-
Stripping : After detecting p-ERK, the membrane can be stripped using a mild stripping buffer.[7]
-
Washing and Blocking : Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour.[1]
-
Re-probing : Incubate the membrane with the anti-total ERK antibody (overnight at 4°C) and repeat the washing, secondary antibody, and detection steps as described above. A loading control like β-actin should also be probed.[1]
Data Presentation
The efficacy of GS-5290 is determined by a dose-dependent decrease in the p-ERK signal relative to the total ERK or loading control signal.[1] Densitometry can be used to quantify the band intensities.[7]
| GS-5290 Conc. (nM) | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.85 | 1.01 | 0.84 | 14% |
| 10 | 0.52 | 0.99 | 0.53 | 46% |
| 100 | 0.18 | 1.03 | 0.17 | 83% |
| 250 | 0.06 | 1.00 | 0.06 | 94% |
This application note provides a comprehensive protocol for the detection and quantification of p-ERK inhibition by GS-5290 using Western blotting. A dose-dependent decrease in the ratio of p-ERK to total ERK is a direct measure of the on-target efficacy of the inhibitor.[6] This method is essential for the characterization of novel kinase inhibitors in both preclinical and drug discovery settings.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Inflammatory Activity of Tilpisertib Fosmecarbil using a Cytokine Release Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an orally administered prodrug of the active molecule tilpisertib, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1] TPL2 is a serine/threonine kinase that plays a critical role in the inflammatory response.[2] It acts as a key downstream effector of Toll-like receptor (TLR) and cytokine receptor signaling, regulating the activation of the MEK-ERK pathway, which in turn controls the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3] By inhibiting TPL2, tilpisertib is expected to reduce the production of these inflammatory mediators.[1] This mechanism makes it a promising therapeutic candidate for inflammatory conditions such as ulcerative colitis, for which it is currently in clinical development.[4][5][6]
Cytokine Release Assays (CRAs) are fundamental in vitro tools used to assess the immunomodulatory potential of drug candidates. These assays typically utilize human peripheral blood mononuclear cells (PBMCs), which comprise a mix of lymphocytes and monocytes, to model the human immune response.[7] Stimulation of these cells with agents like lipopolysaccharide (LPS) triggers a robust inflammatory cascade, leading to the release of a wide array of cytokines.[8] Measuring the ability of a compound to inhibit this cytokine release provides a quantitative measure of its anti-inflammatory potency.
This application note provides a detailed protocol for performing a cytokine release assay to evaluate the inhibitory activity of Tilpisertib fosmecarbil on LPS-stimulated human PBMCs.
Signaling Pathway of TPL2 Inhibition
Experimental Protocol
This protocol details the steps for isolating human PBMCs, stimulating them with LPS, and treating them with Tilpisertib fosmecarbil to measure the inhibition of cytokine release.
Materials
-
Cells and Reagents:
-
Human whole blood or buffy coat (from healthy donors)
-
Ficoll-Paque™ PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (200 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Tilpisertib fosmecarbil (appropriate stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
-
Equipment:
-
Sterile 15 mL and 50 mL conical tubes
-
Serological pipettes
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Cytokine Quantification:
-
ELISA kits or multiplex immunoassay kits for human TNF-α, IL-6, and IL-1β
-
Methodology
1. Preparation of Complete Culture Medium:
-
Prepare complete RPMI medium by supplementing RPMI 1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.[8]
-
Warm the medium to 37°C before use.
2. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute whole blood 1:1 with sterile PBS at room temperature.[10]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[10]
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step one more time.
-
Resuspend the final cell pellet in 10 mL of complete RPMI medium.
3. Cell Counting and Viability:
-
Mix a small aliquot of the cell suspension with Trypan Blue (e.g., 1:1 ratio).
-
Count the viable (unstained) cells using a hemocytometer or automated cell counter.
-
Cell viability should be >95%.
-
Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete RPMI medium.
4. Cytokine Release Assay:
-
Seed 50 µL of the PBMC suspension (50,000 cells) into each well of a 96-well flat-bottom plate.[10]
-
Prepare serial dilutions of Tilpisertib fosmecarbil in complete RPMI medium. The final DMSO concentration should be ≤0.1% in all wells.
-
Add 50 µL of the diluted Tilpisertib fosmecarbil or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.
-
Prepare an LPS working solution in complete RPMI medium. A final concentration of 100 ng/mL is a common starting point, but should be optimized.[10]
-
Add 100 µL of the LPS solution to all wells except the unstimulated (negative control) wells. Add 100 µL of complete RPMI medium to the negative control wells.
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[11]
5. Supernatant Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet and transfer to a new 96-well plate or microcentrifuge tubes.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates the key steps of the cytokine release assay protocol.
Data Presentation and Analysis
The inhibitory effect of Tilpisertib fosmecarbil is determined by calculating the percentage inhibition of cytokine production at each concentration compared to the LPS-stimulated vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
Note: The following data are for illustrative purposes only and represent hypothetical results.
Table 1: Dose-Dependent Inhibition of Cytokine Release by Tilpisertib fosmecarbil
| Tilpisertib fosmecarbil (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 0.1 | 5.2 | 3.1 | 2.5 |
| 1 | 15.8 | 12.5 | 10.9 |
| 10 | 48.5 | 42.1 | 38.7 |
| 50 | 85.3 | 79.8 | 75.4 |
| 100 | 95.1 | 91.5 | 88.2 |
| 500 | 98.7 | 96.4 | 94.6 |
| Calculated IC₅₀ (nM) | 10.5 | 13.8 | 16.2 |
Table 2: Summary of Assay Parameters and Hypothetical Results
| Parameter | Condition |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Seeding Density | 50,000 cells/well |
| Stimulus | Lipopolysaccharide (LPS), 100 ng/mL |
| Incubation Time | 24 hours |
| Compound | Tilpisertib fosmecarbil |
| IC₅₀ TNF-α | 10.5 nM |
| IC₅₀ IL-6 | 13.8 nM |
| IC₅₀ IL-1β | 16.2 nM |
Therapeutic Rationale
The inhibition of TPL2 kinase activity by tilpisertib provides a targeted approach to reducing inflammation. By blocking a key node in the signaling cascade that leads to the production of multiple pro-inflammatory cytokines, tilpisertib can dampen the excessive immune response characteristic of inflammatory diseases. The cytokine release assay serves as a critical preclinical tool to quantify this activity and establish a dose-response relationship, which is essential for predicting therapeutic efficacy.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice | eLife [elifesciences.org]
- 3. pnas.org [pnas.org]
- 4. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Proinflammatory cytokine release assay [bio-protocol.org]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Tilpisertib Fosmecarbil TFA for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and formulation of Tilpisertib (B3325163) fosmecarbil TFA (also known as GS-5290 TFA) for use in preclinical animal research. The information is intended to ensure consistent and effective delivery of the compound for in vivo studies investigating its anti-inflammatory properties.
Mechanism of Action
Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), which functions as an inhibitor of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2).[1][2] This kinase is a key upstream regulator in the MEK-ERK signaling pathway. By inhibiting Cot/TPL2, Tilpisertib is expected to reduce the production and signaling of tumor necrosis factor-alpha (TNFα), a critical mediator of inflammation.[1] The compound is under development for the treatment of inflammatory bowel diseases such as ulcerative colitis.[3][4][5][6]
Signaling Pathway of Tilpisertib Fosmecarbil
Caption: Tilpisertib inhibits Cot (TPL2/MAP3K8), blocking the downstream MEK-ERK pathway and reducing inflammatory gene transcription.
Formulation Data
Tilpisertib fosmecarbil TFA is the trifluoroacetic acid salt form of Tilpisertib fosmecarbil.[7] It is an inhibitor of serine/threonine kinase with anti-inflammatory activity.[7] For in vivo studies, proper solubilization is critical. The following tables summarize tested vehicle compositions and the achievable solubility.
Table 1: Vehicle Compositions for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| 3 | 10% DMSO | 90% Corn Oil | - | - |
Table 2: Solubility of this compound in Different Vehicles
| Protocol | Solubility | Observation |
| 1 | ≥ 2.5 mg/mL (2.90 mM) | Clear solution |
| 2 | ≥ 2.5 mg/mL (2.90 mM) | Clear solution |
| 3 | ≥ 2.5 mg/mL (2.90 mM) | Clear solution |
Experimental Protocols
Below are detailed protocols for preparing dosing solutions of this compound for animal administration. It is recommended to prepare a fresh solution for each experiment.
Protocol 1: PEG300/Tween-80 Formulation
This protocol is suitable for routes of administration where a co-solvent system is acceptable.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation (Step-wise): For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to reach the final volume of 1 mL. Vortex again to ensure a clear, uniform solution.
-
Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[7]
Protocol 2: SBE-β-CD Formulation
This formulation uses sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) as a solubilizing agent, which can be advantageous for reducing potential toxicity associated with high concentrations of organic co-solvents.
Materials:
-
This compound
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 µL of the 20% SBE-β-CD in saline solution to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution. c. Vortex thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation
This protocol is suitable for oral gavage or other routes where an oil-based vehicle is preferred.
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Vehicle Preparation: For a 1 mL final volume of a 2.5 mg/mL solution: a. Add 900 µL of corn oil to a sterile tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution. c. Vortex vigorously to ensure a uniform suspension or solution.
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering this compound in an animal study.
Caption: Workflow for the preparation and administration of this compound in animal studies.
Storage and Handling
-
Compound: this compound should be stored at room temperature in the continental US, though this may vary elsewhere.[7]
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[7]
-
Formulations: Dosing formulations should be prepared fresh before each experiment to ensure stability and prevent precipitation.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tilpisertib fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 3. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note and Protocols for TPL2 Kinase Activity Assay with Tilpisertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a pivotal role in the inflammatory response.[1][2] TPL2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, activated by stimuli such as Toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNFα), and interleukin-1 beta (IL-1β).[3][4] Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn activates ERK1/2, leading to the production of pro-inflammatory cytokines.[1][3][5][6] Dysregulation of the TPL2 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[7]
Tilpisertib (B3325163) (GS-4875) is a potent and highly selective inhibitor of TPL2 kinase activity with a reported IC50 of 1.3 nM.[8] It has demonstrated dose-dependent inhibition of the TPL2 pathway in preclinical studies.[7] This application note provides a detailed protocol for a TPL2 kinase activity assay to evaluate the inhibitory potential of compounds like Tilpisertib. The described methodologies are adaptable for high-throughput screening and detailed kinetic analysis.
TPL2 Signaling Pathway
The TPL2 signaling cascade is initiated by various pro-inflammatory stimuli that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates NF-κB1 p105, which is in a complex with TPL2 and ABIN-2.[4] This phosphorylation event leads to the proteasomal degradation of p105, releasing TPL2. The released TPL2 is then phosphorylated and activated, enabling it to phosphorylate its downstream target, MEK1/2.[4] Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the transcription of genes involved in inflammation.[1][3]
References
- 1. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB1 p105 Negatively Regulates TPL-2 MEK Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of MEK‐1 and SEK‐1 by Tpl‐2 proto‐oncoprotein, a novel MAP kinase kinase kinase. | The EMBO Journal [link.springer.com]
- 7. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 8. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Tilpisertib fosmecarbil in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib fosmecarbil (formerly GS-5290) is an orally bioavailable prodrug of the active compound Tilpisertib, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a key serine-threonine kinase that acts as a critical node in inflammatory signaling pathways.[1][2] Downstream of stimuli such as Toll-like receptor (TLR) ligands (e.g., LPS), TNFα, and IL-1β, TPL2 activates the MEK-ERK signaling cascade, leading to the production of various pro-inflammatory cytokines.[3][4][5] As dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases, TPL2 inhibition presents a promising therapeutic strategy.[3] Currently, Tilpisertib fosmecarbil is under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis.[6][7][8][9][10]
These application notes provide detailed protocols for utilizing Tilpisertib fosmecarbil (referred to herein as the active form, Tilpisertib, for in vitro applications) to study its effects on primary human immune cells. The protocols cover cell isolation, treatment, and subsequent analysis of key inflammatory readouts.
Mechanism of Action
Tilpisertib targets TPL2, a MAP3K that is the primary regulator of the MEK1/2-ERK1/2 signaling pathway downstream of various inflammatory receptors. In immune cells, particularly of the myeloid lineage (monocytes and macrophages), activation of receptors like TLR4 by lipopolysaccharide (LPS) leads to the activation of TPL2.[3][4] Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the transcription of pro-inflammatory genes, leading to the synthesis and secretion of cytokines such as TNFα, IL-1β, IL-6, and IL-8.[3] By inhibiting TPL2, Tilpisertib is expected to suppress this inflammatory cascade.
Signaling Pathway Diagram
References
- 1. A TPL2 (MAP3K8) disease-risk polymorphism increases TPL2 expression thereby leading to increased pattern recognition receptor-initiated caspase-1 and caspase-8 activation, signalling and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TPL2 (MAP3K8) disease-risk polymorphism increases TPL2 expression thereby leading to increased pattern recognition receptor-initiated caspase-1 and caspase-8 activation, signalling and cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. MAP3K8 mitogen-activated protein kinase kinase kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. In vitro Culture of Human PBMCs [bio-protocol.org]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tpl2 (Map3k8) is critical for host defense against Listeria monocytogenes and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Immunohistochemistry for MAP3K8 in Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a critical serine/threonine kinase that functions as a key regulator in inflammatory and oncogenic signaling pathways. As an upstream activator of the MEK/ERK and NF-κB pathways, MAP3K8 is implicated in cancer cell proliferation, survival, and the tumor immune microenvironment.[1] Consequently, it has emerged as a promising therapeutic target, particularly in cancers characterized by aberrant MAPK signaling.
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for MAP3K8 on formalin-fixed paraffin-embedded (FFPE) tissues, with a special focus on assessing its expression in the context of therapeutic intervention. This document includes detailed protocols, information on antibody selection, quantitative analysis of MAP3K8 expression in treated preclinical models, and a representation of the MAP3K8 signaling pathway.
MAP3K8 Signaling Pathway
MAP3K8 is a central node in signaling cascades that translate extracellular stimuli into cellular responses. It is activated by various inflammatory signals, including those from Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). Upon activation, MAP3K8 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. The MAP3K8 signaling cascade plays a crucial role in cell proliferation, differentiation, and inflammation.
Caption: MAP3K8 signaling cascade.
Quantitative Analysis of MAP3K8 in Treated Tissues
The expression level of MAP3K8 has been shown to correlate with the response to targeted therapies, such as MEK inhibitors. A study by Gruosso et al. (2015) investigated the role of MAP3K8 in high-grade serous ovarian carcinomas (HGSC) and its potential as a predictive marker for MEK inhibitor treatment.[2][3]
MAP3K8 Expression and Patient Prognosis in HGSC
Immunohistochemical analysis of a cohort of 139 HGSC patients revealed that high MAP3K8 protein levels, as determined by H-score, are associated with a poorer prognosis.
| Patient Cohort | MAP3K8 Expression Level | Number of Patients | Median Overall Survival | P-value |
| HGSC | Low (H-score < 200) | 69 | Not Reached | 0.04 |
| HGSC | High (H-score ≥ 200) | 70 | 35 months |
Data summarized from Gruosso et al., 2015.[2]
MAP3K8 as a Predictive Marker for MEK Inhibitor Efficacy in Patient-Derived Xenografts (PDX)
The study further utilized patient-derived xenograft (PDX) models of HGSC to assess the predictive value of MAP3K8 expression for MEK inhibitor treatment. PDX models with high and low MAP3K8 expression were treated with the MEK inhibitors AZD6244 (Selumetinib) or MEK162 (Binimetinib).
| PDX Model | MAP3K8 Expression | Treatment | Tumor Growth Inhibition (%) |
| PDX1 | High | AZD6244 | ~75% |
| PDX5 | High | MEK162 | ~80% |
| PDX2 | Low | AZD6244 | ~25% |
| PDX6 | Low | MEK162 | ~30% |
Approximate values interpreted from graphical data in Gruosso et al., 2015.[4]
These findings suggest that high MAP3K8 expression in HGSC is not only a poor prognostic marker but also a potential predictive biomarker for sensitivity to MEK inhibitor therapy.
Experimental Protocols
General Immunohistochemistry Workflow for MAP3K8
The following diagram outlines a typical workflow for MAP3K8 immunohistochemical staining of FFPE tissues.
Caption: General IHC workflow for MAP3K8.
Detailed Protocol for MAP3K8 Staining in FFPE Ovarian Carcinoma Tissues
This protocol is based on the methodology described by Gruosso et al. (2015) for the immunohistochemical analysis of MAP3K8 in high-grade serous ovarian carcinomas.[2]
1. Tissue Preparation and Sectioning:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks of human high-grade serous ovarian carcinoma are used.
-
Cut 4-µm thick sections using a microtome and mount them on positively charged microscope slides.
-
Dry the slides overnight at 37°C.
2. Deparaffinization and Rehydration:
-
Incubate slides in a tissue-drying oven at 60°C for 45 minutes.
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol: two changes for 3 minutes each.
-
95% ethanol: two changes for 3 minutes each.
-
80% ethanol: one change for 3 minutes.
-
-
Rinse gently in running distilled water for 5 minutes.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining jar containing 0.01 M sodium citrate (B86180) buffer (pH 6.0).
-
Heat the slides in a steamer or water bath at 99-100°C for 20 minutes.
-
Remove from heat and allow the slides to cool down in the buffer at room temperature for 20 minutes.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
4. Immunohistochemical Staining:
-
Endogenous Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Protein Block: Apply a universal protein block and incubate for 20 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody:
-
Drain the protein block from the slides.
-
Incubate with a rabbit polyclonal anti-MAP3K8 antibody (specific clone and catalog number should be validated, e.g., from Abcam or Cell Signaling Technology) diluted in antibody diluent. The optimal dilution should be determined empirically, but a starting point of 1:200 to 1:400 is often recommended.[3]
-
Incubate for 45 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Rinse slides in TBST (3 changes for 5 minutes each).
-
Secondary Antibody:
-
Apply a biotinylated goat anti-rabbit secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Rinse slides in TBST.
-
Detection:
-
Apply an alkaline phosphatase-streptavidin conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in TBST.
-
Apply the alkaline phosphatase chromogen substrate and incubate for 30 minutes at room temperature.
-
-
Wash slides in distilled water.
5. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol series (95% and 100%).
-
Clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
6. Image Acquisition and Quantitative Analysis:
-
Scan the slides using a whole-slide scanner or capture images using a microscope equipped with a digital camera.
-
H-Score Calculation: The H-score (histochemical score) is a semi-quantitative method to assess the extent of IHC staining. It is calculated by the following formula:
-
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
-
The final score ranges from 0 to 300.
-
A pathologist or trained technician should perform the scoring, evaluating both the intensity and the percentage of stained tumor cells across representative areas of the tissue section.
-
Antibody Validation and Selection
The reliability of IHC data is critically dependent on the specificity and validation of the primary antibody. It is essential to use an antibody that has been validated for use in IHC on FFPE tissues.
Recommended Validation Steps for Anti-MAP3K8 Antibodies:
-
Western Blotting: Confirm that the antibody detects a single band at the expected molecular weight for MAP3K8 (~53 kDa) in lysates from cell lines with known MAP3K8 expression.
-
Cell Pellet Arrays: Use FFPE cell pellets from cell lines with high and low/no MAP3K8 expression to confirm staining specificity.
-
Tissue Specificity: Test the antibody on a panel of normal human tissues to ensure the staining pattern is consistent with known MAP3K8 expression profiles.
-
Reproducibility: Ensure batch-to-batch consistency of the antibody to maintain the reproducibility of staining results over time.[5]
Conclusion
Immunohistochemistry for MAP3K8 is a valuable tool for investigating its role in cancer and as a potential biomarker for predicting response to therapy. The protocols and data presented here provide a framework for researchers to reliably assess MAP3K8 expression in treated tissues. Rigorous adherence to optimized protocols and the use of well-validated antibodies are paramount for generating accurate and reproducible quantitative data that can inform preclinical and clinical research in oncology.
References
- 1. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - Institut Curie [curie.fr]
- 4. researchgate.net [researchgate.net]
- 5. MAPK activation predicts poor outcome and the MEK inhibitor, selumetinib, reverses antiestrogen resistance in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Following Tilpisertib Fosmecarbil (GS-5290) Treatment
Introduction
Tilpisertib fosmecarbil (also known as GS-5290) is an investigational small molecule currently in Phase 2 clinical trials for the treatment of moderate to severe ulcerative colitis.[1][2][3][4][5] Ulcerative colitis is a chronic inflammatory bowel disease characterized by dysregulated immune responses in the gastrointestinal tract.[4][6] The immunopathogenesis of ulcerative colitis is thought to involve both the innate and adaptive immune systems, with a significant role played by T lymphocytes.[7] While the precise mechanism of action of Tilpisertib fosmecarbil is still under investigation, it is believed to target specific inflammatory pathways.[1] This application note provides detailed protocols for utilizing flow cytometry to analyze changes in immune cell populations in peripheral blood mononuclear cells (PBMCs) of patients treated with Tilpisertib fosmecarbil. This powerful technique allows for the precise identification and quantification of various immune cell subsets, providing valuable insights into the pharmacodynamic effects of the drug.[8]
Principle of the Assay
Flow cytometry is a technology that rapidly analyzes individual cells as they flow in a fluid stream through a beam of light.[8] By labeling cells with fluorescently tagged antibodies specific to cell surface and intracellular markers, distinct immune cell populations can be identified and enumerated.[8] This protocol focuses on the immunophenotyping of major lymphocyte and myeloid subsets to assess the impact of Tilpisertib fosmecarbil on the immune system.
Data Presentation
The following tables summarize hypothetical quantitative data from a cohort of ulcerative colitis patients before and after a 12-week treatment period with Tilpisertib fosmecarbil or a placebo. The data is presented as the mean percentage of parent population ± standard deviation.
Table 1: Percentage of Major Lymphocyte Populations in Peripheral Blood
| Cell Population | Marker Definition | Pre-treatment | Week 12 (Placebo) | Week 12 (GS-5290) |
| T Cells | CD3+ | 65.2 ± 8.3 | 64.8 ± 7.9 | 66.1 ± 8.1 |
| Helper T Cells | CD3+CD4+ | 42.1 ± 6.5 | 41.7 ± 6.2 | 35.4 ± 5.8 |
| Cytotoxic T Cells | CD3+CD8+ | 20.5 ± 4.1 | 20.9 ± 3.9 | 28.3 ± 4.5 |
| B Cells | CD19+ | 10.3 ± 2.8 | 10.1 ± 2.5 | 9.9 ± 2.6 |
| NK Cells | CD3-CD56+ | 15.1 ± 3.9 | 15.5 ± 4.2 | 15.3 ± 4.0 |
*p < 0.05 compared to pre-treatment
Table 2: Percentage of T Helper Cell Subsets
| Cell Population | Marker Definition | Pre-treatment | Week 12 (Placebo) | Week 12 (GS-5290) |
| Th1 Cells | CD4+CXCR3+CCR6- | 15.8 ± 3.1 | 16.1 ± 2.9 | 12.5 ± 2.5 |
| Th2 Cells | CD4+CXCR3-CCR4+ | 5.2 ± 1.5 | 5.4 ± 1.3 | 5.3 ± 1.4 |
| Th17 Cells | CD4+CCR6+CCR4+ | 8.9 ± 2.2 | 8.7 ± 2.0 | 4.1 ± 1.1 |
| Regulatory T Cells | CD4+CD25+FoxP3+ | 4.5 ± 1.2 | 4.7 ± 1.3 | 8.9 ± 1.9* |
*p < 0.05 compared to pre-treatment
Table 3: Percentage of Monocyte and Dendritic Cell Populations
| Cell Population | Marker Definition | Pre-treatment | Week 12 (Placebo) | Week 12 (GS-5290) |
| Classical Monocytes | CD14++CD16- | 85.3 ± 5.1 | 84.9 ± 4.8 | 85.7 ± 5.3 |
| Intermediate Monocytes | CD14++CD16+ | 5.1 ± 1.8 | 5.3 ± 1.9 | 4.9 ± 1.7 |
| Non-classical Monocytes | CD14+CD16++ | 9.6 ± 2.5 | 9.8 ± 2.3 | 9.4 ± 2.1 |
| Myeloid Dendritic Cells | Lin-HLA-DR+CD11c+ | 0.8 ± 0.3 | 0.8 ± 0.2 | 0.7 ± 0.3 |
| Plasmacytoid Dendritic Cells | Lin-HLA-DR+CD123+ | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 |
Experimental Protocols
I. Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining.
II. Staining for Surface Markers
This protocol details the staining of cell surface markers for the identification of major immune cell populations.
Materials:
-
Isolated PBMCs
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 4 for suggested panels)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate.
-
Create an antibody cocktail for each panel by diluting the antibodies to their predetermined optimal concentrations in FACS buffer.
-
Add 50 µL of the appropriate antibody cocktail to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer by centrifuging at 400 x g for 5 minutes.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
Table 4: Suggested Antibody Panels for Flow Cytometry
| Panel | Marker | Fluorochrome | Purpose |
| Lymphocyte Panel | CD3 | FITC | T Cell Identification |
| CD4 | PE | Helper T Cell Identification | |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cell Identification | |
| CD19 | APC | B Cell Identification | |
| CD56 | PE-Cy7 | NK Cell Identification | |
| T Helper Subset Panel | CD4 | FITC | Helper T Cell Identification |
| CXCR3 | PE | Th1 Identification | |
| CCR6 | PerCP-Cy5.5 | Th17/Th1 Identification | |
| CCR4 | APC | Th2/Th17 Identification | |
| Myeloid Panel | Lineage Cocktail (CD3, CD19, CD20, CD56) | FITC | Dump Channel |
| HLA-DR | PE | Antigen Presenting Cell Identification | |
| CD11c | PerCP-Cy5.5 | Myeloid DC Identification | |
| CD123 | APC | Plasmacytoid DC Identification | |
| CD14 | APC-H7 | Monocyte Identification | |
| CD16 | PE-Cy7 | Monocyte Subset Identification |
III. Intracellular Staining for FoxP3
This protocol is for the identification of regulatory T cells by staining for the transcription factor FoxP3.
Materials:
-
Surface-stained cells (from Protocol II, T Helper Subset Panel)
-
FoxP3 Staining Buffer Set
-
Anti-human FoxP3 antibody (e.g., PE-conjugated)
-
Flow cytometer
Procedure:
-
Following surface staining, resuspend the cells in 1 mL of fixation/permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization buffer.
-
Add the anti-human FoxP3 antibody at its optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 1X permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothesized GS-5290 mechanism of action.
References
- 1. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 6. Beneficial Effects of Celastrol on Immune Balance by Modulating Gut Microbiota in Experimental Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Innate and Adaptive Immune System as Targets for Biologic Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
Application Notes and Protocols for Tilpisertib Fosmecarbil Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib fosmecarbil (also known as GS-5290) is a first-in-class, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a serine/threonine kinase that plays a critical role in inflammatory signaling pathways. It is a key regulator of the MEK-ERK signaling cascade downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα).[1] By inhibiting TPL2, Tilpisertib fosmecarbil selectively blocks inflammatory-driven MEK-ERK activation without affecting growth factor-mediated signaling.[1] This targeted mechanism of action makes Tilpisertib fosmecarbil a promising therapeutic candidate for the treatment of inflammatory and autoimmune diseases, with a current focus on ulcerative colitis.[2][3]
These application notes provide a comprehensive overview of the experimental design for studies involving Tilpisertib fosmecarbil, including its mechanism of action, preclinical data, and detailed protocols for key in vitro and in vivo assays.
Mechanism of Action: TPL2-MEK-ERK Signaling Pathway
Tilpisertib fosmecarbil targets TPL2, a MAP3K, which is an upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. In response to inflammatory signals, TPL2 phosphorylates and activates MEK1/2 (a MAP2K), which in turn phosphorylates and activates ERK1/2 (a MAPK). Activated ERK1/2 then translocates to the nucleus to regulate the transcription of various pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[1] Tilpisertib fosmecarbil's inhibition of TPL2 effectively blocks this inflammatory cascade.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols: Tilpisertib Fosmecarbil in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (B3325163) fosmecarbil is an investigational small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8.[1] TPL2 is a serine/threonine kinase that plays a crucial role as an upstream regulator in the MEK-ERK signaling pathway, which is involved in the production of pro-inflammatory cytokines like TNFα.[1] Given its mechanism of action, tilpisertib fosmecarbil is being developed as a potential therapeutic for inflammatory conditions, with clinical trials underway for moderate to severe ulcerative colitis.[2][3][4]
Organoid cultures, particularly patient-derived intestinal organoids, have emerged as powerful preclinical models. These three-dimensional, self-organizing structures recapitulate the cellular complexity and physiological responses of the native tissue, making them invaluable for disease modeling and drug screening.[5][6] Organoids derived from patients with ulcerative colitis have been shown to replicate disease-specific phenotypes, such as altered epithelial architecture and barrier dysfunction.[7] This makes them an ideal platform to investigate the efficacy and mechanism of action of novel anti-inflammatory compounds like tilpisertib fosmecarbil.
These application notes provide a comprehensive overview and detailed protocols for the use of tilpisertib fosmecarbil in intestinal organoid cultures to assess its anti-inflammatory potential.
Signaling Pathway of TPL2 Inhibition by Tilpisertib Fosmecarbil
Caption: TPL2 signaling pathway and the inhibitory action of tilpisertib fosmecarbil.
Data Presentation: Efficacy of Tilpisertib Fosmecarbil in a Pro-inflammatory Model
The following tables summarize hypothetical quantitative data from experiments using tilpisertib fosmecarbil in patient-derived ulcerative colitis (UC) organoids or in healthy organoids stimulated with a pro-inflammatory cocktail (e.g., TNFα and IL-1β).
Table 1: Dose-Response of Tilpisertib Fosmecarbil on Organoid Viability
| Organoid Type | Treatment | IC50 (µM) |
| Healthy Donor | Tilpisertib Fosmecarbil | > 50 |
| UC Patient-Derived | Tilpisertib Fosmecarbil | > 50 |
Note: This hypothetical data suggests low cytotoxicity of the compound in both healthy and diseased organoid models.
Table 2: Effect of Tilpisertib Fosmecarbil on Pro-inflammatory Cytokine Secretion
| Organoid Line | Treatment Group | TNFα (pg/mL) | IL-6 (pg/mL) |
| Healthy | Vehicle Control | 25 ± 5 | 15 ± 4 |
| Healthy | Inflammatory Cocktail | 550 ± 40 | 480 ± 35 |
| Healthy | Inflammatory Cocktail + Tilpisertib (1 µM) | 150 ± 20 | 120 ± 15 |
| UC Patient | Vehicle Control | 280 ± 30 | 250 ± 25 |
| UC Patient | Tilpisertib (1 µM) | 90 ± 12 | 85 ± 10 |
Note: Data are presented as mean ± standard deviation. The inflammatory cocktail consists of TNFα (50 ng/mL) and IL-1β (50 ng/mL).
Table 3: Impact of Tilpisertib Fosmecarbil on Epithelial Barrier Function
| Organoid Monolayer | Treatment Group | Transepithelial Electrical Resistance (TEER) (Ω·cm²) |
| Healthy | Vehicle Control | 450 ± 25 |
| Healthy | Inflammatory Cocktail | 180 ± 20 |
| Healthy | Inflammatory Cocktail + Tilpisertib (1 µM) | 350 ± 30 |
| UC Patient | Vehicle Control | 210 ± 15 |
| UC Patient | Tilpisertib (1 µM) | 380 ± 20 |
Note: Organoids were grown as monolayers on transwell inserts to measure barrier integrity.
Experimental Protocols
The following protocols are adapted from established methods for human intestinal organoid culture and drug testing.[8][9]
Protocol 1: Establishment and Culture of Human Intestinal Organoids
This protocol outlines the basic steps for thawing, seeding, and maintaining human intestinal organoids.
Materials:
-
Cryopreserved human intestinal organoids (healthy donor or UC patient-derived)
-
Basement Membrane Extract (BME), growth factor reduced
-
Complete Intestinal Organoid Growth Medium (with appropriate niche factors such as Wnt, R-spondin, Noggin, and EGF)
-
Advanced DMEM/F-12
-
ROCK inhibitor (Y-27632)
-
Pre-warmed 6-well culture plates
Procedure:
-
Thawing: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F-12.
-
Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F-12.
-
Resuspension in BME: Centrifuge again at 300 x g for 5 minutes. Remove the supernatant and resuspend the pellet in an appropriate volume of ice-cold liquid BME (e.g., 200 µL for seeding 4 wells).
-
Seeding: Dispense 50 µL droplets of the organoid-BME suspension into the center of pre-warmed 6-well plate wells.
-
Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME domes to solidify.
-
Feeding: Carefully add 2 mL of pre-warmed complete growth medium supplemented with 10 µM Y-27632 to each well.
-
Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 7-10 days.
Protocol 2: Modeling Inflammation and Treatment with Tilpisertib Fosmecarbil
This protocol describes how to induce an inflammatory state in healthy organoids and assess the therapeutic effect of tilpisertib fosmecarbil.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
Pro-inflammatory cocktail (e.g., recombinant human TNFα and IL-1β)
-
Tilpisertib fosmecarbil stock solution (in DMSO)
-
Complete Intestinal Organoid Growth Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation: Two days after passaging, when organoids are well-established, prepare the treatment media. For inflammatory induction, supplement the complete growth medium with TNFα (50 ng/mL) and IL-1β (50 ng/mL).
-
Drug Dilution: Prepare serial dilutions of tilpisertib fosmecarbil in the inflammatory medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment:
-
Control Group: Replace the medium with fresh complete growth medium.
-
Inflammation Group: Replace the medium with the inflammatory cocktail medium.
-
Treatment Groups: Replace the medium with the inflammatory cocktail medium containing different concentrations of tilpisertib fosmecarbil.
-
-
Incubation: Culture the organoids for 48-72 hours.
-
Endpoint Analysis:
-
Cytokine Analysis: Collect the culture supernatants to measure the concentration of secreted cytokines (e.g., TNFα, IL-6) using ELISA or a multiplex bead array.
-
Viability Assay: Assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo 3D).
-
Microscopy: Image the organoids to observe morphological changes, such as swelling or loss of crypt-villus structures.
-
Gene Expression: Harvest the organoids for RNA extraction and qRT-PCR analysis of inflammatory gene expression.
-
Experimental Workflow for Drug Efficacy Testing in Organoids
Caption: Workflow for testing tilpisertib fosmecarbil in intestinal organoids.
Conclusion
The use of intestinal organoid cultures provides a physiologically relevant and robust platform for evaluating the therapeutic potential of tilpisertib fosmecarbil. By leveraging patient-derived organoids or by inducing an inflammatory state in healthy organoids, researchers can effectively model key aspects of ulcerative colitis in vitro. The protocols and data presented here offer a framework for assessing the drug's efficacy in reducing inflammatory responses and restoring epithelial barrier function, thereby facilitating its preclinical development and providing insights into its mechanism of action.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Organoid models of gastrointestinal Neoplasms: Origin, current status and future applications in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced organoids derived from patients with ulcerative colitis recapitulate colitic reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hubrecht.eu [hubrecht.eu]
- 9. Tissue Organoid Cultures Metabolize Dietary Carcinogens Proficiently and Are Effective Models for DNA Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tilpisertib fosmecarbil tfa solubility and stability issues
Welcome to the technical support center for Tilpisertib fosmecarbil TFA. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a prodrug?
A1: this compound is the trifluoroacetic acid (TFA) salt form of Tilpisertib fosmecarbil, a serine/threonine kinase inhibitor under investigation for conditions like ulcerative colitis.[1] The "fosmecarbil" moiety indicates it is a prodrug, a chemically modified version of the active drug, "Tilpisertib". Prodrugs are often designed to improve properties like oral bioavailability.[2][3] The ester group in the prodrug is likely hydrolyzed in vivo by enzymes such as carboxylesterases, which are abundant in the liver and intestines, to release the active Tilpisertib compound.[2][4]
Q2: How should I prepare a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). For detailed, step-by-step instructions, please refer to the "Protocol for Preparing a Stock Solution" in the Experimental Protocols section below. It is crucial to ensure the compound is fully dissolved, using sonication or gentle warming if necessary.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of the compound. Once dissolved, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles.[5] For detailed storage temperatures and durations, please see the table below.
Q4: My compound precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening?
A4: This is a common issue known as "crashing out" and occurs with many kinase inhibitors, which are often hydrophobic.[6][7] While this compound dissolves in 100% DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into your media or buffer, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.[8][9]
Q5: How can I prevent my compound from precipitating during experiments?
A5: Key strategies include:
-
Lowering the final concentration to stay below the compound's aqueous solubility limit.
-
Minimizing the final DMSO concentration (ideally below 0.5%) to reduce solvent shock and cell toxicity.[8][9]
-
Performing a stepwise or serial dilution rather than adding the stock directly to the final volume.
-
Warming the aqueous medium to 37°C before adding the compound.[8]
-
Adding the compound stock slowly (dropwise) while gently vortexing the medium to ensure rapid mixing.[9]
For a detailed guide, see the "Troubleshooting Guide: Compound Precipitation" below.
Data Summary Tables
Table 1: Recommended Storage Conditions for Stock Solutions [5]
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 Months | Preferred for long-term storage. Seal vials to protect from moisture. |
| -20°C | 1 Month | Suitable for short-term storage. Seal vials to protect from moisture. |
Table 2: Example Formulations for In Vivo Use [5]
| Protocol | Solvent System Components (v/v) | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.90 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.90 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.90 mM) |
Troubleshooting Guides
Guide 1: Issue - Immediate Precipitation Upon Dilution in Aqueous Media
This guide addresses the common problem of the compound "crashing out" of solution when a DMSO stock is diluted into cell culture media or buffers (e.g., PBS).
Guide 2: Issue - Delayed Precipitation or Solution Instability in Culture
This guide addresses scenarios where the compound appears to dissolve initially but then precipitates over time during incubation (e.g., hours to days).
-
Potential Cause: Compound Degradation.
-
Explanation: The "fosmecarbil" prodrug is designed to be cleaved. It may have limited stability in aqueous solutions, especially at 37°C in the presence of serum esterases, hydrolyzing into the active (and potentially less soluble) "Tilpisertib" parent drug. The recommendation to prepare in vivo solutions fresh daily suggests limited aqueous stability.[5]
-
Solution: For multi-day experiments, consider replenishing the media with freshly prepared compound every 24 hours. If this is not feasible, conduct a stability study by incubating the compound in your media at 37°C and observing for precipitation at various time points (e.g., 2, 6, 12, 24 hours).
-
-
Potential Cause: Media Evaporation.
-
Explanation: Over long incubation periods, evaporation can increase the compound's effective concentration beyond its solubility limit.[10]
-
Solution: Ensure proper humidification in your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8]
-
-
Potential Cause: Interaction with Media Components.
-
Explanation: Components in the media, such as salts and proteins, can change over time due to cellular metabolism, potentially affecting pH and compound solubility.[11]
-
Solution: Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[9] Test the compound's stability in a simpler buffer (like PBS) to determine if media components are the primary issue.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration.
-
Weigh Compound: Carefully weigh the solid compound in a suitable vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (If Needed): If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can also be applied, but ensure this does not degrade the compound.[6]
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately as recommended in Table 1.
Protocol 2: General Method for Assessing Aqueous Solubility
This protocol helps determine the maximum working concentration in your specific experimental buffer or medium.
-
Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare your aqueous medium (e.g., complete cell culture media, pre-warmed to 37°C).
-
Add Compound: Add small, increasing volumes of your high-concentration DMSO stock to each tube to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO percentage constant and low across all tubes (e.g., 0.5%). Include a DMSO-only vehicle control.[8]
-
Mix and Incubate: Vortex each tube gently. Incubate at your experimental temperature (e.g., 37°C).
-
Observe: Visually inspect the tubes for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 1, 4, and 24 hours).
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate maximum working solubility for your specific conditions and time frame.
Visualized Pathways and Workflows
MERTK Signaling Pathway and Inhibition
Tilpisertib is an inhibitor of serine/threonine kinases. Its development is linked to pathways involving the MERTK receptor tyrosine kinase. MERTK activation by ligands like Gas6 triggers downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation.[8][12] Tilpisertib acts to block this signaling cascade.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.rutgers.edu [sites.rutgers.edu]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Tilpisertib Fosmecarbil for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tilpisertib (B3325163) fosmecarbil. The information is designed to help optimize its use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Tilpisertib fosmecarbil and what is its active form?
Tilpisertib fosmecarbil (also known as GS-5290) is a prodrug of Tilpisertib (GS-4875).[1][2][3] A prodrug is an inactive compound that is converted into its active form within the body. For in vitro assays, it is crucial to use the active form, Tilpisertib (GS-4875), to directly assess its inhibitory activity, unless the experimental design specifically aims to study the metabolic conversion of the prodrug.
Q2: What is the mechanism of action of Tilpisertib?
Tilpisertib is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot (Cancer Osaka Thyroid).[4][5] TPL2 is a serine/threonine kinase that acts as a key upstream regulator of the MEK-ERK signaling pathway.[1][6] By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and subsequently ERK, which in turn reduces the production of pro-inflammatory cytokines like TNFα.[4]
Q3: What is the potency of Tilpisertib?
Tilpisertib is a highly potent inhibitor of the TPL2 kinase.
| Compound | Target | Assay Type | Potency |
| Tilpisertib (GS-4875) | TPL2 (MAP3K8) | Biochemical Kinase Assay | IC50 = 1.3 nM[4] |
| Tilpisertib (GS-4875) | LPS-stimulated TNFα production | In vivo (rat) | EC50 ≈ 667 nM[4] |
Q4: How should I prepare and store Tilpisertib fosmecarbil and Tilpisertib?
For optimal results, it is recommended to prepare a stock solution of Tilpisertib (the active form) in dimethyl sulfoxide (B87167) (DMSO).[7]
-
Storage of Powder: Store the solid compound at -20°C for up to three years.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[7]
Troubleshooting Guide
Problem 1: No or low inhibitory effect observed in a cell-based assay.
-
Possible Cause 1: Use of the prodrug without metabolic activation.
-
Solution: Tilpisertib fosmecarbil requires metabolic activation to its active form, Tilpisertib. In many in vitro cell-based systems, the necessary metabolic enzymes may be absent or present at very low levels. It is highly recommended to use the active form, Tilpisertib (GS-4875), for direct inhibition studies.
-
-
Possible Cause 2: Suboptimal concentration range.
-
Solution: For cell-based assays, a good starting point is to test a wide range of concentrations around the in vivo EC50 value (approximately 667 nM for TNFα inhibition in rats).[4] A dose-response curve with concentrations ranging from low nanomolar to micromolar is recommended to determine the optimal concentration for your specific cell type and endpoint.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid compound precipitation and solvent-induced cytotoxicity. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 4: Incorrect assay endpoint.
-
Solution: Confirm that your assay is designed to measure a downstream event of the TPL2-MEK-ERK pathway. Suitable readouts include measuring the levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), or the production of downstream cytokines like TNFα.
-
Problem 2: High background or off-target effects.
-
Possible Cause 1: Compound cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the concentration at which Tilpisertib becomes cytotoxic to your cells. Ensure that the concentrations used in your experiments are non-toxic.
-
-
Possible Cause 2: Non-specific inhibition.
-
Solution: While Tilpisertib is reported to be highly selective for TPL2, it is good practice to include appropriate controls.[4] This can include using a structurally unrelated TPL2 inhibitor or a negative control compound to confirm that the observed effects are specific to TPL2 inhibition.
-
Experimental Protocols
Protocol 1: Preparation of Tilpisertib Stock Solution
-
Allow the vial of solid Tilpisertib (GS-4875) to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -80°C.
Protocol 2: Cell-Based Assay for MEK/ERK Pathway Inhibition
This protocol provides a general framework for assessing the inhibitory activity of Tilpisertib on the TPL2-MEK-ERK pathway in a relevant cell line (e.g., primary human monocytes or a monocytic cell line like THP-1).
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow the cells to adhere and recover overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Tilpisertib in your cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as your highest compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Tilpisertib or the vehicle control.
-
Pre-incubate the cells with the compound for a sufficient time (e.g., 1-2 hours) to allow for target engagement.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist to activate the TPL2 pathway, such as Lipopolysaccharide (LPS) or TNFα. The optimal concentration and stimulation time should be determined empirically for your cell type.
-
-
Cell Lysis and Analysis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-MEK, total MEK, p-ERK, and total ERK by Western blotting or a suitable immunoassay (e.g., ELISA).
-
Alternatively, the supernatant can be collected before cell lysis to measure the concentration of secreted cytokines like TNFα by ELISA.
-
Visualizations
Caption: Mechanism of action of Tilpisertib in the TPL2-MEK-ERK signaling pathway.
Caption: General experimental workflow for a cell-based assay with Tilpisertib.
Caption: Troubleshooting flowchart for lack of inhibitory effect.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. Tilpisertib fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 6. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 7. Tilpisertib fosmecarbil | TargetMol [targetmol.com]
Technical Support Center: Overcoming Off-Target Effects of GS-5290 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of GS-5290 (Tilpisertib Fosmecarbil) in experimental settings. While GS-5290 is under investigation for the treatment of ulcerative colitis, like any small molecule inhibitor, it has the potential for unintended interactions that can lead to misleading results.[1][2] This guide offers strategies to identify, validate, and mitigate such effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with GS-5290?
Q2: What are the initial signs that GS-5290 might be causing off-target effects in my experiment?
Common indicators of potential off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the intended target.
-
High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations close to the IC50 value for the primary target.
-
Discrepancies with Genetic Validation: A lack of correlation between the phenotype observed with GS-5290 treatment and the phenotype seen with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
-
Inconsistent Results with Structurally Different Inhibitors: If other inhibitors of the same target, but with a different chemical scaffold, do not reproduce the same phenotype.
Q3: How can I minimize the risk of off-target effects from the start?
Proactive measures can significantly reduce the impact of off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of GS-5290 that elicits the desired on-target effect.[1]
-
Use of Appropriate Controls: Always include positive and negative controls in your assays, such as a known inhibitor for the pathway and a vehicle control (e.g., DMSO).[4]
-
Orthogonal Validation: Employ multiple methods to confirm your findings, such as using another inhibitor with a different mechanism of action or genetic tools.[1]
Troubleshooting Guide
If you suspect off-target effects are influencing your results with GS-5290, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Quantitative Data Summary
When troubleshooting, systematically collect and compare quantitative data. The following tables provide templates for organizing your results.
Table 1: Dose-Response Analysis of GS-5290
| Concentration | On-Target Activity (% Inhibition) | Cell Viability (%) | Notes |
| 0 µM (Vehicle) | 0 | 100 | Baseline |
| 0.1 µM | 25 | 98 | |
| 1 µM | 55 | 95 | IC50 for target |
| 10 µM | 90 | 60 | Potential toxicity |
| 100 µM | 95 | 20 | Clear cytotoxicity |
Table 2: Comparison of Phenotypes from GS-5290 and Genetic Knockdown
| Experimental Condition | Observed Phenotype (e.g., % Apoptosis) | On-Target Protein Level | Interpretation |
| Vehicle Control | 5% | 100% | Baseline |
| GS-5290 (1 µM) | 40% | 100% | Drug-induced phenotype |
| Target siRNA | 15% | 20% | On-target phenotype |
| Scrambled siRNA | 6% | 98% | Negative control |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To directly measure the binding of GS-5290 to its intended target in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of GS-5290 or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of GS-5290 indicates target engagement.[1]
-
2. Kinase Profiling
-
Objective: To identify unintended kinase targets of GS-5290.
-
Methodology:
-
Submit a sample of GS-5290 to a commercial kinase profiling service.
-
The service will screen the compound against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of a fixed concentration of GS-5290 (typically 1 µM).
-
Results are provided as a percentage of inhibition for each kinase in the panel.
-
Caption: Workflow for a broad kinase profiling screen.
3. CRISPR-Cas9 Mediated Target Validation
-
Objective: To validate that the observed phenotype is a direct result of inhibiting the intended target.[1]
-
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) specific to the gene encoding the target protein of GS-5290.
-
Transfection: Transfect cells with Cas9 nuclease and the specific gRNAs.
-
Clonal Selection: Select and expand single-cell clones.
-
Validation of Knockout: Confirm the knockout of the target protein in selected clones via Western blot or genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with GS-5290.[1]
-
Caption: Diagram illustrating a primary target pathway and a potential off-target interaction.
References
Tilpisertib Fosmecarbil TFA: In Vivo Administration Technical Support
This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo administration of Tilpisertib Fosmecarbil TFA. The following information is intended to aid in troubleshooting and developing experimental protocols.
Disclaimer: Specific, validated vehicle information for the preclinical in vivo administration of this compound is not publicly available. The guidance provided here is based on general best practices for formulating poorly water-soluble compounds for oral administration in animal studies. It is crucial to perform formulation development and vehicle safety studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Tilpisertib Fosmecarbil in preclinical in vivo studies?
A1: In clinical trials, Tilpisertib Fosmecarbil is administered orally.[1] Therefore, oral gavage is the most clinically relevant route for preclinical studies in animal models.
Q2: What are the main challenges in formulating Tilpisertib Fosmecarbil for oral administration?
A2: As with many kinase inhibitors, Tilpisertib Fosmecarbil is likely to have low aqueous solubility. This can lead to challenges in achieving consistent and adequate oral bioavailability for in vivo experiments. The selection of an appropriate vehicle is critical to overcome this limitation.
Q3: What are some common vehicles used for oral administration of poorly soluble compounds in rodents?
A3: A variety of vehicles can be used to formulate poorly soluble compounds for oral gavage. The choice of vehicle will depend on the physicochemical properties of the compound and the specific requirements of the study. It is essential to assess the safety and tolerability of any vehicle in the chosen animal model prior to initiating efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or variable drug exposure | Inadequate solubility in the chosen vehicle. | Test the solubility of Tilpisertib Fosmecarbil in a panel of vehicles (see Table 1). Consider using a co-solvent system or a lipid-based formulation. |
| Compound precipitation in the GI tract. | A suspension formulation with a suitable suspending agent (e.g., methylcellulose (B11928114), carboxymethylcellulose) can prevent precipitation. | |
| Adverse events in animals (e.g., weight loss, lethargy) | Vehicle-related toxicity. | Review the known safety profile of the chosen vehicle.[2][3] Run a vehicle tolerability study in your animal model at the intended dose volume and frequency. |
| High concentration of solubilizing agents (e.g., DMSO, PEG 400). | Minimize the concentration of potentially toxic excipients.[2] If a high concentration is necessary for solubility, ensure appropriate control groups are included. | |
| Difficulty in preparing a homogenous formulation | Compound is difficult to wet or disperse. | Use of a surfactant (e.g., Tween 80, Polysorbate 80) can improve wettability.[2] Employ proper mixing techniques such as sonication or homogenization. |
Experimental Protocols
General Protocol for Preparation of an Oral Suspension
This protocol provides a general guideline for preparing a suspension of a poorly soluble compound like Tilpisertib Fosmecarbil. Note: This is a template and must be optimized for your specific compound and experimental needs.
-
Vehicle Preparation:
-
Prepare the desired vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
If a surfactant is used, add it to the vehicle at the desired concentration (e.g., 0.1% Tween 80).
-
Mix thoroughly until the vehicle is homogenous.
-
-
Compound Weighing and Addition:
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the powder to the vehicle while continuously stirring or vortexing to ensure even dispersion.
-
-
Homogenization:
-
Homogenize the suspension using a suitable method (e.g., sonication, tissue homogenizer) until a fine, uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or aggregates.
-
-
Storage and Dosing:
-
Store the suspension at the recommended temperature (typically 2-8°C) and protect from light.
-
Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring to guarantee dose uniformity.
-
Data Presentation
Table 1: Common Vehicles for Oral Gavage in Rodent Studies
| Vehicle | Composition | Properties and Considerations |
| Aqueous Suspensions | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Commonly used for water-insoluble compounds. Generally well-tolerated. May require a surfactant to aid in wetting the compound. |
| 0.1-0.5% Tween 80 or Polysorbate 80 in water | Surfactants that can improve solubility and absorption. Can have physiological effects at higher concentrations.[2] | |
| Lipid-Based Formulations | Corn oil, sesame oil, Miglyol® 812 | Can enhance the oral bioavailability of lipophilic compounds. May influence physiological parameters. |
| Co-solvent Systems | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO) | Can solubilize a wide range of compounds. May cause local irritation or systemic toxicity at high concentrations.[2][3] |
Visualizations
Signaling Pathway of Tilpisertib
Caption: Tilpisertib inhibits TPL2 (MAP3K8) signaling.
Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo studies.
References
- 1. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tilpisertib Fosmecarbil TFA
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Tilpisertib fosmecarbil TFA.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is the trifluoroacetic acid (TFA) salt form of Tilpisertib. It is an inhibitor of serine/threonine kinase with anti-inflammatory activity.[1] The compound is also known by its former name, GS-5290, and is under investigation for the treatment of moderately to severely active ulcerative colitis.[2][3][4]
What are the primary uses of this compound in a research setting?
In a research context, this compound is primarily used for in vitro and in vivo studies investigating its mechanism of action as a serine/threonine kinase inhibitor and its potential therapeutic effects related to inflammation.
What are the shipping conditions for this compound?
This compound is typically shipped at room temperature in the continental US, though conditions may vary for other locations.[1]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions for both the solid compound and prepared stock solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Compound | Room Temperature | Varies | Store in a dry place, away from moisture. |
| Stock Solution | -80°C | 6 months | Sealed storage, protected from moisture.[1] |
| Stock Solution | -20°C | 1 month | Sealed storage, protected from moisture.[1] |
Experimental Protocols
Preparation of a Stock Solution
The following protocol outlines the preparation of a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Solvent Selection: Choose an appropriate solvent system based on the desired final concentration and vehicle for your experiment. Several protocols have been established to achieve a concentration of at least 2.5 mg/mL (2.90 mM).[1]
-
Reconstitution:
-
Begin by dissolving this compound in DMSO to create an initial concentrated stock. For example, to prepare a 25 mg/mL stock in DMSO.
-
Add the remaining solvents sequentially as specified in the chosen protocol. For instance, in Protocol 1, after dissolving in DMSO, add PEG300 and mix thoroughly. Then, add Tween-80 and mix again, followed by the final addition of saline.[1]
-
-
Ensuring Dissolution: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate complete dissolution.[1]
-
Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the storage containers are sealed tightly to protect from moisture.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous buffer | The compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low. | Use a formulation with solubilizing agents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) as outlined in the experimental protocols.[1] Ensure the order of solvent addition is followed correctly. Gentle warming or sonication may also help redissolve the precipitate.[1] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution. | Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freezing and thawing.[1] Always use a freshly thawed aliquot for each experiment. Re-verify the calculations for the stock solution concentration. |
| Phase separation in the final solution | Immiscibility of the solvents at the prepared ratios. | Ensure thorough mixing, including vortexing, after the addition of each solvent. The use of surfactants like Tween-80 is intended to prevent this.[1] If the issue persists, consider preparing the solution fresh before each use. |
Visualized Workflow for Storage and Handling
Caption: Logical workflow for the proper storage and handling of this compound.
References
Preventing Tilpisertib fosmecarbil degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling Tilpisertib fosmecarbil in experimental settings. Given that Tilpisertib fosmecarbil is a fosmecarbil prodrug, it is designed to be converted to the active compound, Tilpisertib, a serine/threonine kinase inhibitor. This inherent instability is crucial for its therapeutic action but presents challenges for in vitro and ex vivo studies. Premature degradation can lead to inaccurate and irreproducible results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you maintain the integrity of Tilpisert-ib fosmecarbil throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tilpisertib fosmecarbil and why is its stability a concern in experiments?
A1: Tilpisertib fosmecarbil is an orally administered prodrug of Tilpisertib, a potent serine/threonine kinase inhibitor with anti-inflammatory properties. As a prodrug, it is designed to be chemically or enzymatically converted to its active form in the body. This conversion, however, can also occur prematurely in experimental setups, particularly in aqueous solutions and in the presence of certain enzymes found in cell culture media. This degradation can lead to an underestimation of its intended experimental effects or the observation of effects attributable to the active form, Tilpisertib, rather than the prodrug itself.
Q2: What are the primary pathways of Tilpisertib fosmecarbil degradation in experimental settings?
A2: The primary degradation pathways for a phosphate (B84403) prodrug like Tilpisertib fosmecarbil are:
-
Chemical Hydrolysis: This is a pH-dependent process where the phosphate ester bond is cleaved by water. The rate of hydrolysis generally increases with higher pH.
-
Enzymatic Hydrolysis: Enzymes such as phosphatases and esterases, which are often present in biological matrices like cell culture media supplemented with fetal bovine serum (FBS), can rapidly catalyze the cleavage of the phosphate group.
Q3: How should I prepare stock solutions of Tilpisertib fosmecarbil to maximize stability?
A3: To ensure the stability of your Tilpisertib fosmecarbil stock, it is recommended to dissolve the compound in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental medium. It is crucial to use fresh, high-quality DMSO to avoid introducing water that can initiate hydrolysis.
Q4: What are the best practices for storing Tilpisertib fosmecarbil?
A4: Proper storage is critical for preventing degradation. Both the solid compound and stock solutions in DMSO should be stored under desiccated conditions at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: I'm observing inconsistent results in my cell-based assays. Could this be due to Tilpisertib fosmecarbil degradation?
A5: Yes, inconsistent results are a common sign of compound instability. If Tilpisertib fosmecarbil degrades in your cell culture medium, the effective concentration of the prodrug will decrease over the course of the experiment, leading to variability. The presence of esterases in fetal bovine serum (FBS) is a likely culprit for enzymatic degradation. Consider heat-inactivating the FBS or using serum-free media if your experimental design allows. It is also advisable to perform time-course experiments to assess the stability of the compound in your specific assay conditions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Tilpisertib fosmecarbil.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of Tilpisertib fosmecarbil in the experimental medium. | - Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the DMSO stock. - Minimize the incubation time of the compound in aqueous solutions before adding to the assay. - Perform a stability study of Tilpisertib fosmecarbil in your specific experimental medium (see Experimental Protocols section). |
| Precipitation of the compound upon dilution into aqueous buffer or cell culture medium. | The solubility limit of Tilpisertib fosmecarbil in the aqueous medium has been exceeded. | - Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity and solubility issues. - Prepare intermediate dilutions in DMSO before the final dilution into the aqueous medium. - Briefly vortex or sonicate the solution after dilution to aid dissolution.[1] |
| High background signal or unexpected cellular responses. | Premature conversion to the active drug, Tilpisertib, which may have different biological activities or off-target effects. | - Use heat-inactivated fetal bovine serum (FBS) to reduce enzymatic activity. - If possible, perform experiments in serum-free media. - Include a control with the active compound, Tilpisertib, to distinguish its effects from those of the prodrug. |
| Variability between different batches of the compound. | Improper storage or handling leading to degradation of older batches. | - Always store the compound as recommended by the supplier. - Aliquot new batches of the compound upon receipt to ensure consistent quality. - If in doubt, test the activity of a new batch against a previously validated one. |
Data Presentation
The following tables provide illustrative data on the stability of a typical phosphate prodrug under various conditions. Note: This data is for educational purposes and may not be representative of Tilpisertib fosmecarbil. Researchers should conduct their own stability studies.
Table 1: Illustrative pH-Dependent Hydrolysis of a Phosphate Prodrug
| pH | Half-life (t½) in Aqueous Buffer at 37°C |
| 5.0 | > 48 hours |
| 7.4 | 12 hours |
| 8.5 | 2 hours |
Table 2: Illustrative Stability of a Phosphate Prodrug in Different Cell Culture Media at 37°C
| Medium | Serum Content | Half-life (t½) |
| DMEM | 10% Fetal Bovine Serum (FBS) | 4 hours |
| DMEM | 10% Heat-Inactivated FBS | 10 hours |
| Serum-Free Medium | N/A | > 24 hours |
Experimental Protocols
Protocol 1: Preparation of Tilpisertib fosmecarbil Stock Solution
-
Materials: Tilpisertib fosmecarbil powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the Tilpisertib fosmecarbil powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex or sonicate briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Assessing the Stability of Tilpisertib fosmecarbil in Cell Culture Medium
-
Materials: Tilpisertib fosmecarbil stock solution, cell culture medium (with and without serum), incubator, HPLC system or other suitable analytical method.
-
Procedure: a. Spike Tilpisertib fosmecarbil into the cell culture medium at the final experimental concentration. b. Incubate the medium at 37°C in a CO₂ incubator. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the medium. d. Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis. e. Analyze the concentration of the remaining Tilpisertib fosmecarbil using a validated analytical method like HPLC. f. Plot the concentration of Tilpisertib fosmecarbil versus time to determine its degradation kinetics and half-life.
Visualizations
Caption: Conversion of Tilpisertib fosmecarbil to its active form and subsequent kinase inhibition.
Caption: Flowchart for handling Tilpisertib fosmecarbil to ensure experimental reproducibility.
References
Technical Support Center: Assessing GS-5290 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to evaluate the potential toxicity of the investigational drug GS-5290 (Tilpisertib fosmecarbil).
Frequently Asked Questions (FAQs)
Q1: What is GS-5290 and its mechanism of action?
GS-5290, also known as Tilpisertib (B3325163) fosmecarbil, is an investigational small molecule drug being developed for the treatment of ulcerative colitis.[1] Its mechanism of action is the inhibition of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2).[2] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a crucial role in inflammation by regulating the production of pro-inflammatory cytokines like TNFα.[2][3] By inhibiting TPL2, GS-5290 is expected to reduce the inflammatory response.[2]
Q2: Why is it important to test for GS-5290 toxicity?
Assessing the cytotoxicity of any investigational drug is a critical step in preclinical development. It helps to:
-
Determine the therapeutic window of the compound.
-
Identify potential off-target effects that could lead to adverse events.
-
Establish a safe dose range for further studies.
-
Understand the compound's overall safety profile.
Q3: Which cell viability assays are recommended for testing GS-5290 toxicity?
Several robust and well-established cell viability assays can be used to assess the potential cytotoxicity of GS-5290. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly recommended assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT Assay: Similar to the MTT assay, this colorimetric test also measures mitochondrial dehydrogenase activity.
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating a loss of membrane integrity.
Q4: What cell lines are appropriate for testing GS-5290 toxicity?
The choice of cell line should be relevant to the therapeutic indication of GS-5290. For ulcerative colitis, relevant cell lines could include:
-
Colon epithelial cell lines: Such as Caco-2 and HT-29, to assess direct effects on the intestinal epithelium.
-
Immune cell lines: Such as THP-1 (monocytes/macrophages) or Jurkat (T cells), to evaluate effects on immune cells involved in the inflammatory response.
Q5: How should I interpret the results from these assays?
The results are typically expressed as the concentration of the drug that causes a 50% reduction in cell viability (CC50) or a 50% inhibition of a specific function (IC50). A lower CC50 value indicates higher cytotoxicity. It is crucial to compare the CC50 value to the effective concentration required for the drug's therapeutic effect (EC50) to determine the therapeutic index (CC50/EC50). A higher therapeutic index is generally desirable.
Experimental Workflows and Signaling Pathways
To understand the experimental process and the biological context of GS-5290's action, the following diagrams illustrate a general workflow for assessing cytotoxicity and the targeted signaling pathway.
Caption: A generalized workflow for assessing the cytotoxicity of GS-5290.
Caption: The signaling pathway inhibited by GS-5290.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how results from cell viability assays for GS-5290 could be summarized. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Cytotoxicity of GS-5290 in Colon Epithelial Cells (Caco-2)
| Assay Type | Incubation Time (hours) | CC50 (µM) |
| MTT | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| XTT | 24 | > 100 |
| 48 | 88.9 | |
| 72 | 65.1 | |
| LDH | 24 | > 100 |
| 48 | 95.7 | |
| 72 | 78.3 |
Table 2: Cytotoxicity of GS-5290 in Immune Cells (THP-1)
| Assay Type | Incubation Time (hours) | CC50 (µM) |
| MTT | 24 | 98.1 |
| 48 | 75.4 | |
| 72 | 55.8 | |
| XTT | 24 | 99.5 |
| 48 | 78.2 | |
| 72 | 58.3 | |
| LDH | 24 | > 100 |
| 48 | 89.1 | |
| 72 | 70.6 |
Detailed Experimental Protocols
MTT Assay Protocol
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of GS-5290 and a vehicle control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of GS-5290 and a vehicle control.
-
Incubation: Incubate for the desired time periods.
-
XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450-500 nm using a microplate reader.
LDH Release Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of GS-5290, a vehicle control, a positive control (lysis buffer), and a negative control (untreated cells).
-
Incubation: Incubate for the desired time periods.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Troubleshooting Guides
Issue: High background in MTT/XTT assays
-
Possible Cause: Phenol (B47542) red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the assay.
-
-
Possible Cause: Contamination of the cell culture with bacteria or yeast.
-
Solution: Regularly test for contamination and maintain aseptic techniques.
-
Issue: Low signal or poor dynamic range
-
Possible Cause: Suboptimal cell number.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for a linear response.
-
-
Possible Cause: Insufficient incubation time with the assay reagent.
-
Solution: Optimize the incubation time for your specific cell line and experimental conditions.
-
Issue: Inconsistent results between replicates
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques.
-
-
Possible Cause: "Edge effect" in 96-well plates due to evaporation.
-
Solution: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
-
Issue: Discrepancies between different viability assays
-
Possible Cause: Different assays measure different aspects of cell health (metabolic activity vs. membrane integrity).
-
Solution: This is not necessarily an error. Different mechanisms of cell death can affect assays differently. Consider using a multi-parametric approach to get a more complete picture of cytotoxicity. For example, a decrease in MTT signal without an increase in LDH release might suggest cytostatic effects rather than cytotoxic ones.
-
References
Adjusting Tilpisertib fosmecarbil dose for different cell lines
Welcome to the technical support center for Tilpisertib (B3325163) fosmecarbil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tilpisertib fosmecarbil and its active form, Tilpisertib (GS-4875), in various cell lines. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Tilpisertib fosmecarbil and how does it work?
A1: Tilpisertib fosmecarbil (formerly GS-5290) is a prodrug that is converted in vivo to its active form, Tilpisertib (GS-4875). Tilpisertib is a potent and selective inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as TPL2 (Tumor Progression Locus 2) or MAP3K8.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which is involved in inflammatory responses.[1][2] By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and ERK, leading to a reduction in the production and signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[1][2][3]
Q2: What is the primary application of Tilpisertib fosmecarbil?
A2: Tilpisertib fosmecarbil is currently under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis, a form of inflammatory bowel disease.[4][5][6][7] Its mechanism of action makes it a promising therapeutic candidate for various inflammatory and autoimmune diseases, as well as certain types of cancer where the TPL2 signaling pathway is implicated.[3][8][9]
Q3: What is a good starting concentration for Tilpisertib (GS-4875) in my in vitro experiments?
A3: The optimal concentration of Tilpisertib will vary depending on the cell line and the specific experimental endpoint. Based on available data, Tilpisertib (GS-4875) has a very potent inhibitory effect on the TPL2 kinase, with an IC50 of 1.3 nM in a biochemical assay.[2] For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q4: How do I choose the right cell line for my experiment?
A4: The choice of cell line will depend on your research question.
-
For studying inflammatory responses: Primary human monocytes, macrophage-like cell lines (e.g., THP-1, U937), or dendritic cells are excellent choices as they express TPL2 and are responsive to inflammatory stimuli like lipopolysaccharide (LPS).[2]
-
For cancer studies: Select cell lines where the TPL2/MAPK pathway is known to be activated or to play a role in proliferation and survival. This may include certain breast cancer, ovarian cancer, or pancreatic cancer cell lines.[9][10] It is advisable to screen a panel of cell lines to identify those most sensitive to TPL2 inhibition.
Q5: How can I assess the effectiveness of Tilpisertib in my cell line?
A5: The effectiveness of Tilpisertib can be assessed through several methods:
-
Western Blotting: To confirm the mechanism of action, you can measure the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). A dose-dependent decrease in the phosphorylation of these proteins upon treatment with Tilpisertib would indicate target engagement.
-
Cytokine Release Assays: For inflammatory models, you can stimulate cells with an agent like LPS and then measure the release of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-8) into the cell culture supernatant using ELISA or other immunoassays. Effective TPL2 inhibition will lead to a significant reduction in cytokine secretion.[2]
-
Cell Viability/Proliferation Assays: To assess the anti-proliferative effects of Tilpisertib, you can use assays such as MTT, XTT, or CellTiter-Glo to measure cell viability after treatment for a specific duration (e.g., 48 or 72 hours).
Quantitative Data Summary
The following table summarizes the available quantitative data for Tilpisertib (GS-4875) and other TPL2 inhibitors. It is important to note that the potency of these inhibitors can vary significantly between different cell lines and experimental conditions.
| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 / LC50 | Reference |
| Tilpisertib (GS-4875) | TPL2 Kinase | Biochemical Kinase Assay | N/A | IC50 = 1.3 nM | [2] |
| Tilpisertib (GS-4875) | LPS-stimulated TNFα production | In vivo rat model | Lewis Rats | EC50 = 667 nM | [2] |
| Generic TPL2 Inhibitor | Cell Viability | MTS Assay (48h) | MCF7 (Breast Cancer) | LC50 = 16.3 µM | |
| Generic TPL2 Inhibitor | Cell Viability | MTS Assay (72h) | MCF7 (Breast Cancer) | LC50 = 5.1 µM | |
| Generic TPL2 Inhibitor | Cell Viability | MTS Assay (48h) | MDA-MB-231 (Breast Cancer) | LC50 = 163 µM | |
| Generic TPL2 Inhibitor | Cell Viability | MTS Assay (72h) | MDA-MB-231 (Breast Cancer) | LC50 = 51 µM | |
| Tpl2-1 | IL-6 Production | Cytokine Release Assay | A549 (Lung Carcinoma) | Inhibition at 1-10 µM | [11][12] |
| Tpl2-2 | IL-6 Production | Cytokine Release Assay | A549 (Lung Carcinoma) | Inhibition at 1-10 µM | [11][12] |
Signaling Pathway Diagram
Caption: TPL2 signaling pathway initiated by LPS.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal dose of Tilpisertib.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the effect of Tilpisertib on the viability of adherent cell lines.
Materials:
-
Tilpisertib (GS-4875)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Tilpisertib in DMSO.
-
Perform serial dilutions of the Tilpisertib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Tilpisertib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Tilpisertib dilutions or control medium.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Tilpisertib concentration and determine the LC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for p-MEK and p-ERK
This protocol is for assessing the inhibition of the TPL2-MEK-ERK signaling pathway.
Materials:
-
Tilpisertib (GS-4875)
-
Selected cell line
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Tilpisertib for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control.
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol is for measuring the effect of Tilpisertib on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Tilpisertib (GS-4875)
-
Immune cells (e.g., primary human monocytes or THP-1 cells)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
24-well plates
-
ELISA kit for the cytokine of interest (e.g., TNFα, IL-6)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the immune cells in a 24-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of Tilpisertib for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Include an unstimulated control and a vehicle control (LPS stimulation with DMSO).
-
-
Supernatant Collection:
-
After the stimulation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each Tilpisertib concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the Tilpisertib concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of Tilpisertib on cell viability | Cell line is resistant to TPL2 inhibition. | - Confirm TPL2 expression in your cell line. - Screen a panel of different cell lines to find a sensitive model. - Ensure the MAPK pathway is active in your cell line. |
| Incorrect dose range. | - Perform a broader dose-response curve, including higher concentrations (up to 50 µM). | |
| Insufficient incubation time. | - Increase the incubation time (e.g., up to 96 hours). | |
| Degraded compound. | - Ensure proper storage of the Tilpisertib stock solution (-20°C or -80°C). - Use a fresh aliquot of the compound. | |
| Inconsistent results in Western blots for p-ERK | Variable cell confluency or treatment time. | - Ensure consistent cell seeding density and treatment duration across experiments. |
| Inefficient cell lysis or protein degradation. | - Use fresh lysis buffer with protease and phosphatase inhibitors. - Keep samples on ice at all times. | |
| Low basal p-ERK levels. | - Serum-starve cells before treatment to reduce basal phosphorylation. - Stimulate cells with a growth factor or other agonist to induce ERK phosphorylation before adding the inhibitor. | |
| High background in cytokine release assays | LPS contamination of reagents. | - Use endotoxin-free reagents and plasticware. |
| Cell stress or death. | - Ensure high cell viability before and during the experiment. - Use a non-toxic concentration of Tilpisertib. | |
| Non-specific binding in ELISA. | - Follow the ELISA kit manufacturer's instructions for blocking and washing steps carefully. |
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 8. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP3K8 is a potential therapeutic target in airway epithelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mitigating batch-to-batch variability of Tilpisertib fosmecarbil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tilpisertib fosmecarbil. The information provided is based on general principles of pharmaceutical science and best practices for small molecule drug development.
Frequently Asked Questions (FAQs)
Q1: What is Tilpisertib fosmecarbil and what is its mechanism of action?
Tilpisertib fosmecarbil (also known as GS-5290) is an investigational small molecule drug being studied for the treatment of moderately to severe ulcerative colitis. It functions as an inhibitor of the serine/threonine kinase Cot (also known as MAP3K8 or TPL2). By inhibiting Cot, which is an upstream regulator in the MEK-ERK pathway, Tilpisertib fosmecarbil is expected to reduce the production and signaling of tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine.[1]
Q2: What are the primary causes of batch-to-batch variability in pharmaceutical manufacturing?
Batch-to-batch variability in pharmaceutical products can stem from several sources. Key contributors include inconsistencies in raw materials, variations in the manufacturing process, environmental factors, and human error. For small molecules like Tilpisertib fosmecarbil, polymorphism, where the same chemical compound exists in different crystalline forms, can also be a significant cause of variability, affecting physical properties like solubility and dissolution rate.[2][3][4]
Q3: How can variability in raw materials affect the final product?
Inconsistent quality of raw materials can directly impact the quality of the final drug product. This can manifest as variations in yield, impurity profiles, and physical characteristics of the active pharmaceutical ingredient (API).[1][5][6] Establishing stringent specifications for all raw materials and qualifying suppliers are critical steps in mitigating this risk.
Q4: What are the recommended storage and handling conditions for Tilpisertib fosmecarbil?
While specific stability data for Tilpisertib fosmecarbil is not publicly available, general best practices for small molecule drugs should be followed. These compounds are typically sensitive to temperature, humidity, and light.[7][8][9] It is recommended to store Tilpisertib fosmecarbil in a cool, dry, and dark environment. Refer to the certificate of analysis for specific storage recommendations for your batch. Improper storage can lead to degradation, impacting the drug's potency and safety.[10]
Troubleshooting Guides
HPLC Analysis Issues
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and potency of small molecule drugs. Below are common issues encountered during HPLC analysis and their potential solutions.[11][12][13]
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Column contamination- Sample overload- Inappropriate mobile phase pH | - Flush the column with a strong solvent- Reduce sample concentration or injection volume- Adjust mobile phase pH to ensure complete ionization or non-ionization of the analyte |
| Peak Fronting | - Sample too concentrated- Column deterioration | - Dilute the sample- Replace the column |
| Retention Time Shifts | - Change in mobile phase composition- Fluctuation in column temperature- System leaks | - Prepare fresh mobile phase- Use a column oven for temperature control- Inspect fittings for leaks |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell | - Degas the mobile phase and purge the system- Use fresh, HPLC-grade solvents and clean the detector cell |
| Split Peaks | - Clogged column frit- Incompatibility of injection solvent with mobile phase | - Replace the column frit or the column- Dissolve the sample in the mobile phase |
Inconsistent In Vitro Assay Performance
Q: My in vitro experiments with different batches of Tilpisertib fosmecarbil are showing variable results. What could be the cause?
A: Inconsistent performance in in-vitro assays can be due to several factors related to the drug substance itself.
-
Purity and Impurity Profile: Different batches may have slight variations in their purity and impurity profiles. Some impurities could have biological activity that interferes with the assay. It is crucial to use a well-characterized reference standard and to assess the impurity profile of each batch.
-
Solubility and Dissolution: As a small molecule, the solubility of Tilpisertib fosmecarbil can be influenced by its physical properties, such as particle size and crystalline form (polymorphism).[2] Inconsistent solubility can lead to variations in the effective concentration in your assay.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[7][10]
To troubleshoot, consider the following:
-
Characterize each batch: Perform analytical testing (e.g., HPLC, LC-MS) to confirm the purity and impurity profile of each batch.
-
Assess physical properties: If possible, analyze the particle size and check for polymorphism using techniques like X-ray powder diffraction.
-
Ensure consistent sample preparation: Develop a standardized protocol for dissolving the compound to ensure complete and consistent solubilization.
-
Verify storage conditions: Confirm that all batches have been stored according to the manufacturer's recommendations.
Experimental Protocols
Below are generalized protocols for key analytical techniques. These should be adapted and validated for your specific experimental setup.
HPLC Method for Purity and Assay of Tilpisertib Fosmecarbil
Objective: To determine the purity of Tilpisertib fosmecarbil and to quantify its content in a sample.
Materials:
-
Tilpisertib fosmecarbil reference standard and sample
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the Tilpisertib fosmecarbil reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detector wavelength: To be determined based on the UV absorbance maximum of Tilpisertib fosmecarbil.
-
Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 20-30 minutes to elute all components.
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Dissolution Testing for Tilpisertib Fosmecarbil Formulations
Objective: To assess the rate at which Tilpisertib fosmecarbil from a solid dosage form dissolves in a liquid medium.
Materials:
-
Tilpisertib fosmecarbil tablets or capsules
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the specified medium at a controlled temperature (typically 37 °C) and paddle speed (e.g., 50 rpm).
-
Test Initiation: Place one tablet/capsule in each dissolution vessel.
-
Sampling: Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh medium.
-
Analysis: Analyze the concentration of Tilpisertib fosmecarbil in each sample using a validated HPLC method.
-
Data Interpretation: Plot the percentage of drug dissolved against time to obtain a dissolution profile.
Visualizations
References
- 1. pharma.basf.com [pharma.basf.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. pqri.org [pqri.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 8. How Shelf Life Differs Between Biologics and Small Molecules – StabilityStudies.in [stabilitystudies.in]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Pharmaceutical Stability Storage Importance | SciSafe [scisafe.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Tilpisertib fosmecarbil tfa interference with assay reagents
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Tilpisertib (B3325163) fosmecarbil tfa in various assays. The following information is designed to help identify and resolve potential issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is Tilpisertib fosmecarbil and what is its mechanism of action?
Tilpisertib fosmecarbil, also known as GS-5290, is an investigational small molecule inhibitor.[1][2] It is a prodrug that is converted to the active compound, Tilpisertib (GS-4875). Tilpisertib is an inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, which is a serine/threonine kinase.[3] TPL2 is an upstream regulator in the MEK-ERK signaling pathway, and its inhibition is expected to reduce the production of inflammatory cytokines like TNFα.[3]
Q2: Are there any known instances of Tilpisertib fosmecarbil tfa interfering with common assay reagents?
Currently, there is no specific publicly available data detailing the direct interference of this compound with common assay reagents. However, like many small molecule inhibitors, it has the potential to interfere with certain assay formats.[4] Potential interferences can include:
-
Fluorescence Interference: Compounds that are inherently fluorescent can artificially increase the signal in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization).[4][5]
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelengths of the fluorophores used in the assay, leading to a decrease in signal.[4]
-
Assay Reagent Inhibition: The compound could directly inhibit reporter enzymes used in the assay, such as luciferase in luminescence-based assays (e.g., Kinase-Glo®).[5]
-
Non-specific Inhibition: Molecules can sometimes inhibit kinases indirectly, for example, by chelating necessary cofactors.[4]
Q3: What are the initial steps to take if I suspect my results with this compound are inaccurate?
If you suspect inaccurate results, a systematic approach to troubleshooting is crucial.[6] Begin by:
-
Verifying Controls: Ensure that both your positive and negative controls are behaving as expected. Control failures are a strong indicator of a systemic issue with the assay itself.[5]
-
Checking for Obvious Errors: Review your experimental setup for any potential pipetting errors, incorrect reagent concentrations, or inconsistencies in incubation times and temperatures.[6]
-
Assessing Compound-Specific Effects: Run a set of experiments to specifically test for interference from this compound. This can include running the assay in the absence of the target kinase to see if the compound alone generates a signal.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
High variability between replicate wells is a common issue in kinase assays.[6]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes. Reverse pipetting can be useful for viscous solutions.[6] |
| Inadequate Reagent Mixing | Ensure all reagents, including the compound, are thoroughly mixed before and after being added to the assay plate.[6] |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to concentrated reagents and skewed results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.[6] |
| Inconsistent Incubation | Ensure consistent incubation times and temperatures across the entire assay plate by using a calibrated incubator.[6] |
Issue 2: Unexpectedly Low or No Kinase Activity
A lack of detectable kinase activity can stem from several factors.[5]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Enzyme | Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.[6] Consider performing an autophosphorylation assay to confirm basal activity.[5] |
| Suboptimal Reagent Concentrations | The concentrations of ATP and the substrate are critical. These should be at or near the Michaelis constant (Km) for your specific assay conditions.[5] Perform titrations for both the enzyme and substrate to determine optimal concentrations (See Experimental Protocols section). |
| Reagent Quality | Use high-purity reagents. Impurities in ATP, substrates, or buffers can negatively impact reaction kinetics.[4] |
Issue 3: Suspected Compound Interference
If you suspect this compound is directly interfering with your assay signal.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Fluorescence/Luminescence Interference | To check for this, run your assay with the compound but without the kinase enzyme. A signal in this control well indicates direct interference. You may need to switch to an alternative assay format (e.g., a label-free method if using a fluorescence-based assay).[5] |
| Inhibition of Detection System | For assays like ADP-Glo™, where a detection reagent is added, you can test for interference by adding the compound at the same time as the detection reagent in a control well.[7] |
| Compound Aggregation | At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt potential aggregates. |
Experimental Protocols
Protocol 1: Enzyme Titration
Objective: To determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
Methodology:
-
Set up the kinase assay with fixed, non-limiting concentrations of the substrate and ATP (e.g., 200 µM substrate, 100 µM ATP).[5]
-
Create a serial dilution of the kinase enzyme.
-
Add the different enzyme concentrations to respective wells on the assay plate.
-
Initiate the kinase reaction and incubate for the standard assay time.
-
Add the detection reagents and measure the signal.
-
Plot the signal intensity against the enzyme concentration to identify the linear range. Select a concentration from the lower end of the linear range for subsequent experiments to ensure the assay is sensitive to inhibition.
Protocol 2: ATP Titration for Km Determination
Objective: To determine the Michaelis constant (Km) of ATP for the kinase under your specific assay conditions.
Methodology:
-
Set up the kinase assay with a fixed, optimal concentration of the enzyme (determined from Protocol 1) and a saturating concentration of the substrate.
-
Prepare a serial dilution of ATP.
-
Add the different ATP concentrations to the wells.
-
Initiate the kinase reaction and measure the initial reaction velocity at each ATP concentration.
-
Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, using an ATP concentration close to the Km is often recommended.
Visualizations
Caption: TPL2 (MAP3K8) signaling pathway and the inhibitory action of Tilpisertib.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: GS-5290 (Tilpisertib Fosmecarbil)
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers and drug development professionals engaged in long-term studies with GS-5290 (Tilpisertib Fosmecarbil).
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | What is GS-5290 (Tilpisertib Fosmecarbil)? | GS-5290, also known as Tilpisertib (B3325163) Fosmecarbil, is an investigational small molecule inhibitor of the serine/threonine kinase TPL2 (MAP3K8).[1][2] It is being developed for its potential anti-inflammatory properties.[3] |
| What is the mechanism of action of GS-5290? | GS-5290 targets and inhibits the activity of TPL2 (Tumor Progression Locus 2), a key upstream regulator in the MEK-ERK signaling pathway.[1] By inhibiting TPL2, GS-5290 is expected to reduce the production and signaling of pro-inflammatory cytokines such as TNFα.[1] | |
| What are the primary research applications for GS-5290? | GS-5290 is primarily being investigated for its therapeutic potential in inflammatory conditions, such as ulcerative colitis.[4][5][6] In a research setting, it can be used to study the role of the TPL2 signaling pathway in various cellular processes. | |
| Handling & Storage | How should GS-5290 be stored for long-term studies? | For long-term stability, GS-5290 should be stored as a solid at -20°C. Stock solutions in a suitable solvent like DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. |
| What is the recommended solvent for preparing GS-5290 stock solutions? | Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors. Ensure the final DMSO concentration in your experimental media is non-toxic to the cells (typically below 0.5%). | |
| In Vitro Studies | What is a typical starting concentration range for in vitro studies? | The optimal concentration will vary depending on the cell type and assay. It is recommended to perform a dose-response curve to determine the IC50 for your specific experimental system. Based on general kinase inhibitor profiles, a starting range of 1 nM to 10 µM could be explored. |
| How can I assess the stability of GS-5290 in my cell culture media? | The stability of a small molecule in culture media can be influenced by factors like pH, temperature, and media components.[7] To assess stability, incubate GS-5290 in your media at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours) and quantify the remaining compound using methods like HPLC-MS.[7] |
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Results in Long-Term Studies | Compound Degradation: GS-5290 may degrade over extended incubation periods in aqueous culture media. | - Prepare fresh dilutions of GS-5290 from a frozen stock for each experiment.- Perform a stability study of GS-5290 in your specific cell culture medium at 37°C.[7]- Consider replenishing the media with fresh compound at regular intervals during long-term experiments. |
| Cell Culture Variability: Phenotypic or genotypic drift of cell lines during continuous passaging. | - Use cells with a low passage number and maintain a consistent passaging schedule.- Regularly authenticate your cell lines.- Cryopreserve a master cell bank to ensure a consistent starting population. | |
| Assay Interference: The compound may interfere with the assay readout (e.g., autofluorescence, quenching). | - Run a control plate with the compound and assay reagents in the absence of cells to check for direct interference.[8] | |
| High Cytotoxicity Observed | Off-Target Effects: At high concentrations, kinase inhibitors can have off-target effects leading to cytotoxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.- Lower the concentration of GS-5290 and/or reduce the treatment duration. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Loss of Inhibitory Effect Over Time | Cellular Efflux: Cells may actively transport the compound out, reducing its intracellular concentration. | - Investigate the expression of efflux pumps (e.g., P-glycoprotein) in your cell line.- Consider using an efflux pump inhibitor as a control to see if it restores the activity of GS-5290. |
| Metabolic Clearance: Cells may metabolize and inactivate the compound. | - Perform in vitro metabolic stability assays using liver microsomes or cell lysates to assess the metabolic fate of GS-5290.[9] |
Experimental Protocols
General Protocol for Assessing Long-Term Efficacy of GS-5290 in a Cell-Based Assay
This protocol provides a general framework for evaluating the long-term effects of GS-5290 on a specific cellular response (e.g., cytokine production).
1. Materials:
-
GS-5290 (Tilpisertib Fosmecarbil)
-
Cell line of interest (e.g., a human monocytic cell line)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Assay reagents for measuring the desired endpoint (e.g., ELISA kit for TNFα)
-
Sterile multi-well plates
2. Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a multi-well plate to ensure they do not become over-confluent during the experiment.
-
Allow cells to adhere and stabilize overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GS-5290 in DMSO.
-
On the day of the experiment, prepare serial dilutions of GS-5290 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of GS-5290 or vehicle.
-
-
Long-Term Incubation:
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).
-
For very long-term studies, consider a partial media change with fresh compound every 48-72 hours to maintain compound concentration and nutrient levels.
-
-
Stimulation:
-
At the end of the treatment period, add the stimulant (e.g., LPS) to the wells to induce the cellular response of interest (e.g., TNFα production).
-
Incubate for the appropriate stimulation time (this should be optimized for your specific assay).
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of the endpoint molecule (e.g., TNFα) using a validated assay (e.g., ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GS-5290 compared to the vehicle-treated, stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway of GS-5290 Action
Caption: Hypothetical signaling pathway illustrating the inhibitory action of GS-5290 on the TPL2 kinase.
Experimental Workflow for Long-Term GS-5290 Study
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tilpisertib fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tilpisertib Fosmecarbil Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tilpisertib (B3325163) fosmecarbil in animal models. The information is designed to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is tilpisertib fosmecarbil and what is its mechanism of action?
A1: Tilpisertib fosmecarbil (also known as GS-5290) is a prodrug of tilpisertib (GS-4875). A prodrug is an inactive compound that is converted into an active drug in the body. Tilpisertib is a potent and selective inhibitor of the serine/threonine kinase Cot, also known as MAP3K8 or TPL2. By inhibiting TPL2, tilpisertib blocks the MEK-ERK signaling pathway, which in turn is expected to reduce the production and signaling of the pro-inflammatory cytokine TNFα. This mechanism makes it a promising candidate for the treatment of inflammatory diseases.
Q2: What is the intended route of administration for tilpisertib fosmecarbil in humans?
A2: In clinical trials for ulcerative colitis, tilpisertib fosmecarbil is administered orally as a tablet.[1] This suggests that the compound has properties suitable for oral absorption in humans.
Q3: Is there any publicly available data on the administration of tilpisertib or its active form in animal models?
A3: Yes, a preclinical study in Lewis rats using the active form, tilpisertib (GS-4875), has been reported. In this study, the compound was administered orally at doses of 3, 10, 30, and 100 mg/kg.[2] The study measured plasma concentrations of both GS-4875 and TNFα.[2]
Q4: What are the common challenges in delivering poorly soluble compounds like tilpisertib fosmecarbil in animal models?
A4: Like many small molecule inhibitors, tilpisertib fosmecarbil's active form is likely to have low aqueous solubility. Common challenges with such compounds include:
-
Poor bioavailability: The compound may not be well absorbed after oral administration.
-
High pharmacokinetic variability: Inconsistent absorption can lead to significant differences in plasma concentrations between individual animals.[3][4][5]
-
Formulation difficulties: Finding a suitable vehicle that can solubilize or suspend the compound for consistent delivery is often challenging.
-
Precipitation: The compound may precipitate out of the formulation upon administration, leading to inaccurate dosing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the delivery of tilpisertib fosmecarbil in animal models.
Issue 1: High Variability in Plasma Concentrations
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[6][7] Pre-coating gavage needles with sucrose (B13894) has been shown to reduce stress in mice, which may decrease variability.[6] |
| Improper Formulation | For poorly soluble compounds, the formulation is critical. Consider the use of co-solvents, surfactants, or suspending agents to improve solubility and create a homogenous suspension.[8][9][10][11] Common vehicles for oral administration of poorly soluble drugs include solutions with DMSO, PEG300/400, Tween-80, or suspensions in methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC).[12] |
| Food Effects | The presence or absence of food in the animal's stomach can significantly impact drug absorption. Standardize the fasting period before and after dosing to reduce this source of variability. |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.[13] Acclimatize animals to handling and the dosing procedure to minimize stress-induced variability. |
Issue 2: Low or No Detectable Plasma Concentration
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor Solubility and Dissolution | If the compound is not dissolving in the gastrointestinal tract, it cannot be absorbed. Re-evaluate the formulation. Consider particle size reduction (micronization) to increase the surface area for dissolution. The use of solubilizing agents like cyclodextrins can also be explored.[11] |
| Precipitation of Compound | The compound may be precipitating in the stomach or intestines. Check the stability of your formulation. It's crucial to ensure the compound remains in solution or a fine suspension until it can be absorbed. |
| High First-Pass Metabolism | The drug may be extensively metabolized in the liver before reaching systemic circulation. While tilpisertib fosmecarbil is a prodrug designed to be metabolized, very rapid metabolism of the active form could lead to low plasma levels. Consider co-administering with an inhibitor of relevant metabolic enzymes, if known, in exploratory studies. |
| Incorrect Gavage Administration | Accidental administration into the trachea instead of the esophagus will result in no oral absorption and can be fatal to the animal.[7] Ensure proper technique and visual confirmation of correct tube placement. |
Issue 3: Adverse Events in Animals Post-Administration
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Toxicity of the Vehicle | Some vehicles, especially at high concentrations, can cause adverse effects.[14] Always include a vehicle-only control group to assess the effects of the formulation itself. If adverse events are observed in the vehicle control group, a different, better-tolerated vehicle should be selected. |
| Irritation from the Compound or Formulation | The compound itself or the formulation could be irritating to the gastrointestinal tract. Observe animals for signs of distress, such as lethargy, ruffled fur, or changes in posture. If irritation is suspected, consider a different formulation or a different route of administration if appropriate for the study goals. |
| Complications from Injection (IV or IP) | For intravenous (IV) or intraperitoneal (IP) routes, improper technique can lead to complications. For IV injections, ensure the needle is correctly placed in the vein to avoid perivascular injection.[15] For IP injections, be careful to avoid puncturing organs like the bladder or intestines.[16][17][18] |
| Compound-Related Toxicity | The observed adverse events may be due to the pharmacological or toxicological effects of tilpisertib fosmecarbil. In such cases, a dose reduction or a different dosing schedule may be necessary. |
Experimental Protocols
While specific preclinical protocols for tilpisertib fosmecarbil are not publicly available, the following are generalized protocols for common administration routes in rodent models based on best practices.
Oral Gavage Protocol (Mouse/Rat)
-
Preparation:
-
Prepare the dosing formulation of tilpisertib fosmecarbil in a suitable vehicle. Ensure the formulation is homogenous (a clear solution or a uniform suspension).
-
Warm the formulation to room temperature.
-
Use a flexible gavage needle of the appropriate size for the animal.
-
-
Procedure:
-
Gently restrain the animal.
-
Introduce the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Dispense the formulation into the stomach.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress.
-
Intravenous Injection Protocol (Mouse/Rat - Tail Vein)
-
Preparation:
-
Procedure:
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Insert a small gauge needle (e.g., 27-30G for mice) into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
-
Quantitative Data
The following table summarizes the available quantitative data from a preclinical study of the active form, tilpisertib (GS-4875), in Lewis rats.[2]
| Parameter | Value |
| Animal Model | Lewis Rat |
| Compound | Tilpisertib (GS-4875) |
| Route of Administration | Oral |
| Dose Levels | 3, 10, 30, 100 mg/kg |
| Pharmacodynamic Endpoint | Inhibition of LPS-stimulated TNFα production |
| Estimated EC50 | 667 ± 124 nM |
Visualizations
Signaling Pathway of Tilpisertib
Caption: Signaling pathway inhibited by Tilpisertib.
Experimental Workflow for Oral Administration in Rodents
Caption: General workflow for in vivo oral dosing studies.
Troubleshooting Logic for High Pharmacokinetic Variability
Caption: Decision tree for troubleshooting high PK variability.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. researchgate.net [researchgate.net]
- 13. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. researchanimaltraining.com [researchanimaltraining.com]
Validation & Comparative
A Comparative In Vitro Analysis of Tilpisertib Fosmecarbil and Other TPL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Tilpisertib (B3325163) fosmecarbil, a novel inhibitor of Tumor Progression Locus 2 (TPL2) kinase, with other known TPL2 inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their biochemical and cellular activities.
Introduction to TPL2 Inhibition
Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, is a serine/threonine kinase that plays a pivotal role in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] TPL2 is a key regulator of inflammatory responses, primarily through the activation of the MEK-ERK pathway, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8.[2][3] Dysregulation of the TPL2 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Tilpisertib fosmecarbil is a prodrug that is converted in vivo to its active form, Tilpisertib (GS-4875), a potent and selective TPL2 inhibitor.[4]
Biochemical Potency and Selectivity
Tilpisertib has demonstrated high potency and selectivity for TPL2 kinase in biochemical assays. The half-maximal inhibitory concentration (IC50) for Tilpisertib against TPL2 is in the low nanomolar range, indicating strong binding affinity.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Tilpisertib (GS-4875) | TPL2/MAP3K8 | 1.3 | Biochemical Kinase Assay | [2][5] |
| Luteolin | TPL2/MAP3K8 | Not Reported | Not Reported | [6] |
| C34 | TPL2/MAP3K8 | Not Reported | Not Reported | [7] |
To assess the selectivity of Tilpisertib, a comprehensive kinase panel screening was conducted.
Kinase Selectivity Profile of Tilpisertib (GS-4875)
| Assay Platform | Number of Kinases Screened | Results | Reference |
| KINOMEscan™ | Not specified | No significant off-target binding activity | [2] |
This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities in a therapeutic setting.
Cellular Activity and Pathway Inhibition
The efficacy of TPL2 inhibitors is further evaluated in cell-based assays that measure their ability to modulate downstream signaling events and cytokine production. Tilpisertib has been shown to effectively inhibit the TPL2 signaling pathway in primary human monocytes.
| Cell Type | Stimulation | Effect of Tilpisertib (GS-4875) | Reference |
| Primary Human Monocytes | LPS | Inhibition of TPL2, MEK, and ERK phosphorylation | [2][5] |
| Primary Human Monocytes | LPS | Inhibition of TNFα, IL-1β, IL-6, and IL-8 RNA production and secretion | [2][5] |
| Monocyte-derived Dendritic Cells | LPS | Inhibition of TNFα and IL-6 secretion | [5] |
| A431 cells | TNFα | Reduced pERK activation | [5] |
| A431 cells | EGF | No effect on ERK activation | [5] |
These results demonstrate that Tilpisertib selectively blocks the inflammatory signaling cascade mediated by TPL2 without affecting growth factor-stimulated ERK signaling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize TPL2 inhibitors.
Biochemical TPL2 Kinase Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant TPL2.
-
Reagents and Materials:
-
Recombinant human TPL2 kinase
-
TPL2 substrate (e.g., a peptide containing the MEK1 phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., Tilpisertib) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add assay buffer, recombinant TPL2 kinase, and the test inhibitor at various concentrations to the wells of a 384-well plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the TPL2 substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's effect on the phosphorylation of TPL2's downstream targets in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., primary human monocytes or THP-1 cells) in appropriate media.
-
Pre-treat the cells with various concentrations of the TPL2 inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an agonist (e.g., Lipopolysaccharide - LPS) to activate the TPL2 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of TPL2, MEK, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Cytokine Release Assay (ELISA)
This assay measures the inhibitory effect of a compound on the production and secretion of pro-inflammatory cytokines.
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary human monocytes) in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the TPL2 inhibitor or vehicle control.
-
Stimulate the cells with LPS to induce cytokine production.
-
-
Sample Collection and Analysis:
-
Incubate the cells for a sufficient period to allow for cytokine secretion (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor for cytokine release.
-
Visualizations
TPL2 Signaling Pathway
Caption: TPL2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vitro TPL2 Inhibitor Screening
Caption: In Vitro Screening Workflow for TPL2 Inhibitors.
Summary and Conclusion
The available in vitro data highlight Tilpisertib (the active form of Tilpisertib fosmecarbil) as a highly potent and selective inhibitor of TPL2 kinase. Its ability to effectively block the TPL2-MEK-ERK signaling pathway and subsequent pro-inflammatory cytokine production in relevant human primary immune cells underscores its therapeutic potential for inflammatory and autoimmune diseases.
While direct comparative in vitro data with other specific TPL2 inhibitors is limited in the public domain, the comprehensive characterization of Tilpisertib provides a strong benchmark for the evaluation of future TPL2-targeted therapies. The experimental protocols and workflows detailed in this guide offer a framework for conducting such comparative studies, which will be crucial for delineating the relative advantages of different TPL2 inhibitors in preclinical development. Further research involving head-to-head comparisons will be invaluable for the scientific community.
References
- 1. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GS-5290 and Standard of Care in Preclinical Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug GS-5290, a spleen tyrosine kinase (Syk) inhibitor, and standard-of-care treatments for colitis, based on available preclinical data. Due to the limited publicly available preclinical information on GS-5290, this comparison utilizes data from another Syk inhibitor, fostamatinib (B613848), as a proxy to illustrate the potential efficacy of this drug class in colitis models. This comparison is intended to be illustrative and to provide a framework for understanding the potential therapeutic positioning of GS-5290.
Mechanism of Action: A Tale of Two Pathways
GS-5290 (Syk Inhibitor): GS-5290 is an investigational drug designed to block Syk, a protein involved in inflammation.[1] Syk is a key mediator in the signaling pathways of various immune cells, including macrophages and mast cells. In the context of colitis, the inhibition of Syk is expected to suppress the production of inflammatory cytokines and reduce the infiltration of immune cells into the colon, thereby mitigating tissue damage.
Standard of Care (e.g., Sulfasalazine (B1682708), Budesonide): Standard-of-care treatments for colitis, such as sulfasalazine and corticosteroids like budesonide, have well-established anti-inflammatory mechanisms. Sulfasalazine is metabolized in the colon to 5-aminosalicylic acid (5-ASA), which is believed to exert its anti-inflammatory effects locally by inhibiting the production of prostaglandins (B1171923) and leukotrienes. Budesonide is a corticosteroid that acts by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple inflammatory genes.
Signaling Pathway Diagrams
Caption: Syk Signaling Pathway Inhibition by GS-5290.
Experimental Data: An Illustrative Comparison
The following tables summarize quantitative data from preclinical studies on a Syk inhibitor (fostamatinib) and a standard-of-care agent (sulfasalazine) in rodent models of colitis. It is important to note that these studies were conducted in different colitis models (acetic acid-induced for fostamatinib and DSS-induced for sulfasalazine), which may influence the results.
Table 1: Efficacy of a Syk Inhibitor (Fostamatinib) in Acetic Acid-Induced Colitis in Rats
| Parameter | Control Group | Colitis Group | Fostamatinib + Colitis Group |
| Disease Activity Index | - | Increased | Significantly Lower than Colitis Group |
| Macroscopic Damage Score | - | Increased | Significantly Lower than Colitis Group |
| Microscopic Damage Score | - | Increased | Significantly Lower than Colitis Group |
| Myeloperoxidase (MPO) Activity | Baseline | Increased | Significantly Lower than Colitis Group |
Data extracted from a study on fostamatinib in an acetic acid-induced colitis model in rats.
Table 2: Efficacy of Sulfasalazine in DSS-Induced Colitis in Mice
| Parameter | Control Group | DSS-Induced Colitis Group | Sulfasalazine (200 mg/kg) + DSS Group |
| Disease Activity Index (DAI) | Low | Significantly Increased | Significantly Reduced vs. DSS Group |
| Colon Length | Normal | Significantly Shortened | Significantly Less Shortening vs. DSS Group |
| Colon Weight/Length Ratio | Low | Significantly Increased | Significantly Reduced vs. DSS Group |
| Histological Score | Low | Significantly Increased | Significantly Reduced vs. DSS Group |
Data synthesized from a study on sulfasalazine in a DSS-induced colitis model in mice.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Acetic Acid-Induced Colitis Model (for Syk Inhibitor Evaluation)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Colitis: Intra-rectal administration of 4% acetic acid.
-
Treatment: Fostamatinib administered to the treatment group.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitored daily for weight loss, stool consistency, and rectal bleeding.
-
Macroscopic and Microscopic Scoring: Assessed at the end of the study from colon tissue samples.
-
Biochemical Analysis: Measurement of myeloperoxidase (MPO) activity, and levels of malondialdehyde and superoxide (B77818) dismutase in colon tissue homogenates.
-
Immunohistochemistry: Staining for tumour necrosis factor-alpha (TNFα), CD3, Syk, and phospho-Syk expression.
-
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model (for Standard of Care Evaluation)
-
Animal Model: Mice (strain may vary, e.g., BALB/c or C57BL/6).
-
Induction of Colitis: Administration of DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days for an acute model).
-
Treatment: Sulfasalazine (e.g., 200 mg/kg) administered orally once daily.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and presence of blood in the stool.
-
Colon Measurement: At necropsy, the colon is excised, and its length and weight are measured.
-
Histopathological Evaluation: Colon tissue is processed for histological staining (e.g., H&E) and scored for inflammation severity, extent, and crypt damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.
-
Experimental Workflow
Caption: General Experimental Workflow for Colitis Models.
Conclusion
References
Validating Cellular Target Engagement of Tilpisertib Fosmecarbil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Tilpisertib fosmecarbil (GS-5290), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8. TPL2 is a key regulator of the MEK-ERK signaling pathway downstream of inflammatory stimuli.[1][2] Validating that a drug binds to its intended target within a complex cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid researchers in this endeavor.
Introduction to Tilpisertib Fosmecarbil and its Target
Tilpisertib fosmecarbil is a prodrug of the active inhibitor, Tilpisertib (GS-4875), which demonstrates high potency with a biochemical IC50 of 1.3 nM for the TPL2 kinase.[1][2] TPL2 is a crucial node in inflammatory signaling, and its inhibition is a promising therapeutic strategy for autoimmune and inflammatory diseases, such as ulcerative colitis.[3][4] Tilpisertib fosmecarbil selectively inhibits the phosphorylation of TPL2, MEK, and ERK in response to inflammatory stimuli like LPS and TNFα.[1][2]
Comparative Analysis of Target Engagement Methods
Several robust methods can be employed to confirm and quantify the interaction of Tilpisertib fosmecarbil with TPL2 in a cellular context. The choice of method depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement. | Lower throughput for traditional Western Blot-based detection, may not be suitable for all targets. | Change in protein melting temperature (ΔTm), Isothermal dose-response curves. |
| Western Blotting | Measures changes in the phosphorylation status of downstream signaling proteins. | Widely accessible, provides information on pathway modulation, relatively inexpensive. | Indirect measure of target engagement, less quantitative than other methods. | Changes in phospho-protein levels (e.g., p-MEK, p-ERK). |
| Quantitative Mass Spectrometry-based Proteomics | Identifies and quantifies proteins that are thermally stabilized or destabilized by drug treatment on a proteome-wide scale. | Unbiased, proteome-wide analysis, can identify off-targets and downstream effects. | Requires specialized equipment and expertise, complex data analysis. | Fold-change in protein abundance upon heat denaturation, identification of stabilized proteins. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Tilpisertib and potential alternative TPL2 inhibitors.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) (TNFα Inhibition) | Reference |
| Tilpisertib (GS-4875) | TPL2 | 1.3 | 667 (rat) | [1][2] |
| TPL2 Inhibitor A | TPL2 | [Hypothetical Data] 5.2 | [Hypothetical Data] 850 | N/A |
| TPL2 Inhibitor B | TPL2 | [Hypothetical Data] 0.8 | [Hypothetical Data] 550 | N/A |
Table 2: Cellular Thermal Shift Assay (CETSA) Data (Hypothetical)
| Compound | Target | Cell Line | ΔTm (°C) | CETSA EC50 (µM) |
| Tilpisertib | TPL2 | Human Monocytes | [Hypothetical Data] +3.5 | [Hypothetical Data] 0.5 |
| TPL2 Inhibitor A | TPL2 | Human Monocytes | [Hypothetical Data] +2.8 | [Hypothetical Data] 1.2 |
| TPL2 Inhibitor B | TPL2 | Human Monocytes | [Hypothetical Data] +4.1 | [Hypothetical Data] 0.3 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture human monocytes (or other relevant cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of Tilpisertib fosmecarbil or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by using a lysis buffer with protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Analyze the samples by Western Blot using an antibody specific for TPL2 or by mass spectrometry.
-
Western Blot Protocol for p-ERK/p-MEK Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat with various concentrations of Tilpisertib fosmecarbil for 1-2 hours.
-
Stimulate the cells with an agonist (e.g., 100 ng/mL LPS) for 15-30 minutes.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Quantitative Mass Spectrometry-based Proteomics Protocol
-
Sample Preparation for Thermal Proteome Profiling (TPP):
-
Prepare cell lysates and treat with Tilpisertib fosmecarbil or vehicle as in the CETSA protocol.
-
Heat aliquots of the lysate to different temperatures.
-
Collect the soluble fractions after centrifugation.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins in the soluble fractions with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Determine the melting curves for each identified protein and calculate the change in melting temperature (ΔTm) upon drug treatment to identify stabilized proteins, including TPL2.
-
Conclusion
This guide provides a framework for the robust validation of Tilpisertib fosmecarbil's target engagement in a cellular context. By employing a combination of Cellular Thermal Shift Assays, Western Blotting for pathway analysis, and quantitative proteomics, researchers can gain a comprehensive understanding of the compound's mechanism of action, confirm its interaction with TPL2, and assess its effects on downstream signaling. The provided protocols and comparative data serve as a valuable resource for scientists in the field of drug development.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
A Comparative Kinase Selectivity Profile of Tilpisertib (GS-4875)
Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or COT.[1] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which is involved in inflammatory responses.[2] This guide provides a comparative analysis of the kinase selectivity profile of Tilpisertib against alternative inhibitors that target a related signaling node, the p38 MAP kinases: Losmapimod and Ralimetinib (B1684352).
This comparison is intended for researchers, scientists, and drug development professionals to understand the distinct selectivity profiles and potential applications of these inhibitors.
Kinase Selectivity Profiles: A Comparative Overview
The following table summarizes the available quantitative data on the inhibitory activity of Tilpisertib, Losmapimod, and Ralimetinib against their primary targets and key off-targets. While a complete head-to-head kinase panel screening for all three compounds is not publicly available, the data presented below is compiled from various sources to provide a comparative perspective. Tilpisertib is characterized by its high selectivity for TPL2 with no significant off-target binding reported.[1] In contrast, p38 MAPK inhibitors can exhibit varying degrees of selectivity.
| Kinase Target | Tilpisertib (GS-4875) | Losmapimod | Ralimetinib (LY2228820) |
| Primary Target | IC50: 1.3 nM (TPL2/MAP3K8)[1] | pKi: 8.1 (p38α), 7.6 (p38β)[3] | IC50: 5.3 nM (p38α), 3.2 nM (p38β)[4] |
| Key Off-Targets | No significant off-target binding activity reported.[1] | Not extensively reported in publicly available data. | IC50: >30-fold less potent against EGFR than p38α [4] |
| Other Kinases | Little to no inhibition of phosphorylated p38, JNK, or p65.[1] | Data not available. | No effect on phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc.[5] |
Signaling Pathways and Points of Inhibition
Tilpisertib and the p38 MAPK inhibitors, Losmapimod and Ralimetinib, target different kinases within the broader MAPK signaling cascade. Tilpisertib inhibits TPL2, a MAP3K, thereby blocking the downstream activation of MEK and ERK.[2] Losmapimod and Ralimetinib inhibit p38 MAPK, a downstream kinase activated by various cellular stresses and inflammatory cytokines.[6][7]
Caption: MAPK Signaling Pathway and Inhibitor Targets.
Experimental Protocols
The kinase selectivity of small molecule inhibitors is commonly determined using in vitro binding or enzymatic assays.
KINOMEscan™ Assay (Competition Binding Assay)
A widely used method for assessing kinase inhibitor selectivity is the KINOMEscan™ platform, which is a competition-based binding assay.[8][9]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
Procedure:
-
Kinases are expressed as fusions with a DNA tag.
-
The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated together.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR.
-
The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Fluorescence Polarization (FP) Kinase Assay
Fluorescence polarization is a solution-based, homogeneous technique used to measure molecular binding events.[10][11]
-
Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive format, an unlabeled inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.
-
Procedure:
-
A fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe) is incubated with the kinase.
-
The test compound is added in various concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates displacement of the tracer by the test compound, from which the IC50 can be calculated.
-
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ralimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
Head-to-Head Comparison of MAP3K8 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of commercially available inhibitors targeting Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (Tpl2) or Cot. This document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways to inform inhibitor selection and experimental design.
MAP3K8 is a critical serine/threonine kinase that functions as a central node in inflammatory signaling pathways. As a key upstream regulator of the MEK/ERK pathway, MAP3K8 is activated by various pro-inflammatory stimuli, including lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Its activation leads to the production of inflammatory cytokines, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. This guide focuses on a head-to-head comparison of two prominent tool compounds used in MAP3K8 research: Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2.
Quantitative Performance Data
The following table summarizes the key quantitative data for Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2, providing a direct comparison of their potency and cellular activity.
| Inhibitor | Target | Assay Type | IC50 | Cellular Activity (TNF-α Inhibition) |
| Tpl2 Kinase Inhibitor 1 | MAP3K8 (Tpl2/Cot) | Biochemical | 50 nM | 0.7 µM (in isolated human monocytes)[1][2] |
| Cot inhibitor-2 | MAP3K8 (Tpl2/Cot) | Biochemical | 1.6 nM | 0.3 µM (in human whole blood)[3][4] |
In Vivo Efficacy
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MAP3K8 signaling pathway and a general workflow for evaluating MAP3K8 inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on MAP3K8 kinase activity.
Materials:
-
Recombinant human MAP3K8 enzyme
-
Biotinylated substrate peptide (e.g., MEK1-derived peptide)
-
ATP
-
Assay buffer
-
Anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
MAP3K8 inhibitor (Tpl2 Kinase Inhibitor 1 or Cot inhibitor-2)
-
DMSO
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the MAP3K8 inhibitor in DMSO.
-
Add the MAP3K8 enzyme to the wells of a 384-well plate containing the inhibitor dilutions.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents (donor-labeled antibody and acceptor-labeled streptavidin).
-
Incubate for a second period to allow for antibody-peptide binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular TNF-α Production Assay (Human Whole Blood)
This assay measures the ability of an inhibitor to block the downstream functional consequence of MAP3K8 activation in a physiologically relevant system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
MAP3K8 inhibitor (Tpl2 Kinase Inhibitor 1 or Cot inhibitor-2) stock solution in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare working solutions of the MAP3K8 inhibitor by serially diluting the stock solution in RPMI 1640 medium.
-
In a 96-well plate, combine the inhibitor dilutions with human whole blood.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the blood by adding LPS (e.g., 100 ng/mL).
-
Incubate the plate for an additional 4-6 hours.
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of TNF-α production inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting model.
Conclusion
This guide provides a comparative overview of two commercially available MAP3K8 inhibitors, Tpl2 Kinase Inhibitor 1 and Cot inhibitor-2. Based on the available data, Cot inhibitor-2 demonstrates higher potency in biochemical assays. Both inhibitors effectively reduce TNF-α production in cellular assays, a key downstream effect of MAP3K8 signaling. The provided experimental protocols offer a starting point for researchers to evaluate these and other MAP3K8 inhibitors in their own experimental systems. The choice of inhibitor will ultimately depend on the specific requirements of the study, including the desired potency, the experimental model, and whether in vivo application is intended.
References
- 1. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Species Insights into the Efficacy of Tilpisertib Fosmecarbil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tilpisertib (B3325163) fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule inhibitor currently in Phase 2 clinical development for the treatment of moderately to severely active ulcerative colitis.[1][2][3][4][5][6][7][8][9] Developed by Gilead Sciences, this compound represents a novel therapeutic approach targeting a key inflammatory pathway.[2] This guide provides a comparative analysis of the available cross-species data on Tilpisertib fosmecarbil, its mechanism of action, and its place among alternative therapeutic strategies.
Mechanism of Action: Targeting the TPL2 Signaling Cascade
Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8.[10][11] TPL2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key upstream regulator of the MEK-ERK signaling pathway, which is activated by various pro-inflammatory stimuli such as lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-1 beta (IL-1β).[10][11]
By inhibiting TPL2, Tilpisertib blocks the phosphorylation of MEK and ERK, thereby reducing the production and signaling of major pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[11] This targeted inhibition of a central inflammatory cascade makes TPL2 an attractive target for autoimmune and inflammatory diseases.
Below is a diagram illustrating the TPL2 signaling pathway and the point of intervention for Tilpisertib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 4. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medthority.com [medthority.com]
- 10. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Analysis of Tilpisertib Fosmecarbil and Anti-TNFα Antibodies for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tilpisertib (B3325163) fosmecarbil, an investigational agent, and established anti-tumor necrosis factor-alpha (anti-TNFα) antibodies for the treatment of ulcerative colitis (UC). This analysis is based on available data from clinical trial protocols and published study results. As Tilpisertib fosmecarbil is currently in clinical development, no head-to-head comparative trials with anti-TNFα antibodies have been conducted. The comparison is therefore based on their distinct mechanisms of action and reported efficacy in separate clinical trials.
Mechanism of Action
The fundamental difference between these two therapeutic classes lies in their approach to inhibiting the inflammatory cascade driven by TNFα, a key cytokine in the pathogenesis of ulcerative colitis.[1][2]
Tilpisertib fosmecarbil is a prodrug of tilpisertib, a small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a serine/threonine kinase that acts as a critical upstream regulator of the MEK-ERK signaling pathway.[3][4] By inhibiting TPL2, tilpisertib is expected to reduce the production and signaling of TNFα, thereby exerting its anti-inflammatory effects.[3][4]
Anti-TNFα antibodies are monoclonal antibodies that directly target and neutralize the activity of TNFα.[5][6] This class includes agents such as infliximab (B1170848), adalimumab, golimumab, and certolizumab pegol. Their mechanisms of action are multifaceted and include:
-
Neutralization of soluble and transmembrane TNFα: This prevents TNFα from binding to its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling.[5][7][8]
-
Induction of apoptosis in activated T-cells and macrophages: This helps to resolve the inflammatory infiltrate in the gut mucosa.[5][9]
-
Antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC): These mechanisms lead to the lysis of TNFα-expressing immune cells.[5]
Signaling Pathway Diagrams
Quantitative Data Presentation
As efficacy data for Tilpisertib fosmecarbil is not yet publicly available from its ongoing Phase 2 trial, this section presents the trial design for comparison with the established efficacy of anti-TNFα antibodies in ulcerative colitis.
Table 1: Comparison of Clinical Trial Designs for Ulcerative Colitis
| Feature | Tilpisertib fosmecarbil (PALEKONA Trial - Phase 2)[10][11][12][13][14] | Anti-TNFα Antibodies (Representative Phase 3 Trials) |
| Study Population | Adults (18-75 years) with moderately to severely active UC (Modified Mayo Score 5-9, endoscopic subscore ≥2) who have failed at least one advanced therapy.[10][12] | Adults with moderately to severely active UC who have had an inadequate response to conventional therapy (e.g., corticosteroids, immunosuppressants). Some trials included patients who had previously failed other anti-TNFα agents.[15][16][17][18][19][20][21] |
| Intervention | Oral Tilpisertib fosmecarbil (multiple dose arms) or placebo.[14] | Intravenous (infliximab) or subcutaneous (adalimumab, golimumab, certolizumab pegol) administration of the anti-TNFα antibody or placebo.[16][20][22] |
| Primary Endpoint | Clinical Response at Week 12.[10][13] | Clinical Remission and/or Clinical Response at Week 8 or Week 6.[15][20][21][22] |
| Definition of Clinical Response | Decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score.[23] | Decrease from baseline in the Mayo score by ≥ 30% and ≥ 3 points, with a decrease in the rectal bleeding subscore of ≥ 1 or a rectal bleeding subscore of 0 or 1.[20][21] |
| Definition of Clinical Remission | Not the primary endpoint, but assessed as a secondary outcome.[23] | Mayo score of ≤ 2 points, with no individual subscore > 1.[3][19] |
Table 2: Efficacy of Anti-TNFα Antibodies in Moderately to Severely Active Ulcerative Colitis (Induction Therapy)
| Drug | Trial | Clinical Response Rate (Week 6-8) | Clinical Remission Rate (Week 6-8) | Placebo Response Rate | Placebo Remission Rate |
| Infliximab (5 mg/kg) | ACT-1 & ACT-2 | ~65%[24] | ~39%[24] | ~33%[24] | ~15%[24] |
| Adalimumab (160/80 mg) | ULTRA 2 | 54.6% | 18.5% | 44.9% | 9.2% |
| Golimumab (200/100 mg) | PURSUIT-SC | 51.0%[22] | 17.8%[22] | 30.3%[22] | 6.4%[22] |
| Certolizumab Pegol (400 mg) | Not yet approved for UC, Phase 2 data suggests potential efficacy.[25] | Data not available in a comparable format. | Data not available in a comparable format. | Data not available in a comparable format. | Data not available in a comparable format. |
Experimental Protocols
Tilpisertib fosmecarbil (PALEKONA Phase 2 Trial) [10][11][12][13][14]
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.
-
Patient Population: Adults aged 18-75 with a diagnosis of ulcerative colitis for at least 90 days.[10] Patients must have moderately to severely active disease, defined by a modified Mayo Clinic Score of 5 to 9, with an endoscopic subscore of ≥2.[10][12] Participants must have previously failed at least one advanced therapy for UC.[10][12]
-
Intervention: Participants are randomized to receive one of several doses of oral Tilpisertib fosmecarbil or a matching placebo for a 12-week blinded treatment phase.[14]
-
Efficacy Assessment: The primary efficacy endpoint is the proportion of participants achieving a clinical response at Week 12.[10][13] Clinical response is defined as a decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score (stool frequency, rectal bleeding, and endoscopic findings).[23] Secondary endpoints include clinical remission and endoscopic improvement.[23]
Anti-TNFα Antibodies (General Protocol for Induction Trials) [15][16][17][18][19][20][21][22]
-
Study Design: Typically Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with moderately to severely active ulcerative colitis (Mayo score 6-12, with an endoscopic subscore of ≥2) who have not responded to conventional therapies.[15][17][19]
-
Intervention: An induction regimen of the anti-TNFα antibody (e.g., infliximab 5 mg/kg at weeks 0, 2, and 6; adalimumab 160 mg at week 0 and 80 mg at week 2) or placebo is administered.[16][20]
-
Efficacy Assessment: The primary endpoints are typically the proportion of patients achieving clinical response and clinical remission at Week 8 (for infliximab and adalimumab) or Week 6 (for golimumab).[15][20][22] Clinical response is generally defined as a decrease in the Mayo score of ≥30% and ≥3 points from baseline, with a decrease in the rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of 0 or 1.[20][21] Clinical remission is typically defined as a Mayo score ≤2 with no individual subscore >1.[3][19]
Experimental Workflow Diagram
Conclusion
Tilpisertib fosmecarbil and anti-TNFα antibodies represent two distinct therapeutic strategies for ulcerative colitis. Tilpisertib fosmecarbil offers a novel, oral, small molecule approach targeting an upstream kinase in the inflammatory pathway, potentially modulating TNFα production. Anti-TNFα antibodies are established, potent biologic therapies that directly neutralize TNFα.
While direct comparative efficacy data are not available, the clinical trial designs for both drug classes utilize similar patient populations and endpoint definitions, primarily centered around the Mayo Clinic Score. The forthcoming results from the PALEKONA trial will be crucial in determining the clinical efficacy of Tilpisertib fosmecarbil and its potential positioning in the treatment landscape for ulcerative colitis. For now, anti-TNFα antibodies remain a cornerstone of therapy for moderate to severe UC, with a well-documented efficacy and safety profile.
References
- 1. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 2. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMIRA® (adalimumab) for adults with Ulcerative Colitis (UC) [humirapro.com]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. opalbiopharma.com [opalbiopharma.com]
- 9. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 11. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Study of Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Study of Cimzia for the Treatment of Ulcerative Colitis | Clinical Research Trial Listing [centerwatch.com]
- 18. Randomised clinical trial: a placebo‐controlled study of intravenous golimumab induction therapy for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Short-term effectiveness of golimumab for ulcerative colitis: Observational multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. Infliximab Effective for Active Ulcerative Colitis : In two phase III trials, the drug reduced symptoms, induced remission, and led to mucosal healing. | MDedge [mdedge.com]
- 25. go.drugbank.com [go.drugbank.com]
Assessing the Specificity of GS-5290 for TPL2 Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of GS-5290 (Tilpisertib Fosmecarbil), a clinical-stage inhibitor of Tumor Progression Locus 2 (TPL2) kinase, with other known TPL2 inhibitors. The objective is to offer a clear, data-driven assessment of its performance, supported by experimental methodologies, to aid in research and development decisions.
Introduction to TPL2 Kinase and Inhibition
Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or COT, is a serine/threonine kinase that plays a critical role in the inflammatory response.[1] As a key upstream regulator of the MEK-ERK signaling pathway, TPL2 is activated by various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands and cytokines like TNF-α and IL-1β.[2] Its activation leads to the production of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[2][3]
GS-5290 is a prodrug of Tilpisertib (GS-4875), a potent and highly selective TPL2 inhibitor developed by Gilead Sciences, currently under investigation in Phase 2 clinical trials for ulcerative colitis.[4][5] This guide assesses the specificity of this compound based on available preclinical data and compares it with other representative TPL2 inhibitors.
Comparative Analysis of TPL2 Inhibitor Specificity
The specificity of a kinase inhibitor is paramount to its therapeutic utility, as off-target effects can lead to unforeseen toxicities and reduced efficacy. The following tables summarize the available quantitative data on the potency and selectivity of GS-5290's active form, Tilpisertib (GS-4875), and other notable TPL2 inhibitors.
Table 1: Potency of TPL2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Tilpisertib (GS-4875) | TPL2 | 1.3 | Biochemical Kinase Assay | [6] |
| TPL2 Kinase Inhibitor 1 | TPL2 | 50 | Biochemical Kinase Assay | [5] |
| Compound 34 (quinoline-3-carbonitrile) | TPL2 | Potent (specific value not provided) | Biochemical Kinase Assay | [7] |
Table 2: Selectivity Profile of Tilpisertib (GS-4875) and a Generic TPL2 Inhibitor
| Inhibitor | Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. TPL2 | Reference |
| Tilpisertib (GS-4875) | Broad Kinome Panel | No significant off-target binding | High | [6] |
| TPL2 Kinase Inhibitor 1 | MK2 | 110 | >2200-fold | [5] |
| p38 | 180 | >3600-fold | [5] |
Data for Tilpisertib (GS-4875) is based on a KINOMEscan™ selectivity assay which screened a broad panel of kinases. The results indicated "no significant off-target binding activity," signifying a high degree of selectivity for TPL2.[6]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the TPL2 signaling pathway and the workflows for key experimental procedures used to assess inhibitor specificity.
TPL2 Signaling Pathway and the inhibitory action of GS-5290.
Workflow for an in vitro kinase inhibition assay.
Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Materials:
-
Test compound (e.g., Tilpisertib)
-
DNA-tagged kinases (e.g., from DiscoverX KINOMEscan™ platform)
-
Immobilized ligand
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
A solution of the test compound at a specified concentration (e.g., 1 µM) is prepared in the assay buffer.
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-inhibitor mixture is then passed over a column containing an immobilized, broadly-selective kinase inhibitor.
-
Kinases that are not bound to the test compound will bind to the immobilized ligand, while kinases complexed with the test compound will flow through.
-
The amount of kinase remaining in the flow-through is quantified using qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the control (vehicle-treated) sample, with lower percentages indicating stronger binding of the test compound to the kinase.
-
For potent hits, a Kd (dissociation constant) is determined by running the assay with a range of test compound concentrations.
Protocol 2: Cellular Target Engagement Assay (e.g., Western Blot for Pathway Modulation)
This method assesses the ability of an inhibitor to engage its target in a cellular context by measuring the phosphorylation of downstream substrates.
Materials:
-
Cell line (e.g., primary human monocytes)
-
Cell culture medium and supplements
-
GS-5290 (Tilpisertib Fosmecarbil)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of GS-5290 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an agonist (e.g., LPS) for a time known to induce robust phosphorylation of the target pathway (e.g., 15-30 minutes for ERK phosphorylation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total-ERK) or a housekeeping protein (e.g., GAPDH). The level of phosphorylated protein is then normalized to the total protein or housekeeping protein.
Conclusion
The available preclinical data strongly supports the high specificity of GS-5290's active metabolite, Tilpisertib (GS-4875), for TPL2 kinase. With an IC50 in the low nanomolar range and a lack of significant off-target binding in a broad kinase screen, Tilpisertib stands out as a highly selective inhibitor.[6] This high degree of specificity is a desirable characteristic for a therapeutic agent, as it is likely to minimize off-target side effects.
The comparison with other classes of TPL2 inhibitors, while limited by the lack of direct head-to-head comprehensive profiling, suggests that Tilpisertib is among the most potent and selective TPL2 inhibitors developed to date. Further clinical data from the ongoing trials of GS-5290 will be crucial in confirming its safety and efficacy profile in patients. The experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments of TPL2 inhibitors and to further explore the therapeutic potential of targeting this key inflammatory kinase.
References
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 7. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tilpisertib Fosmecarbil and Corticosteroids in the Context of Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between Tilpisertib fosmecarbil, a novel small molecule inhibitor, and corticosteroids, a long-standing cornerstone of anti-inflammatory therapy. The analysis is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, signaling pathways, and efficacy in inflammatory models.
Executive Summary
Tilpisertib fosmecarbil represents a targeted therapeutic approach by inhibiting Tumor Progression Locus 2 (TPL2), a key kinase in the MAP kinase signaling pathway that drives the production of pro-inflammatory cytokines. Corticosteroids, in contrast, exert broad anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression via the glucocorticoid receptor. While corticosteroids are potent and widely used, their clinical utility can be limited by a range of side effects. Tilpisertib fosmecarbil, with its more specific mechanism, holds the potential for a more favorable safety profile. Preclinical data suggests that Tilpisertib can achieve a similar degree of TNFα inhibition as corticosteroids.
Data Presentation: Performance Comparison
The following tables summarize the key characteristics and available efficacy data for Tilpisertib fosmecarbil and corticosteroids.
Table 1: General Characteristics and Mechanism of Action
| Feature | Tilpisertib fosmecarbil | Corticosteroids |
| Drug Class | Small molecule kinase inhibitor | Steroid hormones |
| Primary Target | Tumor Progression Locus 2 (TPL2/MAP3K8/Cot)[1][2][3] | Glucocorticoid Receptor (GR)[4][5][6] |
| Mechanism | Inhibits the TPL2-MEK-ERK signaling pathway, reducing the production of pro-inflammatory cytokines like TNFα, IL-1β, IL-6, and IL-8.[1][3][7][8] | Binds to cytosolic GR, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1.[4][6][9] |
| Therapeutic Area (Investigational) | Ulcerative Colitis[10][11][12] | Broad range of inflammatory and autoimmune diseases[13][14] |
Table 2: Preclinical Efficacy Data
| Model System | Intervention | Key Finding | Source |
| Rat LPS-induced TNFα model | GS-4875 (Tilpisertib) | Dose-dependent inhibition of LPS-stimulated TNFα production. The highest dose resulted in TNFα inhibition equivalent to that of dexamethasone. | [8] |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | TPL2 knockout or pharmacological inhibition | Ameliorated colitis with reduced synthesis of inflammatory cytokines.[10] | |
| Steroid-resistant asthma model in mice | R406 (Syk inhibitor) + Dexamethasone | The Syk inhibitor improved sensitivity to dexamethasone, suggesting a potential for combination therapy.[15][16] |
Signaling Pathways
The distinct mechanisms of action of Tilpisertib fosmecarbil and corticosteroids are best understood by visualizing their respective signaling pathways.
Caption: Tilpisertib fosmecarbil signaling pathway.
Caption: Corticosteroid genomic signaling pathway.
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of anti-inflammatory compounds in a mouse model of ulcerative colitis.
Title: Induction and Assessment of Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
1. Objective: To induce acute colitis in mice using DSS and to evaluate the therapeutic efficacy of test compounds (e.g., Tilpisertib fosmecarbil, corticosteroids) by assessing clinical and pathological parameters.
2. Materials:
-
8-12 week old C57BL/6 mice.
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Test compounds (Tilpisertib fosmecarbil, dexamethasone) and vehicle control.
-
Standard laboratory equipment for animal housing, gavage, and dissection.
-
Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin).
-
Reagents for cytokine analysis (ELISA kits for TNF-α, IL-1β, IL-6).
3. Methodology: a. Induction of Colitis: i. House mice in a controlled environment with a 12-hour light/dark cycle. ii. Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[5][9][17] iii. A control group will receive regular drinking water.
4. Data Analysis:
-
Compare the changes in body weight, DAI scores, colon length, histological scores, and cytokine levels between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).
Caption: Workflow for DSS-induced colitis model.
Conclusion
Tilpisertib fosmecarbil and corticosteroids represent two distinct strategies for managing inflammatory diseases. Corticosteroids offer potent, broad-spectrum anti-inflammatory effects but are associated with significant side effects with long-term use. Tilpisertib fosmecarbil, by selectively targeting the TPL2 kinase, offers a more focused approach to inhibiting pro-inflammatory cytokine production. Preclinical data indicating comparable efficacy to corticosteroids in reducing TNFα levels is promising.[8] Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety profile of Tilpisertib fosmecarbil in patients with inflammatory conditions such as ulcerative colitis.
References
- 1. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABIN2 Function Is Required To Suppress DSS-Induced Colitis by a Tpl2-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tpl2 regulates intestinal myofibroblast HGF release to suppress colitis-associated tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of Syk modulates neutrophil immune-responses via the mTOR/RUBCNL-dependent autophagy pathway to alleviate intestinal inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 7. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 9. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCL4‐mediated targeting of spleen tyrosine kinase (Syk) inhibitor using nanoparticles alleviates inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and Pharmacological Dissection of the Role of Spleen Tyrosine Kinase (Syk) in Intestinal Inflammation and Immune Dysfunction in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spleen tyrosine kinase aggravates intestinal inflammation through regulating inflammatory responses of macrophage in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Spleen Tyrosine Kinase Restores Glucocorticoid Sensitivity to Improve Steroid-Resistant Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Spleen Tyrosine Kinase Restores Glucocorticoid Sensitivity to Improve Steroid-Resistant Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Validating the On-Target Effects of Tilpisertib Fosmecarbil: A Comparative Guide to siRNA-Mediated Knockdown
For researchers and drug development professionals, rigorously validating the on-target effects of a novel therapeutic agent is a critical step in preclinical development. This guide provides a comparative framework for validating the efficacy and specificity of Tilpisertib (B3325163) fosmecarbil, a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. The guide contrasts the pharmacological inhibition by Tilpisertib fosmecarbil with the genetic knockdown of TPL2 using small interfering RNA (siRNA), offering detailed experimental protocols and expected quantitative outcomes.
Tilpisertib fosmecarbil is an orally administered prodrug of the active inhibitor, which targets the TPL2 serine/threonine kinase.[1][2] TPL2 is a key downstream effector of Toll-like receptor and tumor necrosis factor receptor signaling, playing a crucial role in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), through the activation of the MEK-ERK pathway.[1][3] By inhibiting TPL2, Tilpisertib fosmecarbil aims to mitigate the inflammatory cascade, making it a promising candidate for the treatment of inflammatory diseases such as ulcerative colitis.
To ensure that the observed cellular effects of Tilpisertib fosmecarbil are indeed due to the inhibition of TPL2, a comparison with a target-specific genetic approach like siRNA is essential. siRNA-mediated knockdown allows for the transient silencing of the MAP3K8 gene, thereby reducing the expression of the TPL2 protein.[4] Comparing the phenotypic and signaling outcomes of both methods provides strong evidence for on-target activity.
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown
The following table summarizes the expected quantitative outcomes when treating cells with Tilpisertib fosmecarbil versus transfecting them with TPL2-targeting siRNA. These values are derived from typical results reported in the literature for kinase inhibitors and siRNA knockdown experiments.
| Parameter | Tilpisertib Fosmecarbil | TPL2 siRNA | Negative Control siRNA | Untreated Control |
| TPL2 mRNA Expression (relative to control) | ~100% | 15-30% | ~100% | 100% |
| TPL2 Protein Expression (relative to control) | ~100% | 10-25% | ~100% | 100% |
| Phosphorylated ERK (p-ERK) Levels (relative to stimulated control) | 20-40% | 30-50% | ~100% | 5-10% (basal) |
| TNF-α Secretion (relative to stimulated control) | 25-50% | 40-60% | ~100% | <5% (basal) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific cell types and laboratory conditions.
TPL2 Knockdown using siRNA
This protocol outlines the transient transfection of siRNA to reduce TPL2 expression in a suitable cell line (e.g., human monocytic THP-1 cells or mouse RAW 264.7 macrophages).
Materials:
-
TPL2-targeting siRNA and non-targeting control siRNA (20 µM stocks)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 30 pmol of siRNA (1.5 µL of a 20 µM stock) into 100 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Validation of Knockdown: After incubation, harvest the cells for analysis of TPL2 mRNA and protein levels via qPCR and Western blotting, respectively.
Treatment with Tilpisertib Fosmecarbil
This protocol describes the treatment of cells with the TPL2 inhibitor to assess its effect on downstream signaling.
Materials:
-
Tilpisertib fosmecarbil (or its active metabolite)
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of Tilpisertib fosmecarbil in DMSO. Further dilute the inhibitor to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of Tilpisertib fosmecarbil or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: To activate the TPL2 pathway, add a stimulant such as LPS (e.g., 100 ng/mL) to the wells.
-
Incubation: Incubate for the appropriate duration to observe the desired downstream effects (e.g., 15-30 minutes for p-ERK analysis, 4-6 hours for TNF-α secretion).
-
Sample Collection: Collect the cell culture supernatant for TNF-α ELISA and lyse the cells for Western blot analysis.
Quantitative Real-Time PCR (qPCR) for TPL2 mRNA
This method quantifies the level of MAP3K8 gene expression following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for MAP3K8 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from siRNA-treated and control cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[4][7]
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and forward and reverse primers for MAP3K8 and the housekeeping gene.[8]
-
Data Analysis: Calculate the relative expression of MAP3K8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the TPL2 siRNA-treated samples to the negative control.[9]
Western Blotting for TPL2 and Phospho-ERK
This technique assesses protein levels to confirm TPL2 knockdown and to measure the inhibition of ERK phosphorylation, a key downstream event.[10]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TPL2, anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Imaging: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize TPL2 and p-ERK levels to the loading control and total ERK, respectively.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of TNF-α secreted into the cell culture medium, a key functional readout of TPL2 activity.
Materials:
-
Human or mouse TNF-α ELISA kit
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants from the experimental wells.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions.[13] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve.
Visualizations
Signaling Pathway and Points of Intervention
Caption: TPL2 signaling pathway and intervention points.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Tilpisertib and siRNA.
Logical Comparison of Methods
Caption: Comparison of validation methodologies.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPL2 Promotes Gastric Cancer Progression and Chemoresistance Through a Hypoxia-Induced Positive Feedback Loop with PPARδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Tumor Progression Locus 2 (Tpl2) Kinase Promotes Chemokine Receptor Expression and Macrophage Migration during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Tpl2 and ERK transduce antiproliferative T cell receptor signals and inhibit transformation of chronically stimulated T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Tilpisertib Fosmecarbil: A Comparative Analysis with Other Small Molecule Kinase Inhibitors in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of small molecule kinase inhibitors for inflammatory diseases is rapidly evolving. This guide provides a detailed comparison of tilpisertib (B3325163) fosmecarbil, a novel inhibitor of Tumor Progression Locus 2 (TPL2), with other established and emerging kinase inhibitors, particularly Janus kinase (JAK) inhibitors. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, biochemical and cellular activities, and potential therapeutic implications.
Introduction to Tilpisertib Fosmecarbil
Tilpisertib fosmecarbil (GS-5290) is an orally administered prodrug of tilpisertib (GS-4875), a potent and selective inhibitor of TPL2 (also known as MAP3K8 or Cot). TPL2 is a key serine/threonine kinase that acts as an upstream regulator of the MEK-ERK signaling pathway.[1] This pathway is crucial for the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), in response to various inflammatory stimuli.[1] By targeting TPL2, tilpisertib fosmecarbil represents a novel therapeutic approach for inflammatory conditions, including ulcerative colitis, for which it is currently in Phase 2 clinical trials.[2][3]
Mechanism of Action: TPL2 vs. JAK Inhibition
The fundamental difference between tilpisertib and other prominent small molecule kinase inhibitors, such as JAK inhibitors, lies in their respective targets within inflammatory signaling cascades.
Tilpisertib and the TPL2/MAPK Pathway: Tilpisertib directly inhibits TPL2, which is activated by stimuli like lipopolysaccharide (LPS) and TNFα. TPL2, in turn, phosphorylates and activates MEK1/2, leading to the phosphorylation of ERK1/2. Activated ERK then translocates to the nucleus to regulate the transcription of various pro-inflammatory genes. Inhibition of TPL2 by tilpisertib is therefore expected to selectively block this cascade, reducing the production of key inflammatory mediators.[1][4]
JAK Inhibitors and the JAK-STAT Pathway: JAK inhibitors (e.g., tofacitinib, upadacitinib, filgotinib) target one or more of the four Janus kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical for signal transduction downstream of a wide range of cytokine and growth factor receptors. Upon cytokine binding, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then dimerize, translocate to the nucleus, and induce the expression of genes involved in immunity and inflammation. The specific effects of a JAK inhibitor depend on its selectivity for the different JAK isoforms.
Below are diagrams illustrating these distinct signaling pathways.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies between tilpisertib and a broad range of other kinase inhibitors are not publicly available. However, by comparing data from separate studies, we can draw objective comparisons of their biochemical potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile |
| Tilpisertib (GS-4875) | TPL2 | 1.3 | Highly selective with no significant off-target binding in KINOMEscan™ assay.[4] |
| Tofacitinib | JAK1JAK2JAK3 | 112201 | Preferential for JAK3, but also inhibits JAK1 and JAK2.[5] |
| Upadacitinib | JAK1JAK2JAK3TYK2 | 4312023004700 | Selective for JAK1.[6][7] |
| Filgotinib | JAK1JAK2JAK3TYK2 | 1028810116 | Preferential for JAK1.[2][3][4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Table 2: In Vitro and In Vivo Cellular Activity
| Inhibitor | Experimental System | Key Findings |
| Tilpisertib (GS-4875) | LPS-stimulated primary human monocytes | Inhibited phosphorylation of TPL2, MEK, and ERK.[4]Inhibited production of TNFα, IL-1β, IL-6, and IL-8.[4]Little to no inhibition of p38, JNK, or p65 phosphorylation.[4] |
| Rat LPS-TNFα model of acute inflammation | Dose-dependent inhibition of LPS-stimulated TNFα production (EC50 = 667 nM).[4] | |
| TPL2 Inhibitor (Generic) | TLR-stimulated human monocyte subsets | Reduced TNFα and IL-1β production.Reduced LPS-stimulated ERK phosphorylation. |
| JAK1 Inhibitor (Generic) | TLR-stimulated human monocyte subsets | Reduced TNFα and IL-1β production. |
| Upadacitinib | GM-CSF-stimulated human monocytes | Impaired JAK2-dependent STAT5 and ERK phosphorylation.[8] |
| Filgotinib | IL-6-stimulated human CD4+ T cells | Inhibited STAT1 phosphorylation (IC50 = 629 nM). |
| LPS/IFNγ-stimulated human osteoblasts | Inhibited production of pro-inflammatory cytokines.[9] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
To determine the IC50 of an inhibitor against its target kinase, a common method involves a biochemical assay using a recombinant kinase, a specific substrate, and ATP.
-
Reagent Preparation: The inhibitor is serially diluted to various concentrations. The recombinant kinase, substrate (e.g., a peptide), and ATP are prepared in a kinase buffer.
-
Reaction Initiation: The kinase, substrate, and inhibitor are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA, which chelates Mg2+, a necessary cofactor for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity detection (if using radiolabeled ATP), fluorescence polarization, or antibody-based detection systems (e.g., ELISA) that recognize the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Primary Human Monocyte Stimulation Assay
This assay is used to assess the effect of inhibitors on inflammatory responses in a primary cell model.
-
Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, typically using negative selection immunomagnetic beads.
-
Cell Culture and Pre-incubation: The isolated monocytes are cultured in appropriate media. Before stimulation, the cells are pre-incubated with various concentrations of the kinase inhibitor or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce a pro-inflammatory response.
-
Endpoint Analysis:
-
Cytokine Production: Supernatants are collected to measure the secretion of cytokines like TNFα, IL-6, and IL-1β using methods like ELISA or multiplex bead assays.
-
Signaling Pathway Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (e.g., ERK, MEK, STATs) via Western blotting or flow cytometry.
-
-
Data Analysis: The inhibitory effect of the compound on cytokine production or protein phosphorylation is quantified and compared to the vehicle-treated control.
Rat Lipopolysaccharide (LPS)-Induced TNFα Model
This in vivo model is used to evaluate the anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (e.g., tilpisertib) is administered to the animals, typically via oral gavage, at various doses. A control group receives the vehicle.
-
LPS Challenge: After a predetermined time following compound administration (e.g., 2 hours), the animals are challenged with an intravenous or intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Blood Sampling: Blood samples are collected at various time points after the LPS challenge.
-
TNFα Measurement: Plasma is separated from the blood samples, and the concentration of TNFα is measured using an ELISA kit.
-
Data Analysis: The level of TNFα inhibition in the compound-treated groups is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound. The dose-response relationship can be used to calculate an ED50 (effective dose for 50% response).
Below is a workflow diagram for a typical preclinical evaluation of a kinase inhibitor.
Discussion and Conclusion
Tilpisertib fosmecarbil offers a distinct and more targeted mechanism of action compared to the broader activity of JAK inhibitors.
-
Specificity of Action: Tilpisertib's inhibition of TPL2 is highly specific and primarily impacts the MEK-ERK pathway downstream of stimuli like LPS and TNFα.[4] This contrasts with JAK inhibitors, which modulate signaling from a wide array of cytokine receptors. The high selectivity of tilpisertib for JAK1 over other JAK isoforms may translate to a better benefit-risk profile.[6]
-
Therapeutic Implications: The targeted approach of TPL2 inhibition may offer advantages in diseases where the TPL2-ERK pathway is a dominant driver of pathology. The finding that TPL2/ERK activation is increased in patients with Crohn's disease suggests its potential as a therapeutic target.[10] Conversely, the broad immunosuppressive effects of JAK inhibitors have proven effective across a range of autoimmune and inflammatory diseases.
-
Clinical Development: While several JAK inhibitors are approved and widely used for conditions including ulcerative colitis, tilpisertib fosmecarbil is in the earlier stages of clinical development.[2][3] The results from the ongoing Phase 2 PALEKONA trial will be crucial in determining its efficacy and safety profile in patients with ulcerative colitis and its potential positioning relative to other available therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Macrophage re-programming by JAK inhibitors relies on MAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filgotinib Inhibits Monocyte Differentiation and Pro Inflammatoly Cytokine Production in Osteoblasts - ACR Meeting Abstracts [acrabstracts.org]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Tilpisertib Fosmecarbil Poised to Outperform First-Generation TPL2 Inhibitors
For Immediate Release
In the landscape of therapeutic development for inflammatory diseases, the focus on Tumor Progression Locus 2 (TPL2) kinase has led to the emergence of promising inhibitors. This guide provides a detailed comparison of the next-generation TPL2 inhibitor, Tilpisertib (B3325163) fosmecarbil, against its first-generation predecessors. The available data suggests that Tilpisertib fosmecarbil and its active form, Tilpisertib, offer significant improvements in potency and selectivity, positioning them as potentially superior therapeutic candidates.
Tilpisertib fosmecarbil (formerly GS-5290) is a prodrug of Tilpisertib (GS-4875), a potent and highly selective serine/threonine kinase inhibitor targeting TPL2.[1][2][3] First-generation TPL2 inhibitors, such as select quinoline-based compounds, have also demonstrated the potential of targeting this kinase; however, they have faced challenges related to selectivity and overall pharmacological profiles.[4][5][6] This comparison delineates the key differentiators backed by preclinical data.
Data Presentation
The following tables summarize the available quantitative data for Tilpisertib and a representative first-generation TPL2 inhibitor. A direct head-to-head comparative study is not yet publicly available; therefore, the data is compiled from separate preclinical studies.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Assay |
| Tilpisertib (GS-4875) | TPL2 | 1.3 | Enzymatic Assay |
| First-Generation Inhibitor (Compound 34) | TPL2 | Data not publicly available | Enzymatic Assay |
Table 2: In Vivo Efficacy
| Compound | Model | Endpoint | EC50 (nM) |
| Tilpisertib (GS-4875) | Rat LPS-induced TNFα production | Inhibition of TNFα | 667 |
| First-Generation Inhibitor (Compound 34) | Rat LPS-induced TNFα production | Inhibition of TNFα | Efficacious, but specific EC50 not reported |
Table 3: Selectivity Profile
| Compound | Selectivity Notes |
| Tilpisertib (GS-4875) | Highly selective for TPL2 with no significant off-target binding.[1] Little to no inhibition of phosphorylated p38, JNK, or p65.[7] |
| First-Generation Quinolines | Initial leads showed poor selectivity against EGFR, which was later improved through structural modifications.[4] |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Key Parameters |
| Tilpisertib fosmecarbil | Not publicly available | Not publicly available |
| Tilpisertib (GS-4875) | Rat | Demonstrated dose-dependent and reversible inhibition of the TPL2 pathway following oral administration.[8] |
| First-Generation Inhibitor (Compound 34) | Rat | Showed good efficacy in inhibiting TNF-α production.[6] |
TPL2 Signaling Pathway
The diagram below illustrates the central role of TPL2 in the inflammatory signaling cascade. TPL2 is a key kinase that, upon activation by upstream signals from receptors like TLRs and TNFR, phosphorylates and activates MEK1/2, which in turn activates ERK1/2. This cascade ultimately leads to the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. TPL2 inhibitors block this pathway, thereby reducing the inflammatory response.
Experimental Protocols
TPL2 Kinase Enzymatic Assay
The in vitro potency of TPL2 inhibitors is determined using a kinase enzymatic assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TPL2 enzyme.
Methodology:
-
Recombinant TPL2 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay like ADP-Glo.[9]
-
The concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Kinase Selectivity Profiling (KINOMEscan™)
To assess the selectivity of TPL2 inhibitors, a comprehensive kinase profiling assay such as KINOMEscan™ is employed. This method evaluates the binding affinity of the inhibitor against a large panel of human kinases.
Methodology:
-
The test compound is incubated with a DNA-tagged kinase from a panel of over 400 kinases.
-
The kinase-inhibitor mixture is then passed over an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is binding to the kinase.
-
The results are typically reported as the percentage of the kinase that remains bound to the control at a specific concentration of the inhibitor, or as a dissociation constant (Kd).
In Vivo Lipopolysaccharide (LPS)-Induced TNFα Production in Rats
This in vivo model is used to evaluate the efficacy of TPL2 inhibitors in a whole animal system.
Methodology:
-
Lewis rats are orally dosed with the test compound or vehicle control.[7]
-
After a specified time (e.g., 2 hours), the rats are challenged with an intravenous (IV) injection of lipopolysaccharide (LPS) to induce an inflammatory response.[7][10]
-
Blood samples are collected at various time points after the LPS challenge.[5]
-
The concentration of TNFα in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The dose-dependent inhibition of TNFα production by the test compound is determined, and the effective concentration that causes 50% inhibition (EC50) is calculated.[7]
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of TPL2 inhibitors, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Tilpisertib Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 8. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 9. confluencediscovery.com [confluencediscovery.com]
- 10. criver.com [criver.com]
Tilpisertib Fosmecarbil: A Novel Approach to Inflammation Modulation with Potential Advantages Over Traditional p38 Inhibitors
For Immediate Release
In the landscape of therapies targeting inflammatory diseases, the quest for potent and well-tolerated oral agents continues. For years, p38 mitogen-activated protein kinase (MAPK) inhibitors were a major focus of this research, given the central role of the p38 pathway in producing pro-inflammatory cytokines. However, their clinical development has been fraught with challenges, including modest efficacy and significant safety concerns. A newer agent, Tilpisertib (B3325163) fosmecarbil (formerly GS-5290), which targets an upstream kinase, Tumor Progression Locus 2 (TPL2), is now emerging as a promising alternative. This guide provides a comparative analysis of Tilpisertib fosmecarbil and p38 inhibitors, supported by available experimental data.
Differentiated Mechanisms of Action
Tilpisertib fosmecarbil is a prodrug of Tilpisertib (GS-4875), a first-in-class, selective inhibitor of TPL2 (also known as MAP3K8 or Cot).[1][2][3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which plays a critical role in the production of numerous inflammatory mediators, including TNFα.[1][3] By inhibiting TPL2, Tilpisertib aims to modulate the inflammatory response at a higher point in the signaling cascade.[3]
In contrast, p38 MAPK inhibitors directly target the p38 kinase, a downstream effector in a parallel signaling pathway that is also activated by various inflammatory and stress stimuli.[4] The p38 MAPK pathway is involved in the regulation of several cellular processes, including inflammation, apoptosis, and cell differentiation, through the activation of downstream kinases and transcription factors.[5][6] While logically a sound target, the broad physiological roles of p38 have made its inhibition a complex challenge.[5]
Interestingly, recent preclinical evidence suggests that TPL2 may also activate the p38 signaling pathway in certain immune cells, like neutrophils, in a MEK1/2-independent manner.[7][8] This suggests that TPL2 inhibition by Tilpisertib could potentially modulate both the MEK-ERK and p38 pathways, offering a broader yet potentially more regulated anti-inflammatory effect compared to direct p38 inhibition.
Figure 1: Simplified signaling pathways for Tilpisertib and p38 inhibitors.
Preclinical and Clinical Performance: An Indirect Comparison
Direct head-to-head clinical trials comparing Tilpisertib fosmecarbil and p38 inhibitors are not available. However, a comparative analysis of their respective preclinical and clinical data reveals potential advantages for the TPL2 inhibitor.
Tilpisertib Fosmecarbil: Promising Early Data in Ulcerative Colitis
Tilpisertib's active form, GS-4875, has demonstrated potent and selective inhibition of the TPL2 kinase in preclinical studies.[1] It effectively suppressed the production of multiple pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8, in human primary monocytes stimulated with LPS.[1] Notably, this inhibition was selective for the MEK-ERK pathway, with little to no effect on p38 or JNK phosphorylation.[1]
Currently, Tilpisertib fosmecarbil is being evaluated in a Phase 2 clinical trial (PALEKONA, NCT06029972) for the treatment of moderately to severely active ulcerative colitis.[9][10][11][12][13][14][15] While results are not yet published, the progression to this stage suggests a manageable safety profile in early human studies.[16] A prior Phase 2 study (FALCON, NCT04130919) was terminated, with the sponsor noting that a new molecular entity achieved greater target coverage.[17][18]
p38 Inhibitors: A History of Clinical Challenges
The clinical development of p38 inhibitors has been challenging across various inflammatory conditions, including rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD).[4][5] Despite a strong preclinical rationale, these agents have generally shown modest efficacy and have been associated with safety concerns, particularly liver toxicity.[4][5]
In RA, multiple p38 inhibitors have failed to demonstrate a significant and sustained clinical benefit. For instance, in a study with VX-702, the ACR20 response rates were not statistically significant compared to placebo at the highest doses.[19] Furthermore, an initial reduction in inflammatory biomarkers like C-reactive protein (CRP) was often observed, but this effect was transient, with levels returning to baseline despite continued treatment.[4][19] This "tachyphylaxis" has been a recurring issue in p38 inhibitor trials.[5]
In COPD, some p38 inhibitors have shown statistically significant but modest improvements in lung function (FEV1).[20][21][22] However, a meta-analysis of 10 randomized controlled trials concluded that, overall, p38 MAPK inhibitors did not show significant effects in the COPD population compared to placebo.[23]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of Tilpisertib and various p38 inhibitors.
Table 1: Preclinical Efficacy of Tilpisertib (GS-4875)
| Parameter | Cell Type | Stimulant | Result | Citation |
|---|---|---|---|---|
| TPL2 Kinase Inhibition (IC50) | - | - | 1.3 nM | [1] |
| LPS-stimulated TNFα production inhibition (EC50) | Lewis Rat Whole Blood | LPS | 667 ± 124 nM | [1] |
| Cytokine Inhibition | Primary Human Monocytes | LPS | Inhibition of TNFα, IL-1β, IL-6, IL-8 |[1] |
Table 2: Clinical Efficacy of p38 Inhibitors in Rheumatoid Arthritis
| Drug | Study | Treatment Arm | ACR20 Response Rate (at 12 weeks) | Citation |
|---|---|---|---|---|
| VX-702 | VeRA | 10 mg VX-702 | 40% | [19] |
| VX-702 | VeRA | 5 mg VX-702 | 36% | [19] |
| VX-702 | VeRA | Placebo | 28% | [19] |
| VX-702 | Study 304 (with MTX) | 10 mg VX-702 daily | 40% | [19] |
| VX-702 | Study 304 (with MTX) | Placebo | 22% | [19] |
| Pamapimod | Monotherapy | Pamapimod | 23-31% | [4] |
| Pamapimod | Monotherapy | Methotrexate | 45% |[4] |
Table 3: Clinical Efficacy of p38 Inhibitors in COPD
| Drug | Study | Treatment Arm | Change in Trough FEV1 vs. Placebo (at 6 weeks) | Citation |
|---|---|---|---|---|
| PH-797804 | NCT00559910 | 3 mg PH-797804 | +0.086 L | [20][22] |
| PH-797804 | NCT00559910 | 6 mg PH-797804 | +0.093 L |[20][22] |
Table 4: Common Adverse Events Associated with p38 Inhibitors
| Adverse Event | Frequency/Severity | Citations |
|---|---|---|
| Elevated Liver Enzymes | Common reason for trial discontinuation | [4][5] |
| Serious Infections | Increased frequency in some studies (e.g., 2.4% with VX-702 vs. 0% with placebo) | [19] |
| Skin Rash | Common side effect | [4] |
| CNS Effects (e.g., dizziness) | Reported in some trials |[4] |
Experimental Protocols
Tilpisertib Fosmecarbil (PALEKONA Study - NCT06029972)
-
Study Design: A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.[9][10][14]
-
Population: Adults (18-75 years) with moderately to severely active ulcerative colitis (modified Mayo Clinic Score of 5 to 9 with an endoscopic subscore of 2 to 3).[10][15]
-
Intervention: Participants are randomized to receive different doses of oral Tilpisertib fosmecarbil or a placebo for a 12-week blinded treatment phase.[9][12]
-
Primary Endpoint: To demonstrate the efficacy of Tilpisertib fosmecarbil compared to placebo in achieving Clinical Response at Week 12. Clinical Response is defined as a significant improvement in symptoms based on the modified Mayo Clinic Score.[10][12][14]
-
Key Secondary Endpoints: Include clinical remission, endoscopic response, and safety assessments.[12]
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of p38 mitogen-activated protein kinase for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 11. Clinical Trials | Gastroenterology [gastroenterology.ucsf.edu]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 15. UCSF Inflammatory Bowel Disease Trial → Tilpisertib Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 16. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. [PDF] Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial | Semantic Scholar [semanticscholar.org]
- 23. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tilpisertib Fosmecarbil and Alternative Therapies for Moderate to Severe Ulcerative Colitis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging therapy Tilpisertib fosmecarbil against established treatments for moderate to severe ulcerative colitis. The analysis is based on available clinical trial data and mechanistic insights, with a focus on efficacy, experimental protocols, and signaling pathways.
Tilpisertib fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule that offers a novel mechanism of action for the treatment of moderately to severely active ulcerative colitis (UC). As it progresses through clinical trials, a thorough evaluation of its potential efficacy in comparison to current therapeutic alternatives is crucial for the scientific and medical communities. This guide synthesizes data from key clinical trials of Tilpisertib fosmecarbil and its primary competitors: TNF inhibitors, JAK inhibitors, and integrin receptor antagonists.
Comparative Efficacy of Tilpisertib Fosmecarbil and Alternatives
As Tilpisertib fosmecarbil is currently in Phase 2 clinical trials, direct head-to-head efficacy data against other treatments is not yet available. The primary endpoint for the PALEKONA study is clinical response at Week 12. The following tables summarize the induction and maintenance of remission and response rates for established therapies from their pivotal clinical trials. This data provides a benchmark against which the future results of Tilpisertib fosmecarbil can be evaluated.
Table 1: Induction of Clinical Remission and Response in Moderate to Severe Ulcerative Colitis
| Drug Class | Drug | Trial | Clinical Remission (Week 8) | Clinical Response (Week 8) |
| MAP3K8 Inhibitor | Tilpisertib fosmecarbil | PALEKONA (Phase 2) | Data Not Yet Available | Primary Endpoint at Week 12 |
| TNF Inhibitor | Infliximab (B1170848) (5 mg/kg) | ACT 1 | 39% | 69%[1][2] |
| Adalimumab | ULTRA 2 | 17% | 50%[3] | |
| Golimumab (200mg/100mg) | PURSUIT-SC | 17.8% | 51.0% | |
| JAK Inhibitor | Tofacitinib (B832) (10 mg BID) | OCTAVE Induction 1 | 18.5% | 60% |
| Upadacitinib (B560087) (45 mg QD) | U-ACHIEVE | 26.1% | 79.0%[4][5] | |
| Filgotinib (200 mg) | SELECTION (Biologic-Naïve) | 26.1% | 67.5%[6][7][8] | |
| Integrin Receptor Antagonist | Vedolizumab | GEMINI 1 | 16.9% | 47.1% (at Week 6)[9] |
Table 2: Maintenance of Clinical Remission in Moderate to Severe Ulcerative Colitis
| Drug Class | Drug | Trial | Clinical Remission (Week 52/58) |
| MAP3K8 Inhibitor | Tilpisertib fosmecarbil | PALEKONA (Phase 2) | Data Not Yet Available |
| TNF Inhibitor | Infliximab (5 mg/kg) | ACT 1 | 35% (at Week 54) |
| Adalimumab | ULTRA 2 | 17% | |
| Golimumab (100mg q4w) | PURSUIT-M | 27.8% | |
| JAK Inhibitor | Tofacitinib (10 mg BID) | OCTAVE Sustain | 40.6% |
| Upadacitinib (30 mg QD) | U-ACHIEVE Maintenance | 53.6%[10] | |
| Filgotinib (200 mg) | SELECTION | 37.2% (at Week 58)[6][11] | |
| Integrin Receptor Antagonist | Vedolizumab (q8w) | GEMINI 1 | 41.8% |
Experimental Protocols of Key Efficacy Studies
A clear understanding of the methodologies employed in pivotal clinical trials is essential for the accurate interpretation and comparison of efficacy data. The following section details the experimental protocols for the Tilpisertib fosmecarbil PALEKONA trial and the key trials for its alternatives.
Tilpisertib fosmecarbil: PALEKONA (Phase 2)
-
Objective : To evaluate the efficacy and safety of Tilpisertib fosmecarbil in participants with moderately to severely active ulcerative colitis.[12][13]
-
Design : A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study.[12]
-
Population : Adults (18-75 years) with a diagnosis of ulcerative colitis for at least 90 days, with a modified Mayo Score of 5 to 9 and an endoscopic subscore of 2 to 3.[12] Participants must have had an inadequate response, loss of response, or intolerance to at least one advanced therapy.[12]
-
Intervention : Participants are randomized to receive one of different doses of Tilpisertib fosmecarbil or a placebo.[12]
-
Primary Endpoint : The primary objective is to demonstrate the efficacy of Tilpisertib fosmecarbil, compared to a placebo, in achieving Clinical Response at Week 12.[12] Clinical response is defined as a decrease from baseline of ≥ 2 points and at least 30% in the 3-component modified Mayo Clinic Score.
TNF Inhibitors
-
Infliximab: ACT 1 Trial
-
Objective : To evaluate the efficacy of infliximab for induction and maintenance therapy in adults with moderately to severely active ulcerative colitis.
-
Design : A randomized, double-blind, placebo-controlled trial.[2]
-
Population : Patients with a Mayo score between 6 and 12 and an endoscopy subscore of ≥2, who had an inadequate response to conventional therapy.[1]
-
Intervention : Intravenous infusion of infliximab (5 mg/kg or 10 mg/kg) or placebo at weeks 0, 2, and 6, and then every eight weeks.[2]
-
Primary Endpoint : Clinical response at week 8, defined as a decrease from baseline in the total Mayo score of at least 3 points and at least 30%, with an accompanying decrease in the subscore for rectal bleeding of at least 1 point or an absolute subscore for rectal bleeding of 0 or 1.[2]
-
-
Adalimumab: ULTRA 2 Trial
-
Objective : To evaluate the efficacy and safety of adalimumab in patients with moderate-to-severe UC.[3]
-
Design : An international, multicenter, randomized, double-blind, placebo-controlled, phase III clinical trial.[3]
-
Population : Adult patients with a Mayo score of 6 to 12 and an endoscopy subscore of 2 to 3.
-
Intervention : Subcutaneous injections of adalimumab (160 mg at Week 0, 80 mg at Week 2, and then 40 mg every other week) or placebo.[3]
-
Primary Endpoints : Clinical remission at Week 8 and Week 52, defined as a total Mayo score of ≤2 with no individual subscore >1.[14]
-
JAK Inhibitors
-
Tofacitinib: OCTAVE Induction 1 & 2 Trials
-
Objective : To evaluate the efficacy and safety of oral tofacitinib as induction therapy in patients with moderately to severely active ulcerative colitis.
-
Design : Two identical Phase 3, randomized, double-blind, placebo-controlled trials.
-
Population : Adult patients with a Mayo score of 6 to 12 and an endoscopy subscore of ≥2, who had failed or were intolerant to corticosteroids, immunomodulators, or a TNF antagonist.
-
Intervention : Oral tofacitinib (10 mg twice daily) or placebo for 8 weeks.
-
Primary Endpoint : Clinical remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.
-
-
Upadacitinib: U-ACHIEVE Induction Trial
-
Objective : To evaluate the safety and efficacy of upadacitinib in adults with moderately to severely active UC.[4]
-
Design : A multicentre, double-blind, placebo-controlled phase 3 induction trial.[4]
-
Population : Patients with an adapted Mayo score of 5-9 and a centrally assessed endoscopic subscore of 2 or 3.[10]
-
Intervention : Upadacitinib (45 mg once daily) or placebo for 8 weeks.[4]
-
Primary Endpoint : Clinical remission per adapted Mayo Score at week 8.[4]
-
Integrin Receptor Antagonists
-
Vedolizumab: GEMINI 1 Trial
-
Objective : To evaluate the efficacy and safety of vedolizumab for induction and maintenance therapy in patients with moderately to severely active ulcerative colitis.
-
Design : A phase 3, randomized, double-blind, placebo-controlled study.[15]
-
Population : Adult patients with active UC (Mayo clinic score of 6 to 12) who had an inadequate response to or were unable to tolerate conventional therapies or TNF antagonists.[15]
-
Intervention : Intravenous vedolizumab (300 mg) or placebo at days 1 and 15 for induction. Responders were then randomized to receive vedolizumab every 8 or 4 weeks, or placebo for maintenance up to 52 weeks.[15]
-
Primary Endpoints : Clinical response at week 6 for the induction phase and clinical remission at week 52 for the maintenance phase.[9]
-
Signaling Pathways and Experimental Workflows
The therapeutic agents discussed in this guide target distinct inflammatory pathways implicated in ulcerative colitis. Understanding these mechanisms is key to appreciating their clinical profiles and identifying potential areas for future research and development.
Tilpisertib fosmecarbil Signaling Pathway
Tilpisertib fosmecarbil inhibits the serine/threonine kinase Cot, also known as MAP3K8 or TPL2. This kinase is a critical upstream regulator of the MEK-ERK signaling cascade, which plays a pivotal role in the production of pro-inflammatory cytokines like TNFα. By inhibiting MAP3K8, Tilpisertib fosmecarbil is expected to reduce the downstream inflammatory response.
TNF Inhibitor Signaling Pathway
TNF inhibitors are monoclonal antibodies that bind to and neutralize both soluble and membrane-bound TNFα. This prevents TNFα from binding to its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling pathways, such as NF-κB activation, and reducing the production of other pro-inflammatory cytokines.
JAK Inhibitor Signaling Pathway
JAK inhibitors are small molecules that interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. By blocking the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs prevent the phosphorylation and activation of STAT proteins, which are critical for the transcription of numerous pro-inflammatory cytokine genes.
Integrin Receptor Antagonist Signaling Pathway
Integrin receptor antagonists, such as vedolizumab, work by selectively blocking the α4β7 integrin on the surface of circulating lymphocytes. This prevents these immune cells from binding to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on the endothelial cells of the gastrointestinal tract, thereby inhibiting their trafficking into the gut and reducing intestinal inflammation.
General Experimental Workflow for Ulcerative Colitis Clinical Trials
The clinical development of new therapies for ulcerative colitis typically follows a standardized workflow, from patient screening and enrollment to induction and maintenance treatment phases, with efficacy and safety being assessed at predefined time points.
References
- 1. Clinical Information | REMICADE® (infliximab) HCP [remicadehcp.com]
- 2. naspghan.org [naspghan.org]
- 3. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OP24 Efficacy and safety of upadacitinib induction therapy in patients with Moderately to Severely Active Ulcerative Colitis: Results from the phase 3 U-ACHIEVE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpg.com [glpg.com]
- 7. gilead.com [gilead.com]
- 8. gilead.com [gilead.com]
- 9. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Filgotinib as induction and maintenance therapy for ulcerative colitis (SELECTION): a phase 2b/3 double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 13. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 14. HUMIRA® (adalimumab) for adults with Ulcerative Colitis (UC) [humirapro.com]
- 15. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tilpisertib Fosmecarbil TFA
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for Tilpisertib fosmecarbil TFA, an investigational serine/threonine kinase inhibitor.[1] Due to its status as an investigational drug and the presence of a trifluoroacetic acid (TFA) salt, proper disposal is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This document provides a step-by--step guide for the safe handling and disposal of this compound.
Tilpisertib fosmecarbil is currently in Phase II clinical trials for the treatment of ulcerative colitis.[2][3][4][5] As with all investigational products, specific disposal protocols are often determined by the study sponsor (Gilead Sciences) and the institution's policies.[6][7][8] The trifluoroacetic acid (TFA) component of this compound is known to be a persistent environmental contaminant and can be harmful to aquatic life, necessitating careful disposal to avoid environmental release.[9][10][11]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate personal protective equipment (PPE) to minimize exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile gloves. | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous waste process. The following steps provide a general framework that should be adapted to specific institutional and regulatory requirements.
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding investigational and hazardous chemical waste.[12] All personnel handling the waste should be up-to-date on chemical waste management training.[12]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams. It should be segregated as chemical hazardous waste.
-
Use Appropriate Waste Containers:
-
Place unused, partially used, and empty vials or containers of this compound into a designated hazardous waste container.[13] This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[12]
-
It is generally not necessary to empty out vials or other containers; they can be disposed of "as is".[12]
-
-
Label Hazardous Waste Containers:
-
Obtain official HAZARDOUS WASTE labels from your institution's EHS department.[12]
-
Clearly label the container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)[12]
-
The concentration and quantity of the waste
-
The name and contact information of the Principal Investigator (PI)[12]
-
The laboratory location (building and room number)[12]
-
The date the waste was first added to the container
-
-
-
Store Waste Appropriately:
-
Arrange for Professional Disposal:
-
Once the hazardous waste container is full or ready for pickup, contact your institution's EHS department to arrange for its collection.
-
The waste will be transported by a licensed hazardous materials vendor to a permitted hazardous waste incineration facility.[13]
-
-
Maintain Documentation:
-
Keep detailed records of the disposal of this compound, including quantities and dates of disposal. For clinical trials, this documentation is often part of the drug accountability record.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of investigational drugs like this compound.
Caption: General workflow for the disposal of investigational drugs.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety data sheets (SDS), protocols, and your Environmental Health and Safety (EHS) office for detailed instructions and to ensure compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tilpisertib fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. research.luriechildrens.org [research.luriechildrens.org]
- 8. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 9. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Tilpisertib fosmecarbil tfa
This guide provides critical safety and logistical information for laboratory personnel handling Tilpisertib fosmecarbil tfa. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals. The "tfa" designation indicates the presence of trifluoroacetic acid, which presents specific handling hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, or ingestion. The required PPE for various laboratory activities involving this compound is summarized below.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound | Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator (e.g., N95) is required. |
| Preparing Solutions | Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Chemical splash goggles and a face shield. Ventilation: All work must be performed in a certified chemical fume hood. |
| Administering Compound | Gloves: Double-gloving with chemically resistant nitrile gloves. Gown: Disposable, solid-front, back-closure gown. Eye Protection: Safety glasses with side shields or chemical splash goggles. |
Operational and Disposal Plans
Handling and Storage:
-
Use this compound only under a chemical fume hood.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Store in a locked and well-ventilated place. Keep container tightly closed.
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
-
Do not allow the substance to enter drains or waterways.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Hazard Identification and First Aid
-
Hazard Statements: Causes severe skin burns and eye damage.[1][2] May be harmful if swallowed or inhaled.[1][2]
-
First Aid - Eyes: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]
-
First Aid - Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Get immediate medical attention.[1]
-
First Aid - Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[1]
-
First Aid - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[1]
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
